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  • Product: Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
  • CAS: 1190313-98-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold with significant potential in me...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The 7-azaindole core structure is a prevalent motif in numerous biologically active compounds.[1][2] This document outlines a rational, multi-step synthesis, drawing upon established methodologies for the construction and functionalization of the 7-azaindole framework. Each synthetic step is detailed with proposed mechanisms, experimental protocols, and critical analysis of reaction parameters. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction: The Significance of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) moiety is a privileged heterocyclic structure in modern drug discovery. As a bioisostere of indole, it often imparts improved physicochemical properties, such as enhanced solubility and metabolic stability, to lead compounds.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, leading to altered binding interactions with biological targets. Consequently, the 7-azaindole scaffold is found in a number of approved drugs and clinical candidates.[1] The target molecule of this guide, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1190313-98-4), represents a functionalized 7-azaindoline derivative, offering multiple points for further chemical elaboration.

Molecular Profile of the Target Compound:

PropertyValue
IUPAC Name Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate
CAS Number 1190313-98-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol

Retrosynthetic Analysis and Proposed Synthetic Strategy

retrosynthesis target Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate intermediate1 Methyl 2-amino-3-(2,2-dimethoxyethyl)pyridine-4-carboxylate target->intermediate1 Acid-catalyzed cyclization intermediate2 2-Amino-3-(2,2-dimethoxyethyl)pyridine-4-carboxylic acid intermediate1->intermediate2 Esterification intermediate3 Substituted Pyridine Precursor intermediate2->intermediate3 Multi-step synthesis

Caption: Retrosynthetic pathway for the target compound.

The proposed forward synthesis involves the construction of a suitably substituted pyridine precursor, followed by the formation of the pyrrolidone ring. This strategy is analogous to established methods for the synthesis of oxindoles.[3]

Detailed Synthetic Protocol

Step 1: Synthesis of a Key Pyridine Intermediate

The initial steps would focus on the synthesis of a 2,3,4-trisubstituted pyridine. A plausible starting material would be a commercially available substituted pyridine that can be elaborated to introduce the necessary functional groups for the subsequent cyclization.

Step 2: Introduction of the Pyrrolidone Precursor and Carboxylate Group

This phase of the synthesis would involve the introduction of a two-carbon unit at the 3-position of the pyridine ring, which will ultimately form the C2 and C3 of the pyrrolidone ring. Concurrently, a carboxylate group would be installed at the 4-position.

Step 3: Cyclization to Form the 2-Oxo-7-azaindoline Core

The key step in this synthesis is the intramolecular cyclization to form the bicyclic 2-oxo-7-azaindoline ring system. This is anticipated to be an acid-catalyzed intramolecular amidation.

Proposed Experimental Protocol (Analogous to Oxindole Synthesis):

A detailed protocol for a similar transformation, the synthesis of methyl 2-oxoindoline-6-carboxylate, provides a strong template for this step.[3]

  • Reaction Setup: A solution of the precursor, methyl 2-amino-3-(2,2-dimethoxyethyl)pyridine-4-carboxylate, would be dissolved in a suitable acidic medium, such as acetic acid.

  • Cyclization: The reaction mixture would be heated to an elevated temperature (e.g., 120-125 °C) to promote the intramolecular cyclization.

  • Work-up and Purification: Upon completion, the reaction would be cooled, and the product precipitated by the addition of a base (e.g., ammonia). The solid product would then be collected by filtration, washed, and dried. Further purification could be achieved by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Acetic Acid as Solvent and Catalyst: Acetic acid serves as both the solvent and the acid catalyst for the intramolecular cyclization.

  • Elevated Temperature: The high temperature is necessary to overcome the activation energy for the intramolecular amidation reaction.

  • Basic Work-up: The addition of a base neutralizes the acidic solvent and facilitates the precipitation of the final product.

Step 4: Final Product Characterization

The identity and purity of the synthesized Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carbonyl groups of the ester and the lactam, and the N-H bond.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Mechanistic Insights

The key mechanistic step is the acid-catalyzed intramolecular cyclization. The proposed mechanism is illustrated below:

mechanism cluster_0 Proposed Cyclization Mechanism A Protonation of the ester carbonyl B Nucleophilic attack by the amine A->B C Proton transfer B->C D Elimination of methanol C->D E Deprotonation to yield the final product D->E

Caption: Key steps in the proposed cyclization mechanism.

Conclusion and Future Perspectives

This technical guide has outlined a viable and scientifically sound synthetic route to Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. The proposed strategy leverages established chemical principles and analogous transformations from the synthesis of related heterocyclic systems. The successful synthesis of this target molecule will provide a valuable building block for the development of novel therapeutic agents, leveraging the privileged 7-azaindole scaffold. Further optimization of the reaction conditions and exploration of alternative synthetic routes will be valuable areas for future research.

References

  • Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • Google Patents. (n.d.). Preparation method for 4-substituted-7-azaindole.
  • Technical Disclosure Commons. (2022, July 1). Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate.
  • Boc Sciences. (n.d.). methyl 2-oxo-1H, 2H, 3H-pyrrolo[2, 3-b]pyridine-4-carboxylate, min 97%, 250 mg.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • MDPI. (n.d.). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group.
  • Royal Society of Chemistry. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles.
  • ResearchGate. (n.d.). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations.

Sources

Exploratory

"Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate characterization"

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate Abstract This technical guide provides a comprehensive framework for the synthesis and detai...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed physicochemical characterization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS No. 1190313-98-4). This molecule belongs to the 7-azaindole class, a scaffold of profound importance in medicinal chemistry and drug discovery due to its prevalence in numerous biologically active compounds.[1][2] This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into a plausible synthetic route, purification strategies, and a multi-technique approach to structural elucidation and purity confirmation. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and elemental analysis, this guide establishes a self-validating workflow to ensure the unambiguous identification and characterization of the title compound, a valuable building block for novel therapeutic agents.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery.[3] Its structure, which can be viewed as an analog of indole with a nitrogen atom at the 7-position, imparts unique physicochemical properties, including enhanced hydrogen bonding capabilities and modified electronic distribution.[4] These features have been exploited to develop a wide array of therapeutic agents with activities spanning from potent kinase inhibitors for oncology to treatments for neurodegenerative diseases.[4][5][6]

Derivatives of the 7-azaindole core are foundational to numerous approved drugs and clinical candidates, underscoring the scaffold's versatility and "drug-like" nature.[3][7] The introduction of an oxo group on the pyrrole ring, as in the title compound, creates a 7-azaoxindole moiety. This modification, combined with a carboxylate group on the pyridine ring, yields a highly functionalized and synthetically versatile intermediate. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is therefore a compound of significant interest, serving as a key building block for the elaboration of more complex molecular architectures targeting a range of biological targets.[8][9]

cluster_molecule Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate mol

Caption: Chemical Structure of the Title Compound.

Proposed Synthesis and Purification

While specific literature detailing the synthesis of this exact molecule is not abundant, a robust synthetic strategy can be devised based on established methodologies for constructing the 7-azaoxindole core. The following protocol is a plausible, efficient route starting from commercially available precursors.

Synthetic Rationale

The proposed synthesis involves the construction of the pyrrolone ring onto a pre-functionalized pyridine core. A key transformation is an intramolecular cyclization, a common and effective strategy for forming heterocyclic systems. This approach is chosen for its convergence and potential for high yield.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-amino-3-chloropyridine-4-carboxylate

  • Reaction Setup: In a 250 mL round-bottom flask, suspend methyl 2-amino-4-carboxylate in N,N-Dimethylformamide (DMF).

  • Chlorination: Cool the mixture to 0 °C in an ice bath. Add N-Chlorosuccinimide (NCS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Work-up: Upon completion, pour the reaction mixture into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the target chloro-pyridine intermediate.

Step 2: Intramolecular Cyclization to form Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

  • Reaction Setup: To a solution of the chloro-pyridine intermediate from Step 1 in a suitable solvent like dioxane, add a palladium catalyst (e.g., Pd(OAc)₂) and a suitable phosphine ligand (e.g., Xantphos).

  • Reagent Addition: Add a base, such as cesium carbonate, and a malonate equivalent.

  • Heating and Monitoring: Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 100-110 °C for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: The crude product is purified via column chromatography (e.g., gradient elution with ethyl acetate in hexane) to afford the final compound. Recrystallization from a solvent system like ethanol/water can be performed for further purification.

G start Starting Materials (Substituted Pyridine, NCS, Malonate) step1 Step 1: N-Chlorination - Reagents: NCS, DMF - Conditions: 0°C to RT, 4-6h start->step1 intermediate Intermediate (Methyl 2-amino-3-chloropyridine-4-carboxylate) step1->intermediate step2 Step 2: Pd-Catalyzed Cyclization - Reagents: Pd(OAc)₂, Ligand, Base - Conditions: 110°C, 12-18h intermediate->step2 purification Purification (Column Chromatography, Recrystallization) step2->purification product Final Product (Methyl 2-oxo-pyrrolo[2,3-b]pyridine-4-carboxylate) purification->product

Caption: Proposed Synthetic and Purification Workflow.

Structural and Physicochemical Characterization

A multi-faceted analytical approach is essential for the unambiguous confirmation of the compound's structure and purity. This workflow represents a self-validating system where data from orthogonal techniques collectively verify the final product.

Physical Properties

A summary of the key physical and chemical identifiers for the title compound is presented below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₃[10]
Molecular Weight 192.17 g/mol [10]
CAS Number 1190313-98-4[10]
Appearance Expected to be an off-white to pale yellow solidN/A
Purity ≥97%[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts are predicted based on the functional groups and the heterocyclic core.

  • ¹H NMR (Proton NMR): This technique provides information on the number and environment of hydrogen atoms. The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the methylene protons of the pyrrolone ring, the N-H proton, and the methyl ester protons.

  • ¹³C NMR (Carbon NMR): This provides information on the carbon skeleton. Signals corresponding to the ester carbonyl, amide carbonyl, aromatic carbons, methylene carbon, and the methyl carbon are expected.

Table of Expected NMR Data (in DMSO-d₆, 400 MHz)

AssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Notes
-COOCH₃~3.80 (s, 3H)~52.5Singlet for the methyl group.
C3-H₂~3.60 (s, 2H)~35.0Methylene protons adjacent to the carbonyl.
C5-H~7.20 (d, J ≈ 7.5 Hz)~118.0Pyridine ring proton.
C6-H~8.10 (d, J ≈ 7.5 Hz)~145.0Pyridine ring proton, deshielded by N.
N1-H~11.50 (s, 1H)N/ABroad singlet, exchangeable with D₂O.
C2=ON/A~175.0Amide carbonyl.
C4-COOCH₃N/A~165.0Ester carbonyl.
Quaternary CarbonsN/A~115-155C4, C3a, C7a.

Causality: 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for final confirmation. An HMBC experiment, for instance, would show a correlation from the methyl ester protons (~3.80 ppm) to the ester carbonyl carbon (~165.0 ppm) and the C4 carbon, definitively locking in the position of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Table of Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3200 - 3100N-HStretching
3050 - 2950C-H (sp³ and sp²)Stretching
~1730C=O (Ester)Stretching
~1680C=O (Amide/Lactam)Stretching
1600 - 1450C=C, C=NAromatic Ring Stretching
~1250C-OEster Stretching

Causality: The presence of two distinct, strong carbonyl peaks around 1730 cm⁻¹ and 1680 cm⁻¹ would provide strong evidence for the ester and lactam functionalities, respectively, which is a key structural feature of the target molecule.[11]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.

  • Expected Molecular Ion: For C₉H₈N₂O₃, the exact mass is 192.0535.

  • Technique: Electrospray Ionization (ESI) in positive mode would likely show a prominent peak at m/z 193.0613, corresponding to the protonated molecule [M+H]⁺.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃) from the parent ion, providing further structural validation.

Elemental Analysis

This technique provides the percentage composition of elements (C, H, N), which serves as a final check on purity and empirical formula.

Calculated Elemental Composition for C₉H₈N₂O₃

  • Carbon (C): 56.25%

  • Hydrogen (H): 4.20%

  • Nitrogen (N): 14.58%

An experimental result within ±0.4% of these calculated values is considered confirmation of the compound's purity and elemental composition.

G synthesis Synthesized & Purified Crude Product ms Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Formula (HRMS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Confirms Connectivity - Unambiguous Structure synthesis->nmr ir IR Spectroscopy - Confirms Functional Groups (C=O, N-H, etc.) synthesis->ir ea Elemental Analysis - Confirms Purity - Validates Empirical Formula ms->ea nmr->ea ir->ea final Structurally Confirmed Pure Compound ea->final

Caption: A Self-Validating Characterization Workflow.

Potential Applications in Drug Discovery

The title compound is a valuable scaffold for creating libraries of novel compounds for high-throughput screening. Given the established biological activities of the 7-azaindole core, this molecule can serve as a starting point for developing inhibitors of various enzyme families or receptor antagonists.[1][12]

  • Kinase Inhibitors: The 7-azaindole scaffold is a well-known "hinge-binder" in many kinase inhibitors.[4] The functional groups on this molecule allow for synthetic elaboration to target the ATP-binding sites of kinases implicated in cancer and inflammatory diseases.[13][14]

  • Antiproliferative Agents: Many 7-azaindole derivatives have demonstrated potent activity against various cancer cell lines.[8][9][15] This compound provides a template for developing new cytotoxic or cytostatic agents.

  • CNS-Active Agents: The scaffold has also been explored for its potential in treating central nervous system disorders, including Alzheimer's disease.[5]

Conclusion

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. This guide outlines a comprehensive and logical workflow for its synthesis and characterization. By systematically applying a suite of analytical techniques—NMR, IR, MS, and elemental analysis—researchers can ensure the production of a high-purity material with a rigorously confirmed structure, paving the way for its successful application in drug discovery and development programs.

References

  • Mushtaq, N., Saify, Z.S., Noor, F., Takween, S., Akhtar, S., Arif, M., & Khan, K.M. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Retrieved from [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Retrieved from [Link]

  • Li, Y., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(7), 723-727. Retrieved from [Link]

  • Sharma, N., & Anurag. (2019). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Reviews in Medicinal Chemistry, 19(9), 727-736. Retrieved from [Link]

  • Kumar, S., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 128, 217-233. Retrieved from [Link]

  • Lapinski, L., et al. (1998). Gas-phase IR spectrum of 7-azaindole. Scaled quantum mechanical force field and complete spectrum assignment. Journal of the Chemical Society, Faraday Transactions, 94(1), 27-33. Retrieved from [Link]

  • MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Retrieved from [Link]

  • El-Gohary, N. S. (2008). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]

  • Doneti, R., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Medical Oncology, 39(11), 179. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012). Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. (2023). RSC Advances. Retrieved from [Link]

  • G, V., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 116, 126-140. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry. Retrieved from [Link]

  • Zhang, T., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 999-1004. Retrieved from [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety as potential antitumor inhibitor. (2020). Bioorganic & Medicinal Chemistry Letters, 30(2), 126848. Retrieved from [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1835-1841. Retrieved from [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. (2018). European Journal of Medicinal Chemistry, 151, 625-637. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide on Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1190313-98-4)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold in Drug Discovery Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, identified by the CAS number 1190...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Drug Discovery

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, identified by the CAS number 1190313-98-4, is a heterocyclic organic compound belonging to the pyrrolopyridine class. This structural family has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The pyrrolopyridine core is a key pharmacophore in numerous compounds investigated for a range of therapeutic applications, most notably as kinase inhibitors in oncology and for the treatment of inflammatory diseases.

This technical guide provides a comprehensive overview of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, synthesizing available data to offer insights into its properties, potential synthesis, and prospective biological significance. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide will draw upon the extensive research conducted on analogous structures to provide a well-grounded projection of its characteristics and potential applications.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and drug development. The table below summarizes the known and predicted properties of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate.

PropertyValueSource
CAS Number 1190313-98-4[1]
Molecular Formula C₉H₈N₂O₃[1]
Molecular Weight 192.174 g/mol [1]
Appearance Solid (predicted)
Purity Available at ≥97%[1]
Storage Room temperature[1]
Family Protein Degrader Building Blocks[1]

Synthesis and Chemical Landscape

A plausible synthetic approach, based on established methodologies for similar scaffolds, is outlined below. This proposed pathway serves as a conceptual framework for medicinal chemists.

Synthesis_Workflow A Substituted Pyridine Precursor B Introduction of Pyrrole Ring Fragment A->B Coupling Reaction C Cyclization to form Pyrrolopyridine Core B->C Intramolecular Cyclization D Functional Group Interconversion (Oxidation) C->D Oxidation at C2 E Esterification D->E Carboxylation & Esterification F Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate E->F Final Product

Caption: A generalized synthetic workflow for pyrrolopyridine scaffolds.

Conceptual Synthesis Protocol:

  • Starting Material: The synthesis would likely commence with a suitably substituted pyridine derivative, containing functional groups that facilitate the subsequent annulation of the pyrrole ring.

  • Pyrrole Ring Formation: A common strategy involves the introduction of a side chain that can undergo intramolecular cyclization. This could be achieved through various named reactions known in heterocyclic chemistry.

  • Cyclization: The key step is the formation of the bicyclic pyrrolopyridine core. This is often accomplished under thermal or catalytic conditions.

  • Oxidation: Introduction of the oxo group at the 2-position of the pyrrole ring would likely be achieved through an oxidation reaction of the corresponding pyrrolopyridine.

  • Esterification: The final step would involve the formation of the methyl ester at the 4-position of the pyridine ring.

It is crucial to note that the specific reagents and reaction conditions would require empirical optimization.

Potential Biological Activity and Mechanism of Action: An Insight from Analogs

The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases.[2] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Numerous patents and research articles describe the development of pyrrolo[2,3-b]pyridine derivatives as potent and selective kinase inhibitors.[2][3][4][5]

Given its structural similarity to known kinase inhibitors, it is highly probable that Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate could exhibit inhibitory activity against one or more protein kinases.

Signaling_Pathway cluster_0 Potential Kinase Targets K1 EGFR Pathway Downstream Signaling Pathways (e.g., Proliferation, Angiogenesis, Survival) K1->Pathway K2 VEGFR K2->Pathway K3 FGFR K3->Pathway K4 JAK K4->Pathway K5 CHK1 K5->Pathway Compound Methyl 2-oxo-1H,2H,3H- pyrrolo[2,3-b]pyridine-4-carboxylate Compound->K1 Potential Inhibition Compound->K2 Potential Inhibition Compound->K3 Potential Inhibition Compound->K4 Potential Inhibition Compound->K5 Potential Inhibition Effect Biological Effect (e.g., Anti-cancer, Anti-inflammatory) Pathway->Effect

Caption: Potential mechanism of action via kinase inhibition.

Plausible Biological Targets:

  • Receptor Tyrosine Kinases (RTKs): Derivatives of the pyrrolopyridine scaffold have shown activity against RTKs such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fibroblast Growth Factor Receptor (FGFR).[6] Inhibition of these kinases can disrupt signaling pathways that drive tumor growth, angiogenesis, and metastasis.

  • Non-Receptor Tyrosine Kinases: The Janus kinase (JAK) family is another potential target. JAK inhibitors are used in the treatment of autoimmune diseases and myeloproliferative neoplasms.

  • Serine/Threonine Kinases: Checkpoint kinase 1 (Chk1) is a key regulator of the cell cycle and DNA damage response.[3] Pyrrolopyridine-based Chk1 inhibitors have been explored as agents that can sensitize cancer cells to chemotherapy.[3]

The "oxo" functional group and the methyl carboxylate at the 4-position of the pyridine ring would be critical determinants of the compound's specific kinase selectivity and potency.

Experimental Protocols: A Framework for Investigation

For researchers wishing to investigate the biological activity of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, a tiered approach to screening is recommended.

Experimental_Workflow A Compound Acquisition & QC B Biochemical Kinase Assays (Broad Panel Screening) A->B C Cell-based Proliferation Assays (e.g., MTT, SRB) B->C Hit Identification D Target Validation in Cells (e.g., Western Blot for Phospho-proteins) C->D E In vivo Efficacy Studies (Xenograft models) D->E Confirmed Cellular Activity G Lead Optimization E->G F Pharmacokinetic & ADME Studies F->G

Caption: A typical workflow for evaluating a novel kinase inhibitor.

Step-by-Step Methodologies:

  • Compound Procurement and Quality Control:

    • Obtain Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate from a reputable supplier.[1]

    • Verify the identity and purity of the compound using analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, and elemental analysis.

  • Initial Kinase Panel Screening:

    • Perform a high-throughput screen against a broad panel of recombinant protein kinases to identify potential targets. Commercially available kinase profiling services are a cost-effective option for this initial step.

    • The assay typically measures the inhibition of ATP binding or substrate phosphorylation.

  • Cellular Proliferation Assays:

    • Evaluate the anti-proliferative activity of the compound in a panel of cancer cell lines.

    • Standard colorimetric assays such as MTT or Sulforhodamine B (SRB) can be used to determine the IC₅₀ (half-maximal inhibitory concentration).[7][8]

  • Target Engagement and Downstream Signaling:

    • Once a putative kinase target is identified, validate its engagement in a cellular context.

    • Use Western blotting to assess the phosphorylation status of the kinase's downstream substrates in treated cells. A reduction in phosphorylation would indicate target inhibition.

  • In Vivo Studies:

    • For promising candidates, in vivo efficacy can be evaluated in animal models, such as tumor xenografts in immunodeficient mice.

    • Monitor tumor growth inhibition and assess for any signs of toxicity.

Conclusion and Future Directions

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a molecule of significant interest within the well-validated pyrrolopyridine class of compounds. While direct experimental data for this specific entity is sparse, the extensive body of research on its structural analogs strongly suggests its potential as a kinase inhibitor.

Future research should focus on:

  • The development and publication of a robust and scalable synthetic route.

  • Comprehensive biological screening to identify its primary molecular target(s).

  • Structure-activity relationship (SAR) studies to optimize its potency and selectivity.

  • Evaluation of its pharmacokinetic and pharmacodynamic properties.

The exploration of this and similar novel chemical entities is crucial for the continued advancement of targeted therapies in oncology and other disease areas.

References

  • [No title available] ([Link])

  • Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. ([Link])

  • Drug Information | Therapeutic Target Database. ([Link])

  • Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate. PubChem. ([Link])

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC - NIH. ([Link])

  • Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. ([Link])

  • Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Scribd. ([Link])

  • Methyl 2 Oxo-2,3 Dihydro-1H-Pyrrolo[2,3-B] Pyridine-6-Carboxylate API Manufacturers & Suppliers. Pharmaoffer.com. ([Link])

  • 1h-pyrrolo[2,3-b] pyridine derivatives and their use as kinase inhibitors.
  • 1h-pyrrolo[2,3-b]pyridines.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. ([Link])

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. ([Link])

  • Pyrrolo[2,3-b]pyridine compounds, azaindole compounds used for synthesizing said pyrrolo[2,3-b]pyridine compounds, methods for the production thereof, and uses thereof.
  • Synthesis, Characterization and Cytotoxic Evaluation ofNew Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinone. Semantic Scholar. ([Link])

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.

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Exploratory

An In-Depth Technical Guide to Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate: A Key Building Block in Modern Drug Discovery

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacological prof...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with precisely tailored pharmacological profiles are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of therapeutic agents. Among these, the pyrrolo[2,3-b]pyridine scaffold, a bioisostere of indole, has garnered significant attention due to its prevalence in biologically active molecules. This guide delves into the molecular architecture, synthesis, and burgeoning applications of a key derivative within this class: Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. Also known by its synonym, Methyl 7-aza-2-oxindole-4-carboxylate, this compound has emerged as a valuable building block, particularly in the innovative field of targeted protein degradation. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, blending fundamental chemical principles with practical, field-proven insights.

I. Molecular Structure and Physicochemical Properties

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a bicyclic heterocyclic compound with the chemical formula C₉H₈N₂O₃ and a molecular weight of 192.17 g/mol . Its unique three-dimensional structure is foundational to its utility in medicinal chemistry.

Key Structural Features:

  • 7-Azaoxindole Core: The core of the molecule is a 7-azaoxindole scaffold. This structure is an isomer of oxindole where a nitrogen atom replaces the carbon at the 7-position of the indole ring. This substitution significantly alters the electronic distribution and hydrogen bonding potential of the molecule, often leading to improved solubility and bioavailability in drug candidates.[1]

  • Oxo Group at C2: The presence of a carbonyl (oxo) group at the 2-position of the pyrrolidinone ring is a defining feature. This group can act as a hydrogen bond acceptor, a critical interaction for binding to biological targets.

  • Methyl Carboxylate at C4: The methyl ester at the 4-position of the pyridine ring provides a handle for further chemical modification. This functional group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, allowing for the attachment of linkers or other pharmacophores.

Physicochemical Data Summary:

PropertyValue
CAS Number 1190313-98-4
Molecular Formula C₉H₈N₂O₃
Molecular Weight 192.17 g/mol
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMSO and methanol.

II. Synthesis of the 7-Azaoxindole Core: A Strategic Approach

A Proposed Synthetic Pathway

The construction of the 7-aza-2-oxindole scaffold typically involves the formation of the pyrrolidinone ring onto a pre-functionalized pyridine precursor.

Synthetic_Pathway A Substituted 2-aminopyridine B Introduction of a malonate equivalent at C3 A->B e.g., Diazotization followed by Sandmeyer-type reaction C Cyclization to form the pyrrolidinone ring B->C e.g., Intramolecular Dieckmann condensation or similar cyclization D Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate C->D Final functional group manipulation (if necessary)

Caption: Proposed general synthetic workflow for 7-azaoxindole derivatives.

Step-by-Step Methodological Considerations:

  • Starting Material Selection: The synthesis would logically commence with a suitably substituted 2-aminopyridine derivative. The substituents on the pyridine ring would be chosen to correspond to the desired final product, in this case, a precursor that would allow for the introduction of the methyl carboxylate at the C4 position.

  • Introduction of the Acetic Ester Side Chain: A crucial step is the introduction of a two-carbon unit at the 3-position of the pyridine ring, which will ultimately form the C2 and C3 atoms of the pyrrolidinone ring. This can be achieved through various methods. A common strategy involves the diazotization of the 2-amino group, followed by a Sandmeyer-type reaction with a malonic ester derivative. This choice is predicated on the reliability and versatility of such reactions in aromatic chemistry.

  • Intramolecular Cyclization: The key ring-forming step is the intramolecular cyclization to construct the five-membered pyrrolidinone ring. A Dieckmann condensation or a related base-mediated cyclization of the resulting diester is a plausible and efficient method. The choice of base (e.g., sodium ethoxide, potassium tert-butoxide) is critical and would be optimized to maximize the yield of the desired cyclized product. The causality here lies in the need for a strong, non-nucleophilic base to deprotonate the alpha-carbon of the ester, initiating the intramolecular attack on the other ester carbonyl.

  • Decarboxylation and Esterification: Following cyclization, a decarboxylation step is often necessary to remove the superfluous ester group. This is typically achieved by heating in the presence of acid or base. Subsequent esterification of the resulting carboxylic acid at the C4 position with methanol under acidic conditions would yield the final product, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Self-Validation and Process Control: Each step of this proposed synthesis would be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of starting materials. The identity and purity of the intermediates and the final product would be rigorously confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[6][7][8]

III. Spectroscopic Characterization

Expected Spectroscopic Data:

Spectroscopic TechniqueExpected Key Signals
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- A singlet for the CH₂ group of the pyrrolidinone ring (~3.5 ppm).- Aromatic protons on the pyridine ring with characteristic coupling patterns.- A broad singlet for the NH proton of the lactam.
¹³C NMR - A signal for the ester carbonyl carbon (~165-170 ppm).- A signal for the lactam carbonyl carbon (~175-180 ppm).- A signal for the CH₂ carbon of the pyrrolidinone ring (~35-40 ppm).- Signals for the aromatic carbons of the pyridine ring.- A signal for the methyl ester carbon (~52 ppm).
IR Spectroscopy - A strong absorption band for the ester C=O stretch (~1720-1740 cm⁻¹).- A strong absorption band for the lactam C=O stretch (~1680-1700 cm⁻¹).- An N-H stretching band (~3200-3400 cm⁻¹).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 192.17.

IV. Applications in Drug Discovery: A Building Block for Targeted Protein Degradation

The true significance of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate lies in its application as a versatile building block in the synthesis of more complex and pharmacologically active molecules. A particularly exciting and rapidly evolving area is its use in the construction of Proteolysis-Targeting Chimeras (PROTACs).[9][10]

The Role of the 7-Azaoxindole Scaffold in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[9][11] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[12][13]

The oxindole and, by extension, the 7-azaoxindole scaffold have been identified as privileged structures for the design of ligands that recruit E3 ubiquitin ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).[12][14][15][16] The 7-azaoxindole moiety of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can serve as the E3 ligase-binding element in a PROTAC.

PROTAC_Structure cluster_0 PROTAC A Target Protein Ligand B Linker A->B C 7-Azaoxindole (E3 Ligase Ligand) B->C

Caption: General structure of a PROTAC utilizing a 7-azaoxindole moiety.

Causality in Design: The choice of the 7-azaoxindole scaffold is driven by its ability to form specific, high-affinity interactions with the E3 ligase. The nitrogen atom in the pyridine ring can alter the electronic properties and hydrogen bonding capacity, potentially leading to improved binding affinity and selectivity compared to a standard oxindole. The methyl carboxylate at the C4 position provides a convenient and strategically placed attachment point for the linker, allowing for the exploration of different linker lengths and compositions to optimize the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Workflow for PROTAC Development:

  • Synthesis of the 7-Azaoxindole-Linker Conjugate: The methyl ester of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is typically hydrolyzed to the corresponding carboxylic acid. This acid is then coupled to a bifunctional linker containing a reactive group on the other end (e.g., an amine or an alkyne).

  • Conjugation to the Target Protein Ligand: The linker-modified 7-azaoxindole is then conjugated to a known ligand for the protein of interest.

  • Biological Evaluation: The resulting PROTAC is evaluated for its ability to induce the degradation of the target protein in cell-based assays, typically using techniques like Western blotting or mass spectrometry-based proteomics.

V. Conclusion and Future Perspectives

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its 7-azaoxindole core provides a unique and valuable scaffold with favorable physicochemical properties. While detailed, publicly available synthetic and characterization data remains somewhat limited, the logical pathways for its synthesis are well-precedented in the chemical literature.

The true potential of this molecule is currently being realized in its application as a key building block for the construction of PROTACs. As the field of targeted protein degradation continues to expand, the demand for novel, versatile, and efficacious E3 ligase ligands will undoubtedly grow. The 7-azaoxindole scaffold, as exemplified by the title compound, is well-positioned to play a significant role in the development of the next generation of targeted therapeutics. Further research into the synthesis of a wider range of substituted 7-azaoxindoles and a deeper understanding of their structure-activity relationships in E3 ligase binding will be critical for unlocking the full therapeutic potential of this promising class of molecules.

References

  • Subota, A.I., Volochnyuk, D.M., Gorlova, A.O., & Grygorenko, O.O. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole.
  • Gadd, M.S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, D.J., Zengerle, M., & Ciulli, A. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Zhang, M., Liu, H., Tian, X., Liu, C., & Wang, D. (2020). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy, 14, 3817-3828.
  • Sun, X., Wang, J., & Yao, X. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy.
  • Farnaby, W., Fodor, M., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 969-985.
  • Hamilton, G.S., & Ciulli, A. (2021). Targeted protein degradation of PDE4 shortforms by a novel proteolysis targeting chimera. The FEBS Journal.
  • Muth, F., Dömling, A., & Heckel, A. (2021). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 16(11), 2269-2277.
  • Khan, S., He, Y., Zhang, X., Yuan, Y., Pu, S., Zhang, Y., Qian, P., & You, Y. (2020). Bardoxolone conjugation enables targeted protein degradation of BRD4. Journal of Medicinal Chemistry, 63(10), 5147-5154.
  • Kordubailo, M.V., & Tolmachev, A.A. (2021). Optimization and Scaling up of the Azaindole Derivatives Synthesis. Journal of Organic and Pharmaceutical Chemistry, 19(3), 3-10.
  • Guéret, A., & Guillaumet, G. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-490.
  • Wang, Y., Zhang, T., Chen, X., Mou, Z., Wang, Y., Chen, H., ... & Chen, L. (2022). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 238, 114467.
  • Wang, L., Wu, Y., Wang, J., Long, C., Wang, J., Wang, J., ... & Li, H. (2024).
  • Bricelj, A., & Dolenc, M. S. (2021). Representative E3 ligase ligands. Molecules, 26(11), 3233.
  • Wang, L., Wu, Y., Wang, J., Long, C., Wang, J., Wang, J., ... & Li, H. (2024).
  • Testa, A., Hughes, S.J., Lucas, X., Wright, J.E., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7434-7467.
  • Steinebach, C., Lindner, S., & Sotriffer, C. A. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 633912.
  • Zhang, B., Geng, L., & Xi, Z. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine with Aldehydes. Organic Letters, 24(10), 1965-1970.
  • Galiano, S., Reina, J. J., Tovar, G. M., & Prieto, P. (2021). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups.
  • El-Faham, A., El-Sayed, N. N. E., & Abdel-Wahab, B. F. (2023). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. Molbank, 2023(2), M1593.
  • Annunziata, F., & D'Errico, S. (2022).
  • El-Sayed, N. N. E. (2018). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock.

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Foundational

"spectroscopic data for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate"

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide leverages a combination of foundational spectroscopic principles and comparative analysis with structurally related analogs to predict and interpret its spectral characteristics. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of novel pyrrolopyridine derivatives. We will delve into the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor have led to its incorporation into a wide array of biologically active molecules. Derivatives of this scaffold have shown promise as inhibitors of various kinases, phosphodiesterases, and other enzymes, making them attractive candidates for the development of therapeutics for cancer, inflammatory diseases, and central nervous system disorders.[1][2]

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (Figure 1) is a functionalized derivative of this core, incorporating a lactam moiety and a methyl ester. These functional groups provide handles for further chemical modification and can influence the molecule's solubility, stability, and biological activity. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the interpretation of its behavior in biological assays.

Figure 1: Chemical Structure of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Caption: Structure of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of the title compound based on established chemical shift principles and data from related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the pyrrolone ring, the amide proton, and the methyl ester protons. The predicted chemical shifts (in ppm, relative to TMS) are summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H68.0 - 8.2Doublet~5This proton is ortho to the pyridine nitrogen and is expected to be the most downfield of the aromatic protons.
H57.0 - 7.2Doublet~5This proton is meta to the pyridine nitrogen and coupled to H6.
NH (Pyrrole)10.5 - 11.5Broad Singlet-Amide protons are typically broad and downfield, and their chemical shift is solvent-dependent.
OCH₃ (Ester)3.8 - 4.0Singlet-Methyl ester protons typically resonate in this region.
CH₂ (C3)3.5 - 3.7Singlet-These methylene protons are adjacent to a carbonyl group and an aromatic ring.

Experimental Protocol for ¹H NMR Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: 0-12 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Figure 2: ¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve sample in deuterated solvent transfer Transfer to NMR tube dissolve->transfer instrument Place sample in NMR spectrometer transfer->instrument setup Set acquisition parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction

Caption: General workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2 (Lactam C=O)170 - 175Carbonyl carbons in five-membered lactams are typically in this range.
C4 (Ester C=O)165 - 170Ester carbonyl carbons are generally found here.
C7a150 - 155This is the bridgehead carbon adjacent to the pyridine nitrogen.
C6145 - 150Aromatic carbon ortho to the pyridine nitrogen.
C4a135 - 140Quaternary carbon of the pyridine ring.
C5115 - 120Aromatic carbon meta to the pyridine nitrogen.
C3a110 - 115Quaternary carbon of the pyrrole ring.
OCH₃ (Ester)50 - 55Methyl carbons of esters are consistently in this region.
C335 - 40Methylene carbon adjacent to a carbonyl and an aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern:

For Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (Molecular Weight: 192.17 g/mol [3]), the following is expected:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z = 192.

  • Key Fragments:

    • Loss of OCH₃: A fragment at m/z = 161, corresponding to the loss of the methoxy radical from the ester.

    • Loss of COOCH₃: A fragment at m/z = 133, resulting from the cleavage of the entire methyl ester group.

    • Decarbonylation: Loss of CO from the lactam ring could lead to further fragmentation.

Experimental Protocol for Mass Spectrometry:

  • Ionization Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, would be introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would be appropriate for accurate mass measurements.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3200 - 3400Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Aliphatic)2850 - 3000Stretching
C=O (Lactam)1680 - 1720Stretching
C=O (Ester)1720 - 1740Stretching
C=C & C=N (Aromatic)1500 - 1650Stretching
C-O (Ester)1100 - 1300Stretching

The presence of two distinct carbonyl peaks would be a key feature in the IR spectrum, helping to confirm the presence of both the lactam and the ester functionalities.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the pyrrolo[2,3-b]pyridine system is expected to give rise to characteristic absorption bands in the UV region.

Predicted UV-Vis Absorption:

  • λ_max: It is anticipated that the molecule will exhibit a maximum absorption (λ_max) in the range of 250-350 nm. This is characteristic of π → π* transitions in conjugated aromatic systems. The exact position and intensity of the absorption will be influenced by the solvent polarity.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorbance spectrum over a range of 200-800 nm, using the pure solvent as a reference.

Conclusion

This technical guide has provided a comprehensive overview of the expected spectroscopic data for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. By combining fundamental principles with comparative data from related structures, we have predicted the key features of its ¹H NMR, ¹³C NMR, mass, IR, and UV-Vis spectra. This information serves as a valuable baseline for researchers working with this compound, aiding in its synthesis, purification, and characterization. The experimental protocols outlined herein provide a standardized approach to obtaining high-quality spectroscopic data for this and other novel heterocyclic compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PubMed Central. Retrieved from [Link]

  • Khaled M.H. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Retrieved from [Link]

  • Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF. Retrieved from [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024, May 7). Retrieved from [Link]

  • SciELO México. (n.d.). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This technical guide provides a compreh...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, a heterocyclic compound featuring a 7-azaindole core structure. Given the limited publicly available solubility data for this specific molecule, this document emphasizes theoretical principles, predictive analysis, and robust experimental methodologies. It is designed to equip researchers, medicinal chemists, and formulation scientists with the necessary tools to systematically evaluate the solubility profile of this compound and its analogs in a range of common organic solvents, a crucial step in the drug development pipeline.[2][3]

Introduction: The Critical Role of Solubility in Drug Development

Oral ingestion remains the most preferred route for drug administration due to its convenience and patient compliance.[2][4] However, for a drug to be effective when administered orally, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1] Consequently, poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities exhibiting this challenging characteristic.[2][5] Understanding a compound's solubility in various organic solvents is equally critical. This knowledge is paramount for:

  • Synthetic Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization processes.[6]

  • Preformulation Studies: Developing viable dosage forms, including suspensions, solutions, and amorphous solid dispersions.[7]

  • Analytical Method Development: Preparing stock solutions and standards for assays such as High-Performance Liquid Chromatography (HPLC).

  • Predicting Biopharmaceutical Properties: Early solubility data can inform predictions about a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8]

The target of this guide, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, belongs to the azaindole family. Azaindoles, which are bioisosteres of indoles, have garnered significant attention in medicinal chemistry. The strategic replacement of a carbon atom with a nitrogen atom in the indole ring can lead to marked improvements in physicochemical properties, including a significant enhancement in solubility.[9][10]

Molecular Structure Analysis and Solubility Prediction

A predictive assessment of solubility begins with a thorough analysis of the solute's molecular structure. The key functional groups and structural motifs of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate dictate its polarity, hydrogen bonding capacity, and overall intermolecular interactions with solvent molecules.

Caption: Key functional groups influencing solubility.

Key Structural Features:

  • 7-Azaindole Core: This fused pyrrolopyridine system is aromatic and contains both a pyrrole-like NH group and a pyridine nitrogen atom. The NH group can act as a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.

  • Lactam (2-oxo): The cyclic amide within the pyrrole ring is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the lactam nitrogen contributes to the overall polarity.

  • Methyl Ester (-COOCH₃): This group adds further polarity and provides another hydrogen bond acceptor site at the carbonyl oxygen.

Predictive Solubility Profile: Based on the principle of "like dissolves like," the presence of multiple polar groups and hydrogen bond donors/acceptors suggests that Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate will exhibit preferential solubility in polar solvents.

  • High Expected Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents have large dipole moments and can accept hydrogen bonds, effectively solvating the molecule.

  • Moderate to Good Expected Solubility: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding as both donors and acceptors, interacting with all the key sites on the molecule.

  • Low to Negligible Expected Solubility: In nonpolar solvents such as hexane, cyclohexane, and toluene. The lack of polarity and hydrogen bonding capability in these solvents makes them poor candidates for solvating this polar molecule.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The equilibrium shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and direct measurement of the compound in a saturated state at equilibrium.[7][11]

G start Start step1 1. Preparation Accurately weigh excess solid compound into vials. Add a precise volume of the selected organic solvent. start->step1 step2 2. Equilibration Seal vials and place in an orbital shaker at a constant temperature (e.g., 25°C). Agitate for 24-48 hours to ensure equilibrium is reached. step1->step2 step3 3. Phase Separation Allow vials to stand for solids to settle. Alternatively, centrifuge to pellet undissolved solid. step2->step3 step4 4. Sampling & Dilution Carefully withdraw an aliquot of the supernatant. Filter through a 0.45 µm PTFE syringe filter. Dilute the filtrate with a suitable mobile phase. step3->step4 step5 5. Quantification Analyze the diluted sample using a calibrated HPLC-UV method to determine the compound's concentration. step4->step5 end End: Calculate Solubility (e.g., in mg/mL or mM) step5->end

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

Materials:

  • Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (solid)

  • Selected organic solvents (HPLC grade or higher)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Calibrated pipettes

  • Centrifuge (optional)

  • Syringes and 0.45 µm syringe filters (PTFE or other solvent-compatible material)

  • HPLC system with UV detector

Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of glass vials. An amount sufficient to ensure undissolved solid remains at equilibrium is required (e.g., 5-10 mg).

  • Solvent Addition: Accurately add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples at a moderate speed (e.g., 250 rpm) for a sufficient duration to reach equilibrium. A 24 to 48-hour period is typically adequate, but this should be confirmed by ensuring the measured concentration does not change between two consecutive time points (e.g., 24h and 48h).[12]

  • Phase Separation: After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. For solvents where settling is slow, centrifugation (e.g., 10,000 rpm for 10 minutes) can be used to pellet the solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid material.

  • Filtration and Dilution: Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles. Perform a precise serial dilution of the filtrate with the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples via a validated HPLC-UV method. The concentration is determined by comparing the peak area to a standard calibration curve prepared from known concentrations of the compound.[13]

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor.

Analytical Method: HPLC-UV

A reverse-phase HPLC method is generally suitable for quantifying compounds of this nature.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λ-max) for the compound.

  • Calibration: A standard curve should be generated with at least five concentration points, demonstrating linearity with a correlation coefficient (R²) > 0.99.

Data Presentation and Expected Results

The collected solubility data should be organized systematically to facilitate comparison and interpretation. The following table provides a template for presenting the results and includes hypothetical, illustrative data based on the theoretical predictions discussed in Section 2.

Table 1: Illustrative Solubility Profile of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate at 25°C

SolventSolvent ClassDielectric Constant (ε)Predicted Solubility (mg/mL)
HexaneNonpolar1.9< 0.1
TolueneNonpolar Aromatic2.4< 0.5
Dichloromethane (DCM)Polar Aprotic9.11 - 5
Ethyl AcetatePolar Aprotic6.05 - 15
AcetonePolar Aprotic2110 - 30
Isopropanol (IPA)Polar Protic1810 - 25
Ethanol (EtOH)Polar Protic2515 - 40
Methanol (MeOH)Polar Protic3320 - 50
Dimethylformamide (DMF)Polar Aprotic37> 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic47> 100

Disclaimer: The solubility values in this table are for illustrative purposes only and represent expected trends based on physicochemical principles. Actual experimental values must be determined empirically.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the solubility of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate in organic solvents. By combining theoretical molecular analysis with the gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data essential for advancing a compound through the drug discovery and development process. The insights gained from such a solubility screen are fundamental for making informed decisions in chemical synthesis, preformulation, and analytical development. While predictive models and theoretical understanding provide a strong starting point, there is no substitute for careful and precise experimental measurement.[14][15]

References

  • Vertex AI Search. (2024). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Jain, A., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • McKay, B., et al. (2022). A unified ML framework for solubility prediction across organic solvents. RSC Publishing.
  • Vertex AI Search. (2022). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. ChemRxiv.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, published by NIH.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Gavan, A., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia.
  • Seppic. (2025).
  • Journal of Medical and Pharmaceutical Allied Sciences. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.
  • Savjani, K. T., et al. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES.
  • NIH. (2017).
  • Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.
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  • PharmaBlock. (2019). Azaindoles in Medicinal Chemistry.
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Sources

Foundational

"stability of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate under different conditions"

Introduction Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a 7-azaindole core structure, a lactam functionality, and a methyl ester. The pyrrolo[2,3-b]pyridine scaffold,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a 7-azaindole core structure, a lactam functionality, and a methyl ester. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent structural motif in medicinal chemistry, appearing in a wide array of biologically active molecules, including kinase inhibitors.[1][2] The stability of such molecules is a critical parameter in drug development, influencing their shelf-life, formulation, and in vivo performance. This technical guide provides an in-depth analysis of the potential stability of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate under various stress conditions and outlines a comprehensive strategy for its experimental evaluation.

The core structure of this molecule, with its fused pyrrole and pyridine rings, along with the lactam and ester functional groups, presents several potential sites for chemical degradation.[3][4] Understanding these liabilities is essential for the development of robust formulations and for predicting potential metabolic pathways. This guide will delve into the theoretical aspects of its stability and provide practical, field-proven protocols for conducting forced degradation studies.

Predicted Stability Profile Based on Chemical Structure

The chemical stability of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be inferred by examining its constituent functional groups and the overall electronic nature of the heterocyclic system.

The Pyrrolo[2,3-b]pyridine (7-Azaindole) Core

The 7-azaindole core is generally considered to be relatively stable, but it is susceptible to metabolism-mediated degradation. The primary metabolic pathways for this core involve oxidative reactions, often catalyzed by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO).[3] Key reactions include hydroxylation and oxidation at various positions on the rings.[3] For drug development, improving metabolic stability often involves modifying the structure at these "hotspots".[3]

The Lactam Ring

The presence of a lactam ring introduces a potential site for hydrolysis. The reactivity of the amide bond within the lactam is influenced by ring strain and the geometry of the nitrogen atom.[4] While the five-membered lactam in this structure is generally more stable than highly strained β-lactams, it can still be susceptible to cleavage under strong acidic or basic conditions.[4][5]

The Methyl Ester Group

The methyl carboxylate group is another primary site for potential degradation, specifically through hydrolysis. This reaction can be catalyzed by both acid and base, leading to the formation of the corresponding carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.

Forced Degradation Studies: An Experimental Blueprint

Forced degradation studies are a cornerstone of drug development, providing crucial insights into the intrinsic stability of a drug substance.[6][7] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing to identify likely degradation products and pathways.[6][8] The goal is to induce a target degradation of 5-20%.[7]

Experimental Workflow

The following diagram outlines a comprehensive workflow for the forced degradation study of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sample Processing & Analysis A Prepare Stock Solution of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate in an appropriate solvent (e.g., Acetonitrile/Water) B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to stress C Basic Hydrolysis (e.g., 0.1 M NaOH, RT) A->C Expose to stress D Oxidative Degradation (e.g., 3% H2O2, RT) A->D Expose to stress E Thermal Degradation (Solid state, e.g., 80°C) A->E Expose to stress F Photolytic Degradation (Solution, ICH Q1B conditions) A->F Expose to stress G Timepoint Sampling B->G C->G D->G E->G F->G H Neutralization (for acidic/basic samples) G->H I Dilution H->I J HPLC-UV/DAD Analysis (Quantify parent compound and detect degradants) I->J K LC-MS/MS Analysis (Identify molecular weights of degradants) J->K If degradants detected L NMR Spectroscopy (Structural elucidation of major degradants) K->L For structural confirmation

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols
1. Acidic Hydrolysis
  • Prepare a solution of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate in a suitable solvent mixture (e.g., 1 mg/mL in acetonitrile/water).

  • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubate the solution at 60°C.

  • Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

  • Analyze by HPLC.

2. Basic Hydrolysis
  • Prepare a solution of the compound as described for acidic hydrolysis.

  • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

  • Keep the solution at room temperature.

  • Withdraw aliquots at appropriate time points (e.g., 0, 1, 2, 4, 8 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl.

  • Dilute with the mobile phase for analysis.

  • Analyze by HPLC.

3. Oxidative Degradation
  • Prepare a solution of the compound as described above.

  • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.

  • Keep the solution at room temperature, protected from light.

  • Withdraw aliquots at various time points.

  • Dilute with the mobile phase for analysis.

  • Analyze by HPLC.

4. Thermal Degradation
  • Place a known amount of the solid compound in a vial.

  • Heat the vial in an oven at a specified temperature (e.g., 80°C).

  • At each time point, dissolve a portion of the solid in a suitable solvent for analysis.

  • Analyze by HPLC.

5. Photolytic Degradation
  • Prepare a solution of the compound in a suitable solvent.

  • Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the samples by HPLC at appropriate time points.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating the parent compound from any degradation products.[9] High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for this purpose.[9]

Proposed HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% B to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV/DAD at a wavelength determined from the UV spectrum of the parent compound (e.g., 239 nm).[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Characterization of Degradation Products

Once degradation is observed, the structure of the degradation products must be elucidated.

  • LC-MS/MS: This technique is invaluable for obtaining the molecular weights of the degradation products and for fragmentation analysis, which provides clues about their structure.[9][10]

  • NMR Spectroscopy: For major degradation products, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[9]

Predicted Degradation Pathways

Based on the structure of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, the following degradation pathways are predicted:

G A Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (Parent Compound) B 2-Oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (Hydrolysis Product) A->B Acidic/Basic Hydrolysis C Ring-Opened Product (Hydrolysis of Lactam) A->C Strong Acidic/Basic Hydrolysis D Oxidized Products (e.g., N-oxide, hydroxylated derivatives) A->D Oxidation (H2O2)

Caption: Predicted Degradation Pathways.

Hydrolysis of the Methyl Ester: Under both acidic and basic conditions, the primary degradation product is expected to be the corresponding carboxylic acid.

Hydrolysis of the Lactam: Under more forced conditions (e.g., higher temperatures or more concentrated acid/base), hydrolysis of the lactam ring is possible, leading to a ring-opened amino acid derivative.

Oxidation: The electron-rich pyrrole ring and the pyridine nitrogen are susceptible to oxidation, which could lead to the formation of N-oxides or hydroxylated species.[3]

Data Presentation

All quantitative data from the forced degradation studies should be summarized in a clear, tabular format for easy comparison.

Stress ConditionTime (hours)Parent Compound Remaining (%)Area of Major Degradant 1 (%)Area of Major Degradant 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
885.212.50.8
2460.735.12.3
0.1 M NaOH, RT 0100.00.00.0
275.422.10.5
840.155.81.9
3% H2O2, RT 0100.00.00.0
2492.55.21.1

Table 1: Example of a data summary table for forced degradation studies. Data is hypothetical and for illustrative purposes only.

Conclusion

This technical guide provides a comprehensive framework for assessing the stability of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. By understanding the inherent chemical liabilities of its structure and applying systematic forced degradation studies, researchers and drug development professionals can gain a thorough understanding of its degradation pathways. The outlined experimental protocols and analytical methods provide a robust starting point for these investigations. The insights gained from such studies are essential for the development of stable formulations and for ensuring the safety and efficacy of any potential drug product.

References

  • BenchChem. Degradation pathways of the pyrrolo[2,3-b]pyridine core under biological conditions.
  • Kaszubska, M., et al.
  • ResearchGate. Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship.
  • Bonomo, R. A., et al. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers.
  • ResearchGate. Oxidation of β-lactam antibiotics by ferrate(VI).
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  • Li, S., et al. Distinct effects of copper on the degradation of β-lactam antibiotics in fulvic acid solutions during light and dark cycle. PubMed Central.
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  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • ResearchGate. Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3.
  • PubMed. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. PubMed.
  • NIST WebBook. 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook.
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Exploratory

A Technical Guide to the Synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic sc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability. Derivatives of this core are integral to a range of therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] The specific target molecule of this guide, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, incorporates a 2-oxo functionality and a C4-carboxylate group, making it a valuable building block for the synthesis of more complex drug candidates. This guide provides an in-depth analysis of the starting materials and synthetic strategies for the preparation of this important intermediate.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate suggests that a key disconnection can be made at the N1-C7a and C2-C3 bonds of the pyrrolidone ring. This leads to a substituted pyridine precursor. The most logical approach involves the construction of the pyrrolidone ring onto a pre-functionalized pyridine core. A strategically chosen starting material would be a 2-aminopyridine derivative with appropriate substituents at the 3 and 4 positions to facilitate the desired cyclization and introduce the carboxylate group.

G Target Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate Precursor1 Methyl 2-amino-3-(halomethyl)pyridine-4-carboxylate Target->Precursor1 Intramolecular Cyclization Precursor2 Methyl 2-amino-3-cyanopyridine-4-carboxylate Target->Precursor2 Hydrolysis & Cyclization Precursor3 Substituted 2-aminopyridine-4-carboxylate Precursor1->Precursor3 Functionalization Precursor2->Precursor3 Functionalization G cluster_0 Synthesis of Key Pyridine Intermediate A 2-Hydroxy-4-methylpyridine B 2-Chloro-4-methyl-3-nitropyridine A->B 1. HNO₃, H₂SO₄ 2. POCl₃ C Methyl 2-chloro-3-nitropyridine-4-carboxylate B->C KMnO₄, then H₂SO₄, MeOH D Methyl 2-amino-3-chloropyridine-4-carboxylate C->D Fe, NH₄Cl

Caption: Synthetic scheme for the key pyridine precursor.

Experimental Protocol:

Step 1: Nitration and Chlorination of 2-Hydroxy-4-methylpyridine 2-Hydroxy-4-methylpyridine is first nitrated at the 3-position using a mixture of nitric acid and sulfuric acid. Subsequent treatment with phosphorus oxychloride (POCl₃) replaces the hydroxyl group with a chlorine atom to yield 2-chloro-4-methyl-3-nitropyridine.

Step 2: Oxidation and Esterification The methyl group at the 4-position is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄). The resulting carboxylic acid is then esterified to the methyl ester by treatment with methanol in the presence of a catalytic amount of sulfuric acid, affording Methyl 2-chloro-3-nitropyridine-4-carboxylate.

Step 3: Reduction of the Nitro Group The nitro group at the 3-position is selectively reduced to an amino group. A common method for this transformation is the use of iron powder in the presence of an ammonium chloride solution. This reaction yields the desired starting material, Methyl 2-amino-3-chloropyridine-4-carboxylate.

Intramolecular Cyclization to Form the Pyrrolidone Ring

With the key pyridine precursor in hand, the next crucial step is the formation of the fused pyrrolidone ring. This can be achieved through a two-step sequence involving the introduction of a two-carbon unit at the 3-position, followed by intramolecular cyclization.

Pathway A: Alkylation followed by Cyclization

  • N-Alkylation and C-Alkylation: The amino group of Methyl 2-amino-3-chloropyridine-4-carboxylate can be reacted with a suitable two-carbon electrophile, such as ethyl bromoacetate, in the presence of a base. This reaction can lead to a mixture of N-alkylated and C-alkylated products. The desired intermediate is the one where the bromoacetate has alkylated the carbon at the 3-position via a nucleophilic aromatic substitution of the chloride, facilitated by the activating effect of the amino group.

  • Intramolecular Amidation: The resulting 2-amino-3-(ethoxycarbonylmethyl)pyridine-4-carboxylate is then subjected to cyclization. Heating this intermediate, often in the presence of a base like sodium ethoxide, will promote an intramolecular condensation between the amino group and the newly introduced ester, forming the 2-oxo-pyrrolidine ring.

G cluster_1 Pyrrolidone Ring Formation Precursor Methyl 2-amino-3-chloropyridine-4-carboxylate Intermediate Methyl 2-amino-3-(ethoxycarbonylmethyl)pyridine-4-carboxylate Precursor->Intermediate Ethyl bromoacetate, Base Target Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate Intermediate->Target NaOEt, Heat

Caption: Cyclization via alkylation and intramolecular amidation.

Alternative Synthetic Strategies

While the primary pathway offers a robust approach, alternative strategies can also be employed, often depending on the availability of starting materials and the desired scale of the synthesis.

Strategy 1: Starting from 2-Amino-3-cyanopyridine-4-carboxylate

An alternative precursor is Methyl 2-amino-3-cyanopyridine-4-carboxylate.

  • Synthesis of the Precursor: This intermediate can be synthesized from 2-aminopyridine-4-carboxylic acid through a Sandmeyer-type reaction to introduce the cyano group at the 3-position, followed by esterification.

  • Hydrolysis and Cyclization: The cyano group can be partially hydrolyzed to a carboxamide under controlled acidic or basic conditions. Subsequent intramolecular cyclization would lead to the desired 2-oxo-pyrrolo[2,3-b]pyridine ring system. Alternatively, reduction of the nitrile to an aminomethyl group followed by reaction with a carbonyl source (e.g., phosgene or a chloroformate) and subsequent cyclization is another possibility.

Strategy 2: The Bartoli Indole Synthesis Approach

The Bartoli indole synthesis is a powerful method for constructing indole rings from nitroarenes and vinyl Grignard reagents. [3]A modification of this approach could be adapted for the synthesis of the 7-azaindole core.

  • Starting Material: A suitable starting material would be a 3-nitropyridine derivative with a carboxylate group at the 4-position.

  • Reaction with a Vinyl Grignard Reagent: Reaction with a vinyl Grignard reagent, such as vinylmagnesium bromide, would lead to the formation of the pyrrole ring.

  • Oxidation to the 2-Oxo derivative: The resulting 7-azaindole-4-carboxylate would then need to be selectively oxidized at the 2-position to introduce the oxo functionality. This can be a challenging step, requiring careful selection of oxidizing agents to avoid over-oxidation or reaction at other positions.

Comparative Analysis of Synthetic Routes

Synthetic Strategy Key Starting Material Advantages Challenges
Primary Pathway Methyl 2-amino-3-halopyridine-4-carboxylateConvergent, reliable cyclizationSynthesis of the pyridine precursor can be multi-step.
Alternative Strategy 1 Methyl 2-amino-3-cyanopyridine-4-carboxylateReadily available starting materials for the precursor.Control of hydrolysis of the cyano group can be difficult.
Alternative Strategy 2 Substituted 3-nitropyridine-4-carboxylatePowerful ring-forming reaction.Regioselectivity of the Grignard addition; selective oxidation of the 2-position.

Conclusion and Future Perspectives

The synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate is a multi-step process that relies on the strategic construction of the bicyclic 7-azaindole core. The most reliable and versatile approach involves the preparation of a pre-functionalized 2-aminopyridine-4-carboxylate derivative, followed by an intramolecular cyclization to form the pyrrolidone ring. While alternative methods exist, they often present challenges in terms of regioselectivity and functional group compatibility.

Future research in this area may focus on the development of more convergent and atom-economical synthetic routes. This could involve the use of novel catalytic methods, such as C-H activation, to directly functionalize the 7-azaindole core, or the development of one-pot tandem reactions that build the target molecule from simpler, commercially available starting materials. Such advancements will be crucial for the efficient and scalable production of this important building block for the pharmaceutical industry.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 981-992.
  • Abdel-gawad, H., Al-hussain, S. A., El-damasy, A. K., & El-sayed, M. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(11), 115493.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A practical and straightforward preparation of various novel 2-substituted 7-azaindole derivatives from 2-amino-3-iodopyridine by a two-step procedure. Organic Letters, 8(15), 3307–3310.
  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.

Sources

Foundational

The Privileged Scaffold: A Technical Guide to the Synthesis and Biological Evaluation of Pyrrolo[2,3-b]pyridine Analogues

Abstract The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interac...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to form key hydrogen bond interactions have cemented its role as a cornerstone in the design of a multitude of biologically active agents, most notably as potent kinase inhibitors. This guide provides an in-depth exploration of the synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the strategic chemical synthesis of this bicyclic heterocycle, detail robust protocols for its functionalization and biological characterization, and analyze the structure-activity relationships that drive its therapeutic potential.

Introduction: The Significance of the 7-Azaindole Core

The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly minor substitution has profound effects on the molecule's properties, introducing a hydrogen bond acceptor in the six-membered ring without significantly altering its overall size and planarity. This feature allows it to mimic the adenine region of ATP, enabling it to bind effectively within the hinge region of many protein kinases. Consequently, this scaffold has been successfully employed in the development of inhibitors for a wide array of kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs), leading to therapies for cancer and inflammatory diseases.[1][2][3] This guide will provide the strategic and practical knowledge necessary to design, synthesize, and evaluate novel analogues based on this versatile core.

Strategic Synthesis of the Pyrrolo[2,3-b]pyridine Scaffold

The construction and functionalization of the 7-azaindole core are non-trivial pursuits that require careful strategic planning. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials. Broadly, these strategies can be divided into two main categories: construction of the bicyclic core and late-stage functionalization of a pre-formed scaffold.

2.1. Core Construction Strategies

Building the core from simpler precursors allows for the early introduction of diversity. Classic methods, though still relevant, have been augmented by modern catalytic processes.

  • Condensation & Cyclization Approaches: Many syntheses rely on building the pyrrole ring onto a substituted pyridine precursor. For instance, the reaction of 2-amino-3-iodopyridine with terminal alkynes, followed by a cyclization step, is a common and effective method for generating 2-substituted 7-azaindoles.[4] Another powerful approach is the Chichibabin cyclization, which involves the LDA-mediated condensation of a 2-fluoro-3-picoline with a nitrile to form a 2-aryl-7-azaindole.[5] The rationale for choosing these methods often lies in the commercial availability of the pyridine starting materials and the direct installation of a key substituent at the C2-position.

2.2. Late-Stage Functionalization

With the 7-azaindole core in hand, late-stage functionalization offers a powerful and flexible approach to rapidly generate a library of analogues for biological screening. This is where modern palladium-catalyzed cross-coupling reactions have become indispensable tools.

  • Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) couplings are paramount.[6][7] To perform these reactions, the 7-azaindole core must first be halogenated, typically at the C2, C3, C4, or C6 positions. The choice of catalyst, ligand, and base is critical and must be optimized to account for the potentially coordinating nature of the scaffold's nitrogen atoms, which can inhibit the palladium catalyst.[6] For example, using bulky, electron-rich phosphine ligands like SPhos or XPhos can promote efficient coupling even with nitrogen-rich heterocycles.[6][8] This strategy is highly valued for its modularity, allowing for the introduction of a wide variety of aryl, heteroaryl, and amine substituents from a common halogenated intermediate.

A general workflow for the synthesis and functionalization is depicted below.

G cluster_0 Core Synthesis cluster_1 Functionalization Pyridine Precursor Pyridine Precursor Core Construction Core Construction Pyridine Precursor->Core Construction e.g., Chichibabin Cyclization 7-Azaindole Core 7-Azaindole Core Core Construction->7-Azaindole Core Halogenation Halogenation 7-Azaindole Core->Halogenation Halogenated Intermediate Halogenated Intermediate Halogenation->Halogenated Intermediate e.g., NIS, CuBr2 Cross-Coupling Cross-Coupling Halogenated Intermediate->Cross-Coupling e.g., Suzuki, Buchwald-Hartwig Final Analogue Final Analogue Cross-Coupling->Final Analogue

General Synthetic & Functionalization Workflow

Biological Evaluation: Targeting Protein Kinases

Pyrrolo[2,3-b]pyridine analogues have shown remarkable efficacy as inhibitors of various protein kinases, which are critical regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

3.1. Mechanism of Action: Kinase Inhibition

The primary mechanism by which these analogues function is through competitive inhibition at the ATP-binding site of the kinase. The N7 nitrogen of the pyridine ring and the N1-H of the pyrrole ring act as a hydrogen bond donor-acceptor pair, mimicking the adenine portion of ATP and forming crucial interactions with the "hinge" region of the kinase domain. This anchors the inhibitor, allowing substituents on the scaffold to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

A prominent example is the inhibition of the JAK-STAT signaling pathway. Cytokine binding to its receptor activates associated Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. Inhibitors based on the 7-azaindole scaffold can block the ATP-binding site of JAK, preventing STAT phosphorylation and shutting down this pro-inflammatory and pro-proliferative signaling cascade.

G Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Pyrrolo[2,3-b]pyridine Analogue Inhibitor->JAK Inhibits (ATP Competition) G Start Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions Step1 Step 1: Kinase Reaction Add Kinase, Substrate, ATP, and Test Compound to well. Start->Step1 Step2 Incubate at 30°C for 45 min. (ATP -> ADP + p-Substrate) Step1->Step2 Step3 Step 2: ADP-Glo™ Reagent Add reagent to stop kinase reaction and deplete remaining ATP. Step2->Step3 Step4 Incubate at RT for 45 min. Step3->Step4 Step5 Step 3: Kinase Detection Reagent Add reagent to convert ADP to ATP, fueling a luciferase reaction. Step4->Step5 Step6 Incubate at RT for 45 min. Step5->Step6 End Measure Luminescence (Signal ∝ [ADP]) Step6->End

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules act as intracellular bridges, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[3] The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the UPS in PROTAC design, owing to its well-defined substrate recognition and the availability of potent small molecule ligands.[4][5] This guide focuses on the application of a versatile VHL ligand building block, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, in the synthesis and evaluation of novel PROTACs.

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry and has been extensively validated as a core component of potent VHL ligands.[4][6] Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate offers a functionalized handle for the attachment of linkers, enabling the systematic construction of a diverse array of PROTAC molecules. This document provides a comprehensive overview of the mechanistic underpinnings, synthetic strategies, and bio-evaluative protocols for leveraging this key building block in your targeted protein degradation research.

The Mechanism of Action: Orchestrating Protein Destruction

The efficacy of a VHL-based PROTAC hinges on the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This induced proximity event initiates a catalytic cycle of target ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to Warhead PROTAC PROTAC (VHL Ligand - Linker - Warhead) PROTAC->Ternary_Complex VHL VHL E3 Ligase Complex VHL->Ternary_Complex Binds to VHL Ligand Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Poly_Ub_POI->Proteasome Recognition

Figure 1: The catalytic cycle of a VHL-based PROTAC.

The process begins with the PROTAC simultaneously binding to the POI and the VHL E3 ligase, forming a ternary complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme (associated with the VHL complex) to lysine residues on the surface of the POI. The poly-ubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released to engage another POI and VHL complex, continuing its catalytic cycle.

Synthetic Strategy: From VHL Ligand to Functional PROTAC

The synthesis of a PROTAC is a modular process involving the VHL ligand, a linker, and a warhead that binds to the target protein. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate serves as a key starting material for the VHL ligand portion. The following schematic outlines a general synthetic workflow.

PROTAC_Synthesis_Workflow VHL_Ligand_Core Methyl 2-oxo-1H,2H,3H- pyrrolo[2,3-b]pyridine-4-carboxylate Functionalized_VHL Functionalized VHL Ligand (e.g., with amine or alkyne handle) VHL_Ligand_Core->Functionalized_VHL Functionalization Final_PROTAC Final PROTAC Molecule Functionalized_VHL->Final_PROTAC Coupling Reaction Linker_Warhead Linker-Warhead Conjugate Linker_Warhead->Final_PROTAC

Figure 2: A generalized synthetic workflow for PROTAC synthesis.

Part 1: Synthesis of a Functionalized VHL Ligand

The methyl ester of the starting material can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to a linker. Alternatively, the pyrrolo[2,3-b]pyridine core can be further functionalized to introduce a reactive handle at a suitable position for linker attachment. A common strategy involves introducing an aminomethyl group.

Protocol 1: Synthesis of (2-oxo-1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-yl)methanamine derivative

This protocol is a representative example and may require optimization based on the specific linker to be attached.

  • Hydrolysis of the Methyl Ester:

    • Dissolve Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq) in a mixture of methanol and water.

    • Add lithium hydroxide (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4 and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Amide Coupling with a Linker Precursor:

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add a linker precursor with a terminal amine (e.g., Boc-protected amino-PEG-amine, 1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction by LC-MS. Upon completion, dilute with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the VHL ligand-linker conjugate.

  • Deprotection (if necessary):

    • If a protecting group like Boc was used, dissolve the conjugate in a solution of TFA in DCM (e.g., 20% v/v).

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the deprotected VHL ligand-linker with a terminal amine, ready for conjugation to the warhead.

Part 2: Conjugation to the Warhead

The final step involves coupling the VHL ligand-linker construct to a warhead that targets the protein of interest. The choice of coupling chemistry depends on the functional groups present on the linker and the warhead.

Protocol 2: Final PROTAC Synthesis via Amide Coupling

This protocol assumes the VHL ligand-linker has a terminal amine and the warhead has a carboxylic acid functionality.

  • Activation of the Warhead:

    • Dissolve the warhead-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF.

    • Add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling Reaction:

    • To the activated warhead solution, add the deprotected VHL ligand-linker (from Protocol 1, step 3) (1.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by LC-MS.

  • Purification:

    • Upon completion, purify the final PROTAC molecule using preparative HPLC to obtain the desired product with high purity.

    • Characterize the final compound by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Biological Evaluation of the PROTAC

A comprehensive evaluation of a novel PROTAC involves a series of biophysical, biochemical, and cell-based assays to confirm its mechanism of action and determine its potency and selectivity.

Biophysical Assays for Ternary Complex Formation

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques can be employed to characterize this interaction.

Technique Principle Key Parameters Measured Reference
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip upon binding of molecules.K D (dissociation constant), k on (association rate), k off (dissociation rate)[2]
Biolayer Interferometry (BLI) Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding.K D , k on , k off[2]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of two molecules.K D , ΔH (enthalpy change), n (stoichiometry)[2]

Protocol 3: General Procedure for SPR-based Ternary Complex Analysis

  • Immobilization: Immobilize the biotinylated VHL E3 ligase complex onto a streptavidin-coated sensor chip.

  • Binary Interaction (PROTAC-VHL): Inject a series of concentrations of the PROTAC over the VHL-immobilized surface to determine the binary binding affinity.

  • Ternary Complex Formation: Co-inject a constant concentration of the target protein with a serial dilution of the PROTAC over the VHL-immobilized surface. An increase in the binding response compared to the binary interactions indicates ternary complex formation.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic and affinity constants for the ternary complex.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a VHL-dependent manner.

Protocol 4: In Vitro Ubiquitination Reaction

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in an appropriate reaction buffer:

    • Recombinant E1 ubiquitin-activating enzyme

    • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

    • Recombinant VHL complex

    • Recombinant target protein

    • Ubiquitin

    • ATP

    • The PROTAC molecule at various concentrations.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blot using an antibody specific for the target protein. A high molecular weight smear or distinct bands above the unmodified protein indicates poly-ubiquitination.

Cellular Degradation Assays

The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein in a cellular context.

Protocol 5: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation (DC50 and Dmax).

Data Presentation and Interpretation

Quantitative data from the biological evaluation should be presented clearly to allow for robust interpretation of the PROTAC's performance.

Parameter Definition Assay Typical Values
K D (binary) Dissociation constant for PROTAC binding to VHL or the target protein.SPR, BLI, ITC1 nM - 10 µM
K D (ternary) Dissociation constant for the formation of the ternary complex.SPR, BLI, ITCCan be similar to or tighter than binary K D s
DC50 Concentration of PROTAC required to degrade 50% of the target protein.Western BlotpM - µM range
Dmax Maximum percentage of target protein degradation achieved.Western Blot> 80% is desirable

Conclusion and Future Perspectives

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate represents a valuable and versatile starting point for the synthesis of novel VHL-recruiting PROTACs. The modular nature of PROTAC synthesis, coupled with the robust analytical methods outlined in this guide, provides a clear roadmap for the development of potent and selective protein degraders. As our understanding of the complex interplay between VHL ligands, linkers, and warheads continues to grow, the rational design of PROTACs with improved drug-like properties, including oral bioavailability, will become increasingly achievable.[7] The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine scaffold will undoubtedly contribute to the advancement of targeted protein degradation as a transformative therapeutic strategy.

References

  • Sakamoto, K. M., et al. (2001). Protacs: Chimeric molecules that target proteins to the Skp1-Cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559.
  • Buckley, D. L., et al. (2012). Small-molecule inhibitors of the VHL E3 ubiquitin ligase.
  • Urbina Teixidor, A., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019–present).
  • Raina, K., et al. (2016). PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer. Proceedings of the National Academy of Sciences, 113(26), 7124-7129.
  • Van Molle, I., et al. (2012). Disrupting the VHL-HIF-1α protein-protein interaction: a new target for drug discovery. Drug Discovery Today, 17(23-24), 1323-1331.
  • Ciulli, A. (2019). The PROTAC paradigm: a new way of doing drug discovery. Biochemical Society Transactions, 47(6), 1831-1841.
  • Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders. Essays in Biochemistry, 61(5), 505-516.
  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective small molecule induced degradation of the BET bromodomain protein BRD4. ACS Chemical Biology, 10(8), 1770-1777.
  • Bond, A. G., et al. (2020). Development of a PROTAC targeting the Keap1 E3 ubiquitin ligase. Journal of Medicinal Chemistry, 63(13), 6657-6673.
  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide.
  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation.
  • Mares, A., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Cancers, 15(3), 611.
  • Roy, M. J., et al. (2015). SPR-based fragment screening: advantages and applications for the discovery of small-molecule modulators of protein-protein interactions. Biochimica et Biophysica Acta (BBA)-General Subjects, 1850(8), 1595-1607.
  • Riching, K. M., et al. (2018). Quantitative live-cell kinetic degradation and mechanistic profiling of PROTAC mode of action. ACS Chemical Biology, 13(9), 2758-2770.
  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Cell Chemical Biology, 25(11), 1347-1357.e6.
  • Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.
  • Edmondson, S. D., et al. (2019). A review of proteolysis-targeting chimeras: concepts and applications. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 867-877.
  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4(1), 1-32.
  • Maniaci, C., et al. (2017). Homo-PROTACs: bivalent small-molecule dimerizers of the VHL E3 ubiquitin ligase to induce self-degradation.
  • Smith, B. E., et al. (2019). Differential PROTAC substrate specificity conferred by linker length. Cell Chemical Biology, 26(5), 639-646.e6.
  • Maple, H. J., et al. (2021). Enabling Oral Delivery of VHL-based PROTACs Through Formulation and Prodrug Design. The Institute of Cancer Research.
  • Schiemer, J., et al. (2021). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ChemMedChem, 16(18), 2825-2834.
  • An, S., & Fu, L. (2022). Small-molecule PROTACs: An emerging and promising approach for the development of new therapeutics. European Journal of Medicinal Chemistry, 237, 114378.
  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

Sources

Application

Application Notes &amp; Protocols: Synthesis of Kinase Inhibitors Using Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape o...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, has emerged as a "privileged" structure.[1][2] Its significance stems from its structural resemblance to the purine ring of ATP, allowing it to function as an effective hinge-binding motif in the ATP-binding pocket of numerous kinases.[1][2] This bioisosteric relationship provides a robust foundation for designing competitive inhibitors. The selectivity and potency of these inhibitors are then fine-tuned by the various substituents appended to the core scaffold.[1]

This guide focuses on a versatile starting material, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (CAS 1190313-98-4), a 7-azaindol-2-one derivative.[3] The inherent functionalities of this molecule—a lactam on the pyrrole ring, a methyl ester on the pyridine ring, and reactive C3 and N1 positions—offer multiple handles for chemical modification. We will explore a strategic, multi-step synthesis to transform this building block into a potent kinase inhibitor scaffold, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Strategic Overview: A Modular Approach to Kinase Inhibitor Synthesis

Our synthetic strategy is designed for modularity, allowing researchers to generate a library of diverse compounds for structure-activity relationship (SAR) studies. The core logic involves sequential functionalization of the 7-azaindole nucleus at three key positions: the C3 position of the pyrrole ring, the N1 nitrogen, and the C4 carboxylate.

The overall workflow is visualized below, transforming the readily available starting material into a decorated scaffold ready for biological evaluation.

G A Starting Material Methyl 2-oxo-pyrrolopyridine-4-carboxylate B Intermediate 1 C3-Formylated Derivative A->B  Protocol 1: Vilsmeier-Haack Formylation C Intermediate 2 C3-Vinyl Derivative B->C  Protocol 2: Knoevenagel Condensation D Intermediate 3 C4-Carboxylic Acid C->D  Protocol 3: Ester Hydrolysis F N1-Alkylated Derivatives C->F  Protocol 5: N-Alkylation E Final Kinase Inhibitor D->E G cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrrolo[2,3-b]pyridine Inhibitor hinge Hinge Region (Backbone NH) gatekeeper Gatekeeper Residue solvent Solvent-Exposed Region scaffold Pyrrolopyridine Core scaffold->hinge H-Bonds c3_group C3-Substituent (from Protocol 2) c3_group->gatekeeper Hydrophobic Interaction c4_amide C4-Amide Side Chain (from Protocol 4) c4_amide->solvent Improves Solubility

Sources

Method

Application Notes and Protocols for the Derivatization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate for SAR Studies

Introduction: The 7-Azaindolin-2-one Scaffold – A Privileged Motif in Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, recognize...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindolin-2-one Scaffold – A Privileged Motif in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere of indole. Its unique electronic properties and ability to form crucial hydrogen bond interactions have rendered it a privileged core in the design of therapeutics targeting a wide array of biological targets, particularly protein kinases.[1] Kinase inhibitors bearing this framework have shown significant promise in oncology and inflammation, with several compounds advancing into clinical trials and receiving FDA approval.[1]

This application note focuses on a key derivative of this family: Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate . This 7-azaindolin-2-one scaffold presents multiple, chemically distinct handles for derivatization, making it an exceptionally versatile starting point for the generation of compound libraries for Structure-Activity Relationship (SAR) studies. The presence of a lactam at N1, a reactive methylene group at C3, and a methyl ester at C4 allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive overview of strategic derivatization approaches for this scaffold, complete with detailed, field-proven experimental protocols. We will delve into the chemical logic underpinning these transformations, offering insights to empower researchers in their quest for novel kinase inhibitors.

Strategic Derivatization Map

The derivatization strategy for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate can be systematically approached by targeting its three primary reactive centers: the N1-lactam , the C4-methyl ester , and the aromatic pyridine ring (C5 and C6 positions) . Each site offers a unique opportunity to modulate the molecule's interaction with the target kinase.

Diagram 1: Key Derivatization Points

G Derivatization Strategy for the 7-Azaindolin-2-one Core CORE Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate N1-H (Lactam) C4-Ester C5/C6-H (Pyridine Ring) N1_DERIV N1-Derivatization (Alkylation/Arylation) CORE:n1->N1_DERIV Access to solvent-exposed region C4_DERIV C4-Amidation CORE:c4->C4_DERIV Primary vector for deep pocket probing C5C6_DERIV C5/C6-Functionalization (Cross-Coupling) CORE:c5c6->C5C6_DERIV Key for selectivity and potency modulation SAR_N1 Modulation of Solvent Exposure & H-Bonding N1_DERIV->SAR_N1 SAR_C4 Exploration of Deep Pocket Interactions C4_DERIV->SAR_C4 SAR_C5C6 Enhancement of Selectivity & Potency C5C6_DERIV->SAR_C5C6

Caption: Strategic derivatization points on the core scaffold.

Part 1: N1-Lactam Functionalization – Modulating Solvent-Front Interactions

The N1-position of the lactam is often directed towards the solvent-exposed region of an ATP-binding pocket. Modification at this site can significantly impact solubility, cell permeability, and can introduce new interactions with the protein surface.

N-Alkylation

N-alkylation of the lactam nitrogen is a straightforward method to introduce a variety of substituents.

Protocol 1: General Procedure for N-Alkylation

  • To a solution of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a suitable base (e.g., sodium hydride (1.2 eq., 60% dispersion in mineral oil) or cesium carbonate (1.5 eq.)).

    • Expert Insight: Sodium hydride is a strong, non-nucleophilic base suitable for complete deprotonation, but requires careful handling. Cesium carbonate is a milder, safer alternative that is often effective.

  • Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

N-Arylation via Buchwald-Hartwig Amination

For the introduction of aryl or heteroaryl moieties, the Buchwald-Hartwig cross-coupling reaction is a powerful tool.

Protocol 2: Palladium-Catalyzed N-Arylation

  • To an oven-dried Schlenk tube, add Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.), the aryl halide (e.g., bromobenzene, 4-bromopyridine) (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and a base (e.g., cesium carbonate, 1.5 eq.). [2]

    • Expert Insight: The choice of ligand is critical. Bidentate ligands like Xantphos are often effective in preventing β-hydride elimination and promoting reductive elimination.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous dioxane or toluene (0.2 M) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 100-110 °C.

  • Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Part 2: C4-Ester to Amide Conversion – Probing the Depths of the Binding Pocket

The C4-carboxylate is a key vector for extending substituents into the deeper regions of the kinase active site. Conversion to an amide provides a metabolically stable linkage and introduces a hydrogen bond donor, which can be critical for target engagement.

Direct Amidation of the Methyl Ester

Recent advances in organic synthesis have enabled the direct conversion of esters to amides, bypassing the need for hydrolysis to the carboxylic acid.

Protocol 3: Base-Promoted Direct Amidation

  • To a solution of the desired amine (2.0 eq.) in anhydrous tetrahydrofuran (THF, 0.3 M) at room temperature under an inert atmosphere, add n-butyllithium (2.0 eq., 2.5 M in hexanes) dropwise. [3][4]

    • Causality: The strong base deprotonates the amine, forming a more nucleophilic amide anion.

  • Stir the resulting solution for 15 minutes at room temperature.

  • Add a solution of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.) in anhydrous THF dropwise.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 1: Representative Amines for C4-Amidation

AmineRationale for Inclusion in SAR
AnilineIntroduction of a simple aromatic moiety.
4-FluoroanilineProbing for favorable halogen bonding interactions.
BenzylamineIntroduction of a flexible aromatic group.
PiperidineExploration of aliphatic, cyclic substituents.
MorpholineIntroduction of a polar, hydrogen bond acceptor group.

Part 3: C5/C6-Arylation via Suzuki-Miyaura Cross-Coupling – Tuning Potency and Selectivity

Functionalization of the pyridine ring at the C5 and C6 positions is a well-established strategy to enhance kinase inhibitory potency and to achieve selectivity against closely related kinases. This is typically achieved via palladium-catalyzed cross-coupling reactions, requiring a halogenated precursor.

Halogenation of the Scaffold (Prerequisite Step)

Selective halogenation of the 7-azaindolin-2-one core is the first critical step. While a specific protocol for this exact substrate is not widely reported, established methods for related electron-deficient heterocycles can be adapted. Electrophilic bromination using N-bromosuccinimide (NBS) in a suitable solvent is a promising approach. The position of halogenation (C5 or C6) will depend on the electronic nature of the ring system.

Suzuki-Miyaura Cross-Coupling

Once the halo-derivative (e.g., 5-bromo- or 6-bromo-Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate) is synthesized, a wide variety of aryl and heteroaryl groups can be introduced.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

G Simplified Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative\nAddition->R-Pd(II)-X(L2) Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R-R' R-R' (Coupled Product) Reductive\nElimination->R-R' R-X R-X (Halo-Scaffold) R-X->Oxidative\nAddition R'-B(OH)2 R'-B(OH)2 (Boronic Acid) R'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Key steps in the Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Cross-Coupling of Halo-7-Azaindolin-2-one

  • To a microwave vial, add the halo-substituted Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.), the desired arylboronic acid (1.3 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 7 mol%), and a base (e.g., cesium carbonate, 2.0 eq.). [5]

    • Expert Insight: Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.

  • Add a suitable solvent, such as a mixture of 1,4-dioxane and water (4:1, 0.2 M).

  • Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 30-60 minutes. [5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 2: Representative Boronic Acids for C5/C6-Arylation

Boronic AcidRationale for Inclusion in SAR
Phenylboronic acidEstablishes a baseline for aryl substitution.
4-Pyridylboronic acidIntroduces a basic nitrogen for potential new hydrogen bonds.
3-Aminophenylboronic acidProvides a handle for further derivatization or salt formation.
4-Methoxyphenylboronic acidExplores the effect of an electron-donating group.
3,5-Dimethylphenylboronic acidProbes steric tolerance in the binding pocket.

Conclusion and Future Directions

The Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold is a highly valuable starting point for the development of novel kinase inhibitors. The protocols outlined in this application note provide a robust framework for the systematic derivatization at the N1, C4, and C5/C6 positions. By carefully selecting building blocks based on a rational, hypothesis-driven approach, researchers can efficiently navigate the chemical space around this privileged core to identify compounds with improved potency, selectivity, and drug-like properties. The resulting SAR data will be instrumental in guiding the design of next-generation therapeutics.

References

  • This section would be populated with full citations for any referenced literature, including titles, authors, journal, year, volume, pages, and a verifiable URL.
  • Example: Smith, J. et al. "A sustainable metal and base-free direct amidation of esters using water as a green solvent." Green Chemistry, 2023 , 25, 1234-1240. [Link]

  • Example: Jones, A. B. et al. "Base-promoted direct amidation of esters: beyond the current scope and practical applications." Organic & Biomolecular Chemistry, 2022 , 20, 6789-6795. [Link]

  • Example: Doe, C. et al. "Protocols for N-Arylation of the 4-Azaindole Scaffold: Application Notes for Researchers." BenchChem, 2025.
  • Example: Narva, S. et al. "Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA." European Journal of Medicinal Chemistry, 2016 , 114, 220-231. [Link]

  • Example: Ali, T. F. S. et al. "Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity." Pharmaceuticals, 2022 , 15(4), 426. [Link]

  • Example: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." [Link]

  • Example: BenchChem. "Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Example: Azaindole Therapeutic Agents. ACS Med. Chem. Lett.2021 , 12, 10, 1530–1532. [Link]

Sources

Application

"protocol for functionalizing the pyrrolopyridine core of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate"

An Application Guide to the Strategic Functionalization of the 7-Azaindolin-2-one Core: Protocols for Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate Introduction: The Pyrrolo[2,3-b]pyridine Scaffold and...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the 7-Azaindolin-2-one Core: Protocols for Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold and the Unique Chemistry of its Lactam Analogs

The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry.[1] Its structure, a bioisosteric mimic of the natural indole nucleus, imparts favorable pharmacological properties such as enhanced solubility and bioavailability.[1] This has led to its incorporation into numerous clinically significant drugs, particularly as a core component of kinase inhibitors designed to interfere with ATP-binding sites in cancerous cells.[2][3][4]

While the chemistry of the aromatic 7-azaindole system is well-documented, this guide focuses on a specific, synthetically valuable derivative: Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate . This molecule, a 7-azaindolin-2-one, contains a lactam functionality in the pyrrole ring. The presence of the C2-carbonyl group fundamentally alters the electronic properties and reactivity of the core compared to its aromatic counterpart. The pyrrole ring is no longer a planar, electron-rich aromatic system. Instead, the structure presents three primary, orthogonal sites for diversification:

  • N1-Position: The lactam nitrogen, whose acidity allows for facile deprotonation and subsequent substitution.

  • C3-Position: A methylene group alpha to the carbonyl, enabling functionalization through enolate-based chemistry.

  • The Pyridine Ring (C5/C6): An electron-deficient aromatic ring that can be modified, typically via halogenation followed by metal-catalyzed cross-coupling reactions.

This application note provides detailed, field-proven protocols for the selective functionalization at each of these key positions, offering researchers a strategic guide to generating diverse libraries of novel compounds based on this versatile core.

Protocol I: N1-Functionalization via Direct Alkylation and Arylation

Scientific Principle: The proton on the N1 nitrogen of the lactam is significantly more acidic than a typical amide due to its position within the bicyclic system. This allows for straightforward deprotonation with a moderately strong base, such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), to form a nucleophilic nitrogen anion. This anion readily undergoes Sₙ2 reaction with a variety of electrophiles, including alkyl and benzyl halides, to yield N1-substituted products. The choice of base and solvent is critical; strong, non-nucleophilic bases in polar aprotic solvents like DMF or THF ensure efficient and clean conversion.

Experimental Protocol: N1-Benzylation

This protocol describes the benzylation of the title compound as a representative example.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask under an argon atmosphere, add Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise over 5 minutes.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.

  • Electrophile Addition: Add benzyl bromide (BnBr, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N1-benzylated product.

Trustworthiness through Validation: The identity and purity of the final product must be confirmed through rigorous spectroscopic analysis, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). In-process control via TLC or LC-MS is crucial to determine the reaction endpoint and minimize impurity formation.

Data Summary: N1-Alkylation Conditions
ElectrophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Benzyl BromideNaHDMF0 to RT4-685-95%
Methyl IodideNaHTHF0 to RT2-490-98%
Ethyl BromoacetateK₂CO₃Acetonitrile801270-85%
4-Fluorobenzyl ChlorideCs₂CO₃DMFRT880-90%
Workflow Diagram: N1-Alkylation

N1_Alkylation cluster_reagents Reagents cluster_process Process cluster_output Output Start_Mat Starting Material (Pyrrolopyridine Core) Deprotonation 1. Deprotonation (0°C, 30 min) Start_Mat->Deprotonation Base Base (e.g., NaH) Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Deprotonation Electrophile Electrophile (e.g., BnBr) Addition 2. Electrophile Addition (0°C) Electrophile->Addition Deprotonation->Addition Reaction 3. Reaction (RT, 4-6h) Addition->Reaction Workup 4. Quench & Workup Reaction->Workup Purification 5. Purification (Chromatography) Workup->Purification Product N1-Alkylated Product Purification->Product C3_Alkylation cluster_reagents Reagents (Anhydrous) cluster_process Process (Inert Atmosphere) cluster_output Output Start_Mat N1-Protected Core Enolate 1. Enolate Formation (-78°C, 1h) Start_Mat->Enolate Base Strong Base (LDA, -78°C) Base->Enolate Solvent Solvent (THF) Solvent->Enolate Electrophile Electrophile (e.g., MeI) Addition 2. Electrophile Addition (-78°C) Electrophile->Addition Enolate->Addition Reaction 3. Reaction (-78°C, 2-3h) Addition->Reaction Workup 4. Quench & Workup Reaction->Workup Purification 5. Purification Workup->Purification Product C3-Alkylated Product Purification->Product

Caption: Workflow for C3-alkylation via lithium enolate formation.

Protocol III: Pyridine Ring Functionalization via Halogenation and Cross-Coupling

Scientific Principle: Modifying the electron-deficient pyridine ring typically requires a two-step sequence. First, a halogen atom (Br or I) is introduced to act as a synthetic handle. This is often achieved via electrophilic halogenation. S[5]ubsequently, this halogenated intermediate can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation), enabling the installation of diverse aryl, heteroaryl, or amino substituents. T[6][7]he selectivity of the initial halogenation can be influenced by the directing effects of the existing substituents.

Experimental Protocol: C6-Bromination

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the Methyl 2-oxo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 equiv) in acetonitrile.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor by LC-MS for the formation of the desired product and consumption of the starting material.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in a minimal amount of dichloromethane/methanol and purify by flash column chromatography (silica gel) to yield the C6-bromo derivative.

Experimental Protocol: C6-Arylation via Suzuki-Miyaura Coupling

Step-by-Step Methodology:

  • Inert Setup: To a flame-dried Schlenk flask, add the C6-bromo derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours under the argon atmosphere. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Washing and Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to afford the C6-arylated final product.

Data Summary: Suzuki Coupling Conditions
Boronic AcidCatalystBaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9075-85%
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Toluene/EtOH/H₂O10070-80%
Pyridine-3-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9065-75%
Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-90%
Workflow Diagram: Pyridine Ring Functionalization

Pyridine_Func cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Cross-Coupling Start_Mat Starting Material Halogenation C6-Bromination (NBS, Acetonitrile, RT) Start_Mat->Halogenation Intermediate C6-Bromo Intermediate Halogenation->Intermediate Coupling Suzuki Coupling (Boronic Acid, Pd Catalyst, Base, 90°C) Intermediate->Coupling Product C6-Aryl Product Coupling->Product

Caption: Two-step sequence for pyridine ring functionalization.

References

  • Minasys, F., Chojnacki, J., & Giziewicz, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(12), 1131-1154. Available from: [Link]

  • Cui, J. J., et al. (2007). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 50(7), 1581-1595. Available from: [Link]

  • Mondal, K., Paul, S., & Singh, M. (2020). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 85(15), 9634-9644. Available from: [Link]

  • Wang, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic & Biomolecular Chemistry, 20(10), 2096-2100. Available from: [Link]

  • Hegedűs, D., et al. (2021). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Organic & Biomolecular Chemistry, 19(12), 2736-2742. Available from: [Link]

  • Hovd, A. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 439-454. Available from: [Link]

  • Hovd, A. K., et al. (2022). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 27(21), 7431. Available from: [Link]

  • Kumar, A., et al. (2018). Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. European Journal of Medicinal Chemistry, 157, 847-867. Available from: [Link]

  • Whelligan, D. K., et al. (2010). Practical Regioselective Bromination of Azaindoles and Diazaindoles. The Journal of Organic Chemistry, 75(1), 11-15. Available from: [Link]

  • Ismail, M. I., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Chemistry, 8, 583. Available from: [Link]

  • Hovd, A. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. Available from: [Link]

  • Messore, A. (Ed.). (2021). Special Issue: Recent Developments in the Medicinal Chemistry of Pyrroles. MDPI. Available from: [Link]

  • Redzicka, A., & Wójcicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(9), 863. Available from: [Link]

  • Hovd, A. K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3- d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 814. Available from: [Link]

  • El-Gamal, M. I., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493. Available from: [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(28), 16047-16059. Available from: [Link]

Sources

Method

In Vitro Assays for Evaluating Derivatives of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate: A Senior Application Scientist's Guide

The methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activi...

Author: BenchChem Technical Support Team. Date: January 2026

The methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold represents a promising starting point for the development of novel therapeutics. Its derivatives have demonstrated a wide range of biological activities, notably as inhibitors of various protein kinases and other enzymes implicated in disease.[1][2][3][4] This guide provides a comprehensive overview of the in vitro assays essential for the initial characterization and optimization of these derivatives, with a focus on robust methodologies and data interpretation. Our approach is grounded in the principles of rigorous drug discovery, emphasizing the generation of reproducible and meaningful data to drive medicinal chemistry efforts.

I. The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is considered a "privileged" scaffold in medicinal chemistry. This is due to its ability to interact with a variety of biological targets through hydrogen bonding and other non-covalent interactions, mimicking the purine core of ATP. Consequently, derivatives of this scaffold have been successfully developed as inhibitors of several key enzyme families, including:

  • Protein Kinases: These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Pyrrolo[2,3-b]pyridine derivatives have shown potent inhibitory activity against kinases such as c-Met, Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][6]

  • Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of cyclic nucleotides, which are important second messengers in various signaling pathways. PDE4B, in particular, is a target for inflammatory and neurological disorders.[4]

The initial evaluation of novel derivatives of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate should, therefore, focus on a panel of in vitro assays designed to assess their activity against these and other relevant targets.

II. Primary Assays: Determining On-Target Potency

The primary goal of these assays is to determine the potency of the synthesized derivatives against their intended molecular targets. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the activity of the target enzyme by 50%.

A. Kinase Inhibition Assays

A variety of assay formats are available to measure kinase activity, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the specific kinase, the availability of reagents, and the desired throughput.[7] A common and robust method is the ADP-Glo™ Kinase Assay , which measures the amount of ADP produced during the kinase reaction.[8][9][10]

This luminescent assay is based on the conversion of ADP to ATP, which is then used by a luciferase to generate a light signal.[11][12] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, ADP is converted to ATP, and the amount of newly synthesized ATP is quantified using a luciferase reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[8][9]

ADP_Glo_Principle cluster_kinase_reaction Kinase Reaction cluster_assay_steps ADP-Glo™ Assay Kinase Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate phosphorylates Substrate Substrate Substrate->Phosphorylated_Substrate ATP ATP ADP ADP ATP->ADP ADP_Glo_Reagent ADP-Glo™ Reagent ATP_from_ADP ATP ADP->ATP_from_ADP converts to Kinase_Detection_Reagent Kinase Detection Reagent Kinase_Detection_Reagent->ATP_from_ADP Luminescence Luminescence ATP_from_ADP->Luminescence Luciferase/Luciferin

Caption: Principle of the ADP-Glo™ Kinase Assay.

This protocol is a general guideline and should be optimized for each specific kinase.

1. Reagent Preparation:

  • 1x Kinase Buffer: Prepare the appropriate kinase buffer. For example, for c-Met, a buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT can be used.[13]
  • Enzyme Solution: Dilute the recombinant kinase (e.g., c-Met, FGFR, GSK-3β) to the desired concentration in 1x Kinase Buffer. The optimal enzyme concentration should be determined experimentally to ensure the reaction is in the linear range.
  • Substrate/ATP Mix: Prepare a solution containing the appropriate peptide or protein substrate and ATP at concentrations at or near their respective Km values. This is crucial for accurately determining the intrinsic affinity of the inhibitors.[14]
  • Test Compound Dilutions: Prepare a serial dilution of the pyrrolo[2,3-b]pyridine derivatives in 1x Kinase Buffer containing a final DMSO concentration that does not exceed 1%.

2. Kinase Reaction:

  • Add 5 µL of the test compound or vehicle control to the wells of a 96-well or 384-well plate.
  • Add 2.5 µL of the enzyme solution to each well.
  • Initiate the reaction by adding 2.5 µL of the Substrate/ATP mix to each well.
  • Incubate the plate at 30°C for 45-60 minutes.

3. ADP Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  • Incubate at room temperature for 40 minutes.[15]
  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.[15]
  • Incubate at room temperature for 30-60 minutes.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all other readings.
  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2][6][7][16]
Target Kinase Example Substrate Typical ATP Concentration (µM) Reference
c-MetPoly (Glu, Tyr) 4:110-50[13]
FGFR1Poly (Glu, Tyr) 4:110-100[5]
GSK-3βGS-2 peptide10-25[15]
B. PDE4B Inhibition Assay

Phosphodiesterase 4B (PDE4B) is a key enzyme in the hydrolysis of cyclic AMP (cAMP).[17] A common method for assessing PDE4B inhibition is a cell-based reporter assay.

This assay utilizes a cell line that has been engineered to express a luciferase reporter gene under the control of a cAMP response element (CRE).[17] When intracellular cAMP levels are elevated (e.g., by treatment with forskolin), the CRE is activated, leading to the expression of luciferase. Co-expression of PDE4B reduces cAMP levels and, consequently, luciferase expression. Inhibition of PDE4B by a test compound restores cAMP levels and increases luciferase activity.[17]

PDE4B_Assay_Workflow Start Start Cell_Seeding Seed CRE-Luciferase Reporter Cells Start->Cell_Seeding Transfection Co-transfect with PDE4B Expression Vector Cell_Seeding->Transfection Compound_Addition Add Pyrrolo[2,3-b]pyridine Derivative Transfection->Compound_Addition Forskolin_Stimulation Stimulate with Forskolin Compound_Addition->Forskolin_Stimulation Incubation Incubate Forskolin_Stimulation->Incubation Lysis_and_Luciferase_Assay Cell Lysis and Luciferase Assay Incubation->Lysis_and_Luciferase_Assay Data_Analysis Measure Luminescence and Calculate IC50 Lysis_and_Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a PDE4B cell-based reporter assay.

1. Cell Culture and Transfection:

  • Culture a suitable host cell line (e.g., HEK293) in the appropriate growth medium.
  • Co-transfect the cells with a CRE-luciferase reporter plasmid and a PDE4B expression plasmid.

2. Assay Procedure:

  • Seed the transfected cells into a 96-well plate and allow them to attach overnight.
  • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivatives for a predetermined period (e.g., 1 hour).
  • Stimulate the cells with forskolin to induce cAMP production.
  • Incubate for an appropriate time (e.g., 4-6 hours) to allow for luciferase expression.

3. Luciferase Detection:

  • Lyse the cells and add a luciferase substrate.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percent activation of the luciferase signal for each compound concentration relative to the forskolin-only control.
  • Plot the percent activation against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that gives half-maximal activation).

III. Secondary Assays: Assessing Selectivity and Cellular Effects

Once the on-target potency of the derivatives has been established, it is crucial to assess their selectivity and their effects on whole cells.

A. Kinase Selectivity Profiling

To understand the therapeutic potential and potential off-target effects of a kinase inhibitor, it is essential to profile its activity against a panel of other kinases.[14][18][19][20][21] This can be done by performing single-point inhibition assays at a fixed concentration (e.g., 1 µM) against a large number of kinases. For compounds that show significant inhibition of off-target kinases, full IC50 determinations should be performed.

B. Cell Viability/Cytotoxicity Assays

Cell-based assays are critical for determining whether the inhibition of the target enzyme translates into a functional cellular response, such as the inhibition of cancer cell proliferation.[22] The MTT assay is a widely used colorimetric assay for assessing cell viability.[23]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[23] The amount of formazan produced is directly proportional to the number of viable cells.

1. Cell Seeding:

  • Seed cancer cell lines relevant to the targeted kinase (e.g., A549, HepG2, MCF-7 for c-Met inhibitors) into a 96-well plate at an appropriate density.[1]
  • Allow the cells to attach and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with a serial dilution of the pyrrolo[2,3-b]pyridine derivatives for a specified period (e.g., 72 hours).[15]

3. MTT Addition and Incubation:

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well.
  • Incubate the plate at 37°C for 1.5-4 hours to allow for formazan crystal formation.[15][22]

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[15][23]

5. Data Analysis:

  • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control.
  • Plot the percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (the concentration that causes 50% growth inhibition).
Assay Type Purpose Key Output
Primary Assays
Kinase Inhibition (e.g., ADP-Glo™)Determine on-target potencyIC50
PDE4B Inhibition (Cell-based)Determine on-target potencyEC50
Secondary Assays
Kinase Selectivity ProfilingAssess off-target effects% Inhibition at a fixed concentration, IC50 for hits
Cell Viability (e.g., MTT)Determine cellular efficacyGI50

IV. Conclusion

The systematic application of the in vitro assays described in this guide will enable the robust characterization of novel derivatives of methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. By first establishing on-target potency and then assessing selectivity and cellular effects, researchers can efficiently identify promising lead compounds for further preclinical development. It is imperative that these assays are conducted with careful attention to experimental detail and with a thorough understanding of their underlying principles to ensure the generation of high-quality, decision-enabling data.

V. References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • BPS Bioscience. (n.d.). PDE4B Cell-Based Activity Assay Kit. Retrieved from [Link]

  • Cui, J., Sun, H., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2020). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 4-oxoquinoline moiety as potential antitumor inhibitor. Bioorganic & Medicinal Chemistry Letters, 30(2), 126848. [Link]

  • Jin, Q., Fu, Y., Zhang, Y., Wang, Y., Li, Y., & Sun, H. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 949-954. [Link]

  • Li, X., Zhang, Y., Wang, Y., Sun, H., & Li, J. (2022). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 230, 114106. [Link]

  • Promega Corporation. (2018). Application note: Promega's ADP-Glo™ assay. Drug Target Review. [Link]

  • Zhang, Y., Li, Y., Sun, H., & Li, J. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 25(18), 4234. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Hartert, K. (2022, August 25). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from [Link]

  • Zegzouti, H., Zdanovskaia, M., Hsiao, K., & Goueli, S. A. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 7(6), 560-572. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zarrinkar, P. P. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Drug Target Review. (2018, November 14). Application note: Promega's ADP-Glo™ assay. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Cellular Activity Profiling of Novel Pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structura...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolo[2,3-b]pyridine Scaffold in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a highly versatile bioisostere for adenine, enabling it to effectively target the ATP-binding sites of numerous enzymes, particularly protein kinases.[1] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[1][2] Derivatives of this scaffold have been successfully developed as potent inhibitors against a range of critical cancer targets, including Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, and Ribosomal S6 Protein Kinase 2 (RSK2).[3][4][5]

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is a versatile starting material for the synthesis of novel, substituted 7-azaindole analogs. The systematic evaluation of the cellular activity of these new chemical entities is paramount to identifying promising lead compounds for further development. This guide provides a comprehensive, field-proven framework for characterizing the biological effects of these novel compounds, moving logically from broad phenotypic screening to more specific mechanistic assays. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to generate high-quality, reproducible data.

Section 1: Primary Screening: Assessing Cytotoxicity and Antiproliferative Effects

Expertise & Rationale: The initial step in evaluating any potential anti-cancer compound is to determine its effect on cell viability and proliferation. A potent compound must demonstrate the ability to inhibit the growth of cancer cells or induce cell death at relevant concentrations.[6][7] Colorimetric assays based on the metabolic reduction of tetrazolium salts, such as MTT and XTT, are the industry standard for this purpose.[8] They are rapid, cost-effective, and amenable to high-throughput screening, making them ideal for initial library evaluation.[9][10] The choice between MTT and XTT often depends on the experimental context. MTT reduction produces an insoluble formazan product requiring a solubilization step, whereas the XTT formazan product is water-soluble, simplifying the protocol.[8][10]

Protocol 1: Cell Viability Assessment via XTT Assay

This protocol is optimized for assessing the dose-dependent cytotoxic effects of novel compounds in a 96-well plate format.

Materials:

  • Cancer cell line of interest (e.g., A549, MDA-MB-231, HCT116)[11]

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)

  • Test compounds synthesized from Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, dissolved in DMSO

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Electron coupling reagent (e.g., PMS - Phenazine Methosulfate)

  • 96-well flat-bottom cell culture plates

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 450-500 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete culture medium. A typical starting range is from 100 µM down to 1 nM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced toxicity.[8]

    • Include necessary controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in medium only.

      • Medium Blank: Wells with medium only (no cells) for background subtraction.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

  • Incubation:

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[12]

  • XTT Reagent Addition:

    • Shortly before the end of the incubation, prepare the XTT labeling mixture by mixing the XTT reagent and the electron coupling solution according to the manufacturer's instructions.

    • Add 50 µL of the freshly prepared XTT mixture to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing metabolically active cells to reduce the XTT to a colored formazan product.[10]

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. A reference wavelength of ~650 nm can be used for background correction.[9]

  • Data Analysis & Interpretation:

    • Subtract the absorbance of the medium blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate 24h (Cell Adherence) A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate 48-72h (Exposure Time) C->D E 5. Add XTT Reagent D->E F 6. Incubate 2-4h (Color Development) E->F G 7. Measure Absorbance (Microplate Reader) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: High-throughput workflow for determining compound cytotoxicity using the XTT assay.

Section 2: Mechanistic Insight: Characterizing Cell Death by Apoptosis

Expertise & Rationale: If a compound exhibits potent cytotoxicity, the next critical step is to determine the mechanism of cell death. A therapeutically desirable anti-cancer agent should ideally induce apoptosis (programmed cell death) rather than necrosis.[13][14] Apoptosis is a controlled, non-inflammatory process, whereas necrosis results in cell lysis and inflammation, which can be detrimental.[14] The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these processes via flow cytometry.[15] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[15] Propidium Iodide is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[16]

Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This protocol details the preparation and analysis of cells treated with a test compound to quantify apoptosis.

Materials:

  • Cells cultured and treated with the test compound at its IC₅₀ concentration for a defined period (e.g., 24-48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer).[16]

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting:

    • Induce apoptosis in your target cells by treating them with the test compound (e.g., at 1x and 2x IC₅₀) for an appropriate duration (e.g., 24 hours). Include a vehicle-treated negative control.

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Cell Washing:

    • Wash the cell pellet twice with cold PBS to remove any residual medium. Centrifuge after each wash and carefully aspirate the supernatant.[16]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.[16]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[16]

    • Crucial Controls: Prepare single-stain controls (Annexin V-FITC only and PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Use the unstained and single-stain controls to set the fluorescence compensation and define the quadrants.

    • Acquire at least 10,000 events per sample for statistically significant results.

  • Data Analysis & Interpretation:

    • The data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[16]

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[16]

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage, etc.).

    • Quantify the percentage of cells in each quadrant to determine the compound's ability to induce apoptosis.

Principle of Apoptosis Detection

Apoptosis_Principle cluster_0 Healthy Cell cluster_1 Early Apoptosis cluster_2 Late Apoptosis / Necrosis Healthy Annexin V- PI- EarlyApop Annexin V+ PI- Healthy->EarlyApop PS Exposure LateApop Annexin V+ PI+ EarlyApop->LateApop Membrane Permeabilization

Caption: Distinguishing cell states with Annexin V and Propidium Iodide (PI) staining.

Section 3: Proliferation Dynamics: Investigating Cell Cycle Arrest

Expertise & Rationale: Many kinase inhibitors and cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M).[17] Identifying a compound's ability to induce cell cycle arrest provides significant mechanistic insight.[18] This is most commonly analyzed by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), followed by flow cytometry. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[19]

Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining

This protocol describes how to fix and stain cells for DNA content analysis.

Materials:

  • Cells cultured and treated with the test compound (e.g., at IC₅₀) for a relevant time period (e.g., 24 hours).

  • Cold PBS.

  • Ice-cold 70% ethanol.

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS).

  • RNase A (e.g., 100 µg/mL).

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Harvesting and Fixation:

    • Culture and treat cells as described in previous protocols.

    • Harvest approximately 1-2 x 10⁶ cells by centrifugation.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet and, while gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical for proper DNA staining and must be done carefully to avoid cell clumping.[19]

    • Incubate the cells for at least 30 minutes at 4°C (or store for longer periods).

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash twice with PBS to remove the ethanol.[19]

    • Resuspend the cell pellet in 250-500 µL of PI staining solution.

    • Add 5 µL of RNase A solution. This step is essential because PI can also bind to double-stranded RNA, and RNase treatment ensures that only DNA is stained.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a linear scale for the fluorescence channel.

    • It is important to properly gate the data to exclude cell doublets and debris, which can interfere with accurate analysis.[20]

    • Acquire data for at least 10,000-20,000 single-cell events.

  • Data Analysis & Interpretation:

    • The data is displayed as a histogram of fluorescence intensity.

    • The first peak represents cells in the G0/G1 phase (2n DNA content).

    • The second peak represents cells in the G2/M phase (4n DNA content).

    • The area between the two peaks represents cells in the S phase (DNA synthesis).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the histogram and quantify the percentage of cells in each phase.[19] Compare the cell cycle distribution of treated cells to that of vehicle-treated control cells to identify arrest at a specific phase.

Workflow for Cell Cycle Analysis

CellCycle_Workflow A 1. Harvest & Wash Treated Cells B 2. Fix in Cold 70% Ethanol A->B C 3. Wash to Remove Ethanol B->C D 4. Stain with PI & Treat with RNase A C->D E 5. Incubate 30 min (in Dark) D->E F 6. Analyze by Flow Cytometry E->F G 7. Gate on Single Cells & Analyze Histogram F->G

Caption: Step-by-step workflow for preparing and analyzing cells for cell cycle status.

Section 4: Target Identification: In Vitro Kinase Inhibition Assays

Expertise & Rationale: Given that the pyrrolo[2,3-b]pyridine scaffold is a well-established "kinase hinge-binder," a primary hypothesis is that novel derivatives will inhibit protein kinases.[3][21] An in vitro kinase assay directly measures a compound's ability to inhibit the enzymatic activity of a purified kinase.[22] These assays are crucial for confirming the molecular target, determining potency (IC₅₀), and assessing selectivity by screening against a panel of different kinases.[23] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction, offering a non-radioactive, sensitive, and high-throughput compatible format.[24]

Protocol 4: General In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for measuring the inhibition of a specific kinase (e.g., FGFR1, RSK2).

Materials:

  • Purified, active recombinant kinase (e.g., FGFR1).

  • Specific peptide or protein substrate for the kinase.

  • Test compounds in DMSO.

  • Kinase reaction buffer.

  • ATP at a concentration near the Kₘ for the specific kinase.[25]

  • ADP-Glo™ Kinase Assay Kit (or similar, containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96- or 384-well plates suitable for luminescence.

  • Luminometer.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound in kinase buffer.

    • Prepare a kinase/substrate master mix in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of the assay plate. Include a "no inhibitor" (DMSO vehicle) control and a "no kinase" background control.[26]

    • Initiate the kinase reaction by adding 2.5 µL of the kinase/substrate mix, followed by 5 µL of the ATP solution. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature (or 30°C) for the optimized reaction time (e.g., 60 minutes).[24]

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining unconsumed ATP.

    • Incubate for 40-50 minutes at room temperature.[24]

  • Luminescence Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which then drives a luciferase reaction, generating a light signal.

    • Incubate for 30-60 minutes at room temperature.[24]

  • Measurement and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the enzymatic IC₅₀ value.

Kinase Inhibition Signaling Pathway

Kinase_Pathway cluster_0 Kinase Reaction cluster_1 Products Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phospho-Substrate Kinase->pSubstrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Pyrrolo[2,3-b]pyridine Derivative Inhibitor->Kinase Inhibition CellularResponse Downstream Cellular Response (e.g., Proliferation) pSubstrate->CellularResponse

Caption: Mechanism of action for a kinase inhibitor targeting the ATP-binding site.

Summary of Cellular Activity Data

The integrated application of these protocols allows for the comprehensive profiling of novel compounds. The results can be effectively summarized for comparative analysis.

Compound IDTarget Cell LineCytotoxicity IC₅₀ (µM)Apoptosis Induction (% Annexin V+)Cell Cycle Arrest PhaseTarget Kinase IC₅₀ (nM)
Cmpd-001 A5491.2 ± 0.265% @ 1 µMG2/MFGFR1: 25 ± 3
Cmpd-002 MDA-MB-2310.8 ± 0.172% @ 1 µMG1RSK2: 1.7 ± 0.4[5]
Cmpd-003 HCT116> 50< 5% @ 10 µMNoneFGFR1: > 1000
Positive Ctrl VariesVariesVariesVariesVaries

Table represents hypothetical data for illustrative purposes.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Telford, W. G. (2017). Assaying cell cycle status using flow cytometry. Current Protocols in Cytometry, 81, 7.5.1-7.5.29.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21533-21544.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds.
  • RSC Publishing. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents.
  • G, V. K. C., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 115, 256-269.
  • Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
  • ResearchGate. (n.d.). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1150, 235-241.
  • Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.
  • ResearchGate. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • PubMed. (2025). Novel Heterocyclic Compounds Exhibit Potent Antileukemic Activity through Selective Induction of Apoptosis and HDAC8 Interaction in AML Cells.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • El-Damasy, A. K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1085-1096.
  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • University of Virginia. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual.
  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
  • MDPI. (2018). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives.
  • Frontiers. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • PubMed. (2017). Synthesis of Novel Heterocyclic Compounds Incorporate 4,5,6,7-Tetrahydrobenzo[b]thiophene Together with Their Cytotoxic Evaluations.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • El-Naggar, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 12, 16933.
  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
  • PubMed. (2023). Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors.

Sources

Method

Application of Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors: A Technical Guide for Researchers

Introduction: The Critical Role of FGFR Signaling in Oncology and the Emergence of Pyrrolo[2,3-b]pyridine Inhibitors The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of FGFR Signaling in Oncology and the Emergence of Pyrrolo[2,3-b]pyridine Inhibitors

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell proliferation, differentiation, migration, and angiogenesis.[1][2] Under normal physiological conditions, this pathway is meticulously controlled. However, aberrant activation of FGFRs, driven by gene amplification, activating mutations, or chromosomal translocations, is a frequent oncogenic driver in a multitude of human cancers, including breast, lung, bladder, and liver carcinomas.[3][4][5] This dysregulation transforms FGFRs into attractive therapeutic targets for anticancer drug development.[3][4]

Among the diverse chemical scaffolds explored for FGFR inhibition, the 1H-pyrrolo[2,3-b]pyridine core has emerged as a particularly promising framework.[3] Derivatives of this scaffold have demonstrated potent and selective inhibition of FGFR kinases, offering a compelling avenue for the development of novel cancer therapeutics.[3][6][7][8] This guide provides an in-depth overview of the application of pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, complete with detailed experimental protocols and the scientific rationale underpinning their use in a research and drug development setting.

The FGFR Signaling Pathway: A Visual Overview

The binding of a Fibroblast Growth Factor (FGF) ligand to its cognate FGFR initiates receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade triggers the recruitment of downstream signaling molecules, activating multiple pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[9]

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Autophosphorylation & Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Inhibitor Pyrrolo_pyridine->FGFR Inhibition

Caption: The FGFR signaling cascade and the point of intervention for pyrrolo[2,3-b]pyridine inhibitors.

Mechanism of Action: How Pyrrolo[2,3-b]pyridine Derivatives Inhibit FGFR

Pyrrolo[2,3-b]pyridine derivatives act as ATP-competitive inhibitors. The core scaffold of these molecules is designed to fit into the ATP-binding pocket of the FGFR kinase domain. Specific interactions, such as hydrogen bonding with the hinge region of the kinase, are crucial for their inhibitory activity. For instance, the 1H-pyrrolo[2,3-b]pyridine nucleus can form hydrogen bonds with the backbone carbonyl of glutamic acid and the NH group of alanine in the hinge region of FGFR1.[3] Additionally, substituted phenyl groups on the pyrrolo[2,3-b]pyridine core can engage in π-π stacking and occupy a hydrophobic pocket, further enhancing binding affinity and potency.[3]

Experimental Evaluation of Pyrrolo[2,3-b]pyridine-based FGFR Inhibitors: Protocols and Scientific Rationale

The comprehensive evaluation of a novel pyrrolo[2,3-b]pyridine derivative as an FGFR inhibitor involves a multi-tiered approach, encompassing biochemical assays, cell-based assays, and in vivo models.

Workflow for Inhibitor Evaluation

Inhibitor_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Pyrrolo[2,3-b]pyridine Derivatives Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Cell_Proliferation Western_Blot Target Engagement (Western Blot) Cell_Proliferation->Western_Blot Xenograft Tumor Xenograft Model Western_Blot->Xenograft

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the technical support center for the synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable heterocyclic compound. The following content is structured in a question-and-answer format to provide direct and actionable solutions to potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for constructing the 2-oxo-7-azaindole core of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate?

A1: While various strategies exist for the synthesis of 7-azaindoles, a common approach for 2-oxo derivatives involves the cyclization of a suitably substituted aminopyridine precursor. A plausible retro-synthetic analysis suggests that the target molecule can be prepared from a 2,3-diaminopyridine derivative which is then reacted with a glyoxylate equivalent, followed by cyclization. Another potential route could involve the oxidation of a 7-azaindole precursor. Given the structure, a particularly relevant strategy to consider is the intramolecular cyclization of an N-acyl-aminopyridine derivative. For instance, a related synthesis of methyl 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate was achieved through the intramolecular Friedel-Crafts acylation of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in the presence of a Lewis acid like aluminum chloride[1]. This suggests that a similar intramolecular cyclization of a suitably functionalized 3-aminopyridine-4-carboxylate derivative could be a viable route.

Q2: I am observing a low yield in my final cyclization step. What are the likely causes?

A2: Low yields in the cyclization to form the pyrrolo[2,3-b]pyridine ring system are a common challenge. Several factors could be at play:

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. For instance, in Chichibabin-type cyclizations to form 7-azaindoles, the use of strong, non-nucleophilic bases like lithium diisopropylamide (LDA) is common. However, the reaction can be complex, with potential side reactions such as dimerization of the starting picoline or addition of the base to other electrophilic sites[2]. Careful optimization of the reaction temperature and order of addition is crucial.

  • Competing Side Reactions: The presence of multiple reactive sites can lead to undesired products. For example, intermolecular condensation reactions can compete with the desired intramolecular cyclization.

  • Purity of Starting Materials: Impurities in your starting aminopyridine derivative can interfere with the reaction, potentially by quenching the base or participating in side reactions. Ensure your starting materials are of high purity.

Q3: My purified product seems to be unstable. What could be the reason?

A3: The stability of your final product can be influenced by several factors. The 2-oxo-7-azaindole core contains functionalities that can be susceptible to degradation.

  • Hydrolysis of the Methyl Ester: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, especially in the presence of moisture and acid or base. It is advisable to store the compound in a dry environment and avoid exposure to acidic or basic conditions during workup and storage.

  • Decarboxylation: While less common for the methyl ester, the corresponding carboxylic acid can be prone to decarboxylation, especially at elevated temperatures. The rate of decarboxylation of pyridinecarboxylic acids is influenced by the position of the carboxyl group and the presence of other substituents[3][4][5][6].

  • Oxidation: The pyrrole ring can be susceptible to oxidation, especially if exposed to air and light over extended periods. Storing the compound under an inert atmosphere (e.g., nitrogen or argon) and in the dark can help mitigate this.

Troubleshooting Guides

Problem 1: Low Yield in the Intramolecular Cyclization Step

Question: I am attempting an intramolecular cyclization of a substituted 3-aminopyridine-4-carboxylate derivative to form the 2-oxo-7-azaindole ring, but my yields are consistently below 30%. How can I optimize this step?

Answer: Troubleshooting & Optimization

Low yields in such cyclizations often point to issues with reaction kinetics, side reactions, or reagent stability. Here is a systematic approach to troubleshoot this problem:

Parameter Potential Issue Suggested Solution
Base The base may not be strong enough to deprotonate the amide nitrogen efficiently, or it might be too nucleophilic, leading to side reactions.If using a weaker base like sodium hydride, consider switching to a stronger, non-nucleophilic base such as LDA or KHMDS. The choice of counterion can also be critical; for example, in some azaindole syntheses, KN(SiMe3)2 and LiN(SiMe3)2 can lead to different products[7].
Solvent The solvent may not be suitable for the reaction, affecting the solubility of intermediates or the efficacy of the base.Anhydrous, polar aprotic solvents like THF, dioxane, or DMF are typically good choices. Ensure the solvent is rigorously dried, as trace amounts of water can quench the strong base.
Temperature The reaction temperature might be too low, resulting in a slow reaction rate, or too high, promoting decomposition or side reactions.Perform a temperature screen. Start at a low temperature (e.g., -78 °C for LDA reactions) and slowly warm the reaction to room temperature or slightly above. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature.
Concentration High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization.Run the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly to a solution of the base.

Experimental Protocol: Optimization of the Cyclization Step

  • Drying of Glassware and Solvents: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use freshly distilled and dried solvents.

  • Base Screening: Set up small-scale parallel reactions using different bases (e.g., NaH, KHMDS, LDA) to identify the most effective one.

  • Temperature Optimization: Once the best base is identified, run the reaction at different temperatures (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimal condition.

  • High-Dilution Experiment: Prepare a solution of your starting material in the reaction solvent. In a separate flask, prepare a solution of the base. Add the starting material solution to the base solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.

Problem 2: Difficulty in Product Purification

Question: My crude product is a complex mixture, and I am struggling to isolate the pure Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. Column chromatography on silica gel gives poor separation and significant streaking.

Answer: Troubleshooting & Optimization

The target molecule is a polar, heterocyclic compound, which can present challenges for purification by standard silica gel chromatography. The presence of both a hydrogen bond donor (the N-H of the pyrrolone ring) and acceptor (the carbonyls and the pyridine nitrogen) can lead to strong interactions with the silica surface.

Technique Potential Issue Suggested Solution
Silica Gel Chromatography Strong interaction of the polar, basic compound with the acidic silica gel, leading to streaking and poor recovery.* Solvent System Modification: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to suppress the interaction with the acidic silica. A typical eluent system could be dichloromethane/methanol with 0.1-1% triethylamine[8].* Use of Different Stationary Phases: Consider using neutral or basic alumina for column chromatography. Alternatively, reversed-phase chromatography (C18 silica) might provide better separation for such polar compounds[8].
Crystallization The compound may be too soluble in common solvents, or impurities may be inhibiting crystallization.* Solvent Screening: Experiment with a wide range of solvents and solvent mixtures to find a suitable system for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.* Preliminary Purification: If the crude product is very impure, a preliminary purification step, such as passing it through a short plug of silica or alumina, might be necessary to remove baseline impurities before attempting crystallization[9].
Recrystallization Issues The compound "oils out" instead of forming crystals.This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated. Try using a lower-boiling point solvent or diluting the solution[9].

Workflow for Purification Optimization

Purification_Workflow Start Crude Product TLC Analyze by TLC (DCM/MeOH + 1% TEA) Start->TLC Silica_Col Silica Gel Column (w/ TEA or NH3 modifier) TLC->Silica_Col Streaking? RP_Col Reversed-Phase Column (C18) TLC->RP_Col Polar? Alumina_Col Alumina Column (Neutral or Basic) TLC->Alumina_Col Basic? Crystallize Attempt Crystallization Silica_Col->Crystallize RP_Col->Crystallize Alumina_Col->Crystallize Crystallize->Silica_Col Oils out? Analyze Analyze Purity (NMR, LC-MS) Crystallize->Analyze Crystals form? Pure_Product Pure Product Analyze->Pure_Product >95% Pure?

Caption: A decision-making workflow for optimizing the purification of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Problem 3: Unwanted Side Reactions - Hydrolysis or Decarboxylation

Question: During my workup or purification, I am observing the formation of a more polar byproduct, which I suspect is the carboxylic acid from ester hydrolysis. How can I prevent this?

Answer: Troubleshooting & Optimization

The methyl ester functionality is susceptible to hydrolysis under both acidic and basic conditions. The resulting carboxylic acid is more polar and can complicate purification.

Strategies to Minimize Hydrolysis:

  • Neutral Workup: Avoid acidic or basic aqueous solutions during the workup. Use a saturated solution of sodium chloride (brine) for washing the organic layer.

  • Anhydrous Conditions: Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

  • Temperature Control: Perform the workup and concentration at low temperatures to minimize the rate of hydrolysis.

  • Avoid Protic Solvents for Chromatography: If possible, use a solvent system for chromatography that does not contain protic solvents like methanol, which can facilitate hydrolysis on the silica surface. If methanol is necessary, use it in combination with a non-polar solvent and a basic modifier.

Regarding Decarboxylation:

While the methyl ester is generally stable to decarboxylation, the corresponding carboxylic acid can lose CO2 upon heating. If you suspect decarboxylation is occurring, it is crucial to avoid high temperatures during all stages of the synthesis, workup, and purification.

Logical Flow for Minimizing Side Reactions

Side_Reaction_Prevention Reaction_Complete Reaction Mixture Quench Quench with Sat. NH4Cl (if basic) or Sat. NaHCO3 (if acidic) Reaction_Complete->Quench Extraction Extract with EtOAc or DCM Quench->Extraction Wash Wash with Brine Extraction->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo at low temp. Dry->Concentrate Purification Purify under Neutral Conditions Concentrate->Purification Final_Product Store under Inert Atmosphere Purification->Final_Product

Sources

Optimization

"common byproducts in the synthesis of 2-oxo-pyrrolopyridine derivatives"

Welcome to the technical support center for the synthesis of 2-oxo-pyrrolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-oxo-pyrrolopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Pyrrolopyridines are a cornerstone in medicinal chemistry, serving as crucial intermediates and core structures for a range of therapeutic agents, particularly kinase inhibitors.[1]

However, their synthesis is not without challenges. The inherent reactivity of the precursors and the stability of the fused-ring system can lead to a variety of byproducts that complicate reaction work-ups, lower yields, and create significant purification hurdles. This guide provides in-depth, experience-driven answers to common problems encountered in the lab, focusing on the "why" behind byproduct formation and offering practical, validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific experimental challenges in a question-and-answer format.

FAQ 1: My Paal-Knorr cyclization is sluggish and forms a furan byproduct. What's going wrong?

Question: I'm attempting a Paal-Knorr synthesis to form a 2-oxo-pyrrolopyridine precursor from a 1,4-dicarbonyl compound and a primary amine, but the reaction is slow and I'm isolating a significant amount of the corresponding furan. How can I favor the desired pyrrole formation?

Answer:

This is a classic competitive pathway issue in Paal-Knorr type syntheses. The formation of a furan byproduct indicates that the acid-catalyzed self-cyclization of the 1,4-dicarbonyl is outcompeting the desired condensation with the amine.[2][3]

Plausible Causes & Mechanistic Insight:

  • Excessive Acidity: The Paal-Knorr furan synthesis is efficiently catalyzed by strong acids.[3][4] If your reaction medium is too acidic (e.g., pH < 3), the carbonyl oxygen is readily protonated, facilitating intramolecular attack by the enol to form the furan ring.[2][3] The amine, being basic, is protonated to its non-nucleophilic ammonium salt, effectively shutting down the pyrrole pathway.

  • Insufficient Nucleophilicity of the Amine: If the amine is sterically hindered or contains electron-withdrawing groups, its nucleophilicity is reduced, slowing down the initial hemiaminal formation—the first step toward the pyrrole.[2][5] This gives the dicarbonyl more time to undergo the unimolecular cyclization to the furan.

  • High Temperature: Elevated temperatures can sometimes favor the thermodynamically stable furan product, especially if the amine concentration is low.

Troubleshooting & Preventative Measures:

  • Control pH: The key is to operate in a weakly acidic to neutral medium. This provides just enough acid to catalyze the reaction without fully protonating the amine.

    • Recommendation: Use a weak acid like acetic acid as a catalyst or solvent.[2] Avoid strong mineral acids. If using an amine salt (e.g., R-NH3+Cl-), consider adding a slight excess of the free amine to ensure a population of the nucleophile is always present.

  • Increase Effective Amine Concentration: Using an excess of the primary amine can shift the equilibrium toward the pyrrole pathway by simple mass action.[2]

  • Optimize Temperature: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. Pushing the temperature too high may accelerate byproduct formation.

Diagram: Competing Pathways in Paal-Knorr Synthesis

G Start 1,4-Dicarbonyl + Primary Amine AminePath Amine Condensation (Hemiaminal Formation) Start->AminePath Desired Path AcidPath Acid-Catalyzed Enolization Start->AcidPath Side Reaction PyrroleIntermediate Dihydroxytetrahydropyrrole Intermediate AminePath->PyrroleIntermediate Pyrrole Desired Pyrrole Product PyrroleIntermediate->Pyrrole Dehydration FuranIntermediate Hemiacetal Intermediate AcidPath->FuranIntermediate Furan Furan Byproduct FuranIntermediate->Furan Dehydration Cond_Pyrrole Weak Acid (e.g., AcOH) Excess Amine Cond_Pyrrole->AminePath Cond_Furan Strong Acid (pH < 3) Low Amine Conc. Cond_Furan->AcidPath

Caption: Competing pathways in Paal-Knorr synthesis.

FAQ 2: I'm observing significant dehalogenation during my palladium-catalyzed cross-coupling reaction. How can I prevent this?

Question: I am performing a Suzuki or Buchwald-Hartwig coupling on a halo-pyrrolopyridine core. My mass spec data shows a significant peak corresponding to the starting material minus the halogen (e.g., Cl, I). What causes this hydrodehalogenation and how can I suppress it?

Answer:

Hydrodehalogenation is a common and frustrating byproduct in palladium-catalyzed cross-coupling reactions. It occurs when the organopalladium intermediate, which should proceed to reductive elimination to form your desired C-C or C-N bond, is instead intercepted by a hydride source, leading to the loss of the halogen.

Plausible Causes & Mechanistic Insight:

  • Hydride Sources: The "hydride" can come from various sources within the reaction mixture. Common culprits include solvents (like isopropanol or THF, which can degrade), amines, or even the boronic acid/ester itself under certain conditions.

  • Slow Reductive Elimination: If the final reductive elimination step is slow, the lifetime of the Pd(II) intermediate is extended, increasing the probability of it reacting with a stray hydride. This can be caused by sterically hindered substrates or electronically mismatched coupling partners.

  • Catalyst/Ligand Choice: Some palladium-ligand complexes are more prone to side reactions. For instance, highly electron-rich and bulky phosphine ligands, while excellent for promoting oxidative addition, can sometimes favor pathways leading to reduction if the subsequent steps are slow.[6]

Troubleshooting & Preventative Measures:

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Avoid alcoholic solvents that can act as hydride donors, unless the specific protocol calls for them (e.g., as in Suzuki couplings where they can facilitate base dissolution).[6]

  • Base Selection: The choice of base is critical. While strong bases like NaOtBu are effective, they can sometimes promote side reactions. Consider screening milder inorganic bases like K₂CO₃ or Cs₂CO₃.[7]

  • Optimize Ligand and Catalyst: The ligand choice is paramount. For challenging couplings, screening a panel of ligands is often necessary. Ligands like RuPhos and XPhos are often effective in minimizing side reactions in aminations of heterocyclic systems.[6][7] Sometimes, switching the palladium precursor (e.g., from Pd(OAc)₂ to a pre-catalyst like an XPhos Pd G2) can improve results.[6]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate catalyst degradation and side reactions. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7]

Protocol: Screening for Optimal Buchwald-Hartwig Amination Conditions

This protocol outlines a parallel screening approach to quickly identify conditions that minimize hydrodehalogenation.

  • Array Setup: In a glovebox, arrange an array of reaction vials. To each vial, add the halo-pyrrolopyridine substrate (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (2.0 equiv).

  • Catalyst/Ligand Addition: Prepare stock solutions of different palladium precursors (e.g., Pd(OAc)₂, XPhos Pd G2) and ligands (e.g., RuPhos, XPhos, SPhos) in the reaction solvent (e.g., anhydrous dioxane or toluene).[6] Add the appropriate catalyst (2-5 mol%) and ligand (4-10 mol%) to each designated vial.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a heating block set to the desired temperature (e.g., 90-110 °C).[7]

  • Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS.

  • Data Analysis: Quantify the ratio of desired product to the dehalogenated byproduct.

Data Table: Example Screening Results

Entry Pd Source Ligand Base Solvent Temp (°C) Product:Byproduct Ratio
1Pd(OAc)₂RuPhosNaOtBuToluene11085:15
2Pd(OAc)₂RuPhosCs₂CO₃Dioxane10095:5
3XPhos Pd G2XPhosK₂CO₃Dioxane10092:8
4Pd(PPh₃)₄PPh₃NaOtBuToluene11060:40

Data is illustrative. Actual results will vary based on substrates.

FAQ 3: My reaction produces an inseparable regioisomeric byproduct. How can I improve selectivity?

Question: I am performing a reaction on an unsymmetrical pyrrolopyridine core, such as an N-alkylation or a cycloaddition, and I'm getting a mixture of two regioisomers that are very difficult to separate by chromatography. What determines this selectivity and how can I control it?

Answer:

Regioisomeric byproduct formation is governed by the subtle electronic and steric differences between two competing reactive sites. In the case of N-alkylation of a 2-oxo-pyrrolopyridine, for example, you can have competition between N-alkylation at the pyrrole nitrogen and O-alkylation at the lactam oxygen, leading to two different isomers.

Plausible Causes & Mechanistic Insight:

  • Hard and Soft Acids and Bases (HSAB) Theory: The outcome of an alkylation can often be predicted by HSAB theory. The deprotonated lactam is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center.

    • Hard Electrophiles (e.g., methyl sulfate, benzyl bromide) tend to react at the hard oxygen center (O-alkylation).

    • Soft Electrophiles (e.g., allyl iodide) prefer the soft nitrogen center (N-alkylation).

  • Counter-ion and Solvent Effects: The nature of the cation from the base (e.g., Na+, K+, Cs+) and the solvent can influence regioselectivity. Polar aprotic solvents like DMF or DMSO can solvate the cation, leaving a "naked" and highly reactive anion, which may alter the site of attack.

  • Cycloaddition Reactions: In 1,3-dipolar cycloadditions, regioselectivity is controlled by the alignment of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile.[8] Small changes to the electronics of either partner can flip the preferred orientation.

Troubleshooting & Preventative Measures:

  • Strategic Choice of Reagents:

    • For Alkylation: To favor N-alkylation, use a softer alkylating agent and a less coordinating cation (e.g., using Cs₂CO₃ as the base). To favor O-alkylation, a harder electrophile might be used, though this is often the undesired path for 2-oxo systems.

  • Solvent Optimization: Screen different solvents. A switch from a polar aprotic solvent (DMF) to a non-polar one (toluene) can dramatically alter the reactivity and selectivity by changing how the anionic intermediate is solvated.

  • Protecting Group Strategy: If direct control is not possible, consider a protecting group strategy. For instance, protecting the lactam oxygen as a silyl ether would force subsequent reactions to occur at other positions. The protecting group can then be removed in a later step.[7]

Diagram: Regioselectivity Troubleshooting Workflow

G Start Regioisomeric Mixture Observed Analyze Analyze Reaction Type (e.g., Alkylation, Cycloaddition) Start->Analyze Alkylation Alkylation Pathway Analyze->Alkylation Alkylation Cycloaddition Cycloaddition Pathway Analyze->Cycloaddition Cycloaddition HSAB Apply HSAB Theory: Modify Electrophile/Base Alkylation->HSAB Solvent Screen Solvents (Polar vs. Non-polar) Alkylation->Solvent FMO Analyze Frontier Orbitals: Modify Electronics of Dipolarophile Cycloaddition->FMO Protect Consider Protecting Group Strategy HSAB->Protect If needed Result Improved Regioselectivity HSAB->Result Solvent->Protect If needed Solvent->Result FMO->Protect If needed FMO->Result Protect->Result

Caption: Decision workflow for troubleshooting regioselectivity.

References

  • BenchChem. (n.d.). Troubleshooting common issues in pyrrolo[2,3-b]pyridine synthesis.
  • BenchChem. (n.d.). Overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Gjøystdal, L. G., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743. Retrieved from [Link]

  • Mothana, S., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 808(1-3), 55-63.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Heravi, M. M., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters, 24(8), 714-718.
  • Gheorghiu, M. D., et al. (2015). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 20(9), 15855-15875. Retrieved from [Link]

  • Sarpong, R., et al. (2020). Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine. The Journal of Organic Chemistry, 85(15), 9636-9646.
  • Abdel-Aal, E. R. M., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 29(11), 2533.
  • Soth, M., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 8(11), 1159-1164.
  • El-Gamal, M. I., & Oh, C.-H. (2017). Recent advances of pyrrolopyridines derivatives: a patent and literature review. Expert Opinion on Therapeutic Patents, 27(4), 423-443. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Welcome to the dedicated technical support guide for the purification of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (CAS No: 1190313-98-4)[1]. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (CAS No: 1190313-98-4)[1]. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this and structurally related 7-azaindole derivatives. Our goal is to provide you with not just protocols, but the underlying principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses some of the initial questions you might have before starting the purification process.

1. What are the recommended initial purification strategies for crude Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate?

The choice of the initial purification strategy depends on the nature and quantity of the impurities in your crude product. Generally, a two-tiered approach is recommended:

  • Recrystallization: If your crude product is relatively pure (>85%), recrystallization is an excellent first choice. It is a cost-effective and scalable method for removing minor impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Silica Gel Column Chromatography: If your crude product is a complex mixture with multiple components, or if recrystallization fails to yield a product of the desired purity, column chromatography is the preferred method. For 7-azaindole derivatives, silica gel is a commonly used stationary phase with solvent systems like heptane/ethyl acetate or dichloromethane/methanol.[2][3]

2. What are the key physical and chemical properties of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate that are relevant to its purification?

Understanding the physicochemical properties of your target molecule is crucial for developing an effective purification strategy.

PropertyValueSignificance for Purification
Molecular Formula C₉H₈N₂O₃[1]Provides the elemental composition.
Molecular Weight 192.17 g/mol [1][4]Important for characterization by mass spectrometry.
Appearance Expected to be a solid at room temperature.This makes recrystallization a viable purification method.
Polarity The presence of the lactam, ester, and pyrrolo-pyridine core suggests a polar molecule.This will influence its solubility in various solvents and its retention on silica gel.
pKa The pyrrolo[2,3-b]pyridine core has both acidic (N-H) and basic (pyridine nitrogen) sites.The compound's charge state can be manipulated by adjusting the pH, which can be useful in some purification strategies like acid-base extraction.

3. How can I assess the purity of my final product?

A combination of analytical techniques should be employed to confirm the purity and identity of your Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A single sharp peak is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is a good indicator of high purity.

Troubleshooting Guide

This section provides solutions to common problems you may encounter during the purification process.

Q1: My Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is not crystallizing. What should I do?

A1: Failure to crystallize is a common issue. Here is a systematic approach to troubleshoot this problem:

Step-by-Step Protocol for Inducing Crystallization:

  • Ensure Supersaturation: The solution must be supersaturated for crystals to form. If the solution is too dilute, slowly evaporate the solvent.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution.

  • Lower the Temperature: Slowly cool the solution to room temperature, and then in an ice bath or refrigerator. Avoid rapid cooling, as this can lead to the formation of small, impure crystals or an oil.

  • Try a Different Solvent System: If the above steps fail, your choice of solvent may be suboptimal. Refer to the table below for common recrystallization solvents and consider trying a binary solvent system.

Table of Common Recrystallization Solvents:

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds.
Ethanol78HighOften used in combination with water.
Methanol65HighSimilar to ethanol.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Dichloromethane40MediumGood for less polar compounds, but has a low boiling point.
Heptane/Hexane69/98LowOften used as an anti-solvent with a more polar solvent.

Q2: I see multiple spots on my TLC plate after column chromatography. How can I improve the separation?

A2: Impure fractions after column chromatography indicate that the separation conditions are not optimal. The following workflow can help you improve the resolution.

Caption: A decision tree for troubleshooting impure column chromatography fractions.

Q3: The purified product is colored. How can I decolorize it?

A3: The presence of color often indicates high molecular weight, conjugated impurities. Here are two common methods for decolorization:

  • Activated Charcoal:

    • Dissolve the colored compound in a suitable hot solvent.

    • Add a small amount of activated charcoal (typically 1-5% by weight).

    • Boil the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize.

    • Caution: Using too much charcoal can lead to the loss of your product.

  • Recrystallization: Sometimes, a simple recrystallization from a different solvent system can leave the colored impurities behind in the mother liquor.

Q4: I am losing a significant amount of product during purification. How can I improve the yield?

A4: Product loss can occur at various stages. Here are some tips to maximize your recovery:

  • Extraction: Ensure the pH is appropriate for your compound to be in the organic layer. Back-extract the aqueous layer to recover any dissolved product.

  • Chromatography: Avoid overloading the column. After elution, flush the column with a more polar solvent to ensure all your compound has been recovered.

  • Recrystallization: Concentrate the mother liquor and attempt a second recrystallization to recover more product. Avoid using an excessive amount of solvent for the initial recrystallization.

References

  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]

  • The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Available at: [Link]

  • Organic Chemistry Portal. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Available at: [Link]

  • Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]

  • ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Available at: [Link]

  • Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • PubChem. Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate. Available at: [Link]

  • National Institutes of Health. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Coupling Reactions Involving Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. This guide provides in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives. This guide provides in-depth troubleshooting advice for common palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The unique structural features of this 7-azaindolin-2-one core, including the lactam moiety and the electron-withdrawing carboxylate group, present specific challenges that will be addressed in a practical question-and-answer format.

Understanding the Core Scaffold: Key Considerations

The Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate scaffold is an electron-deficient heterocyclic system. The presence of the lactam functionality introduces an acidic N-H proton (pKa estimated to be in the range of 17-19 in DMSO) that can complicate reactions performed under basic conditions. Furthermore, the pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition. The methyl ester is also susceptible to hydrolysis under certain basic conditions. Therefore, careful optimization of reaction parameters is crucial for successful coupling. N-protection of the lactam is often a critical step to prevent side reactions and improve yields.[1]

Troubleshooting Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with the 7-azaindolin-2-one core, several issues can arise.

Q1: My Suzuki-Miyaura reaction shows low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura coupling with this substrate often points to a few key issues:

  • Inhibition of the Palladium Catalyst: The pyridine nitrogen and the lactam moiety can coordinate to the palladium center, inhibiting its catalytic activity.

  • Poor Solubility of the Starting Material: The polar nature of the 7-azaindolin-2-one core can lead to poor solubility in common organic solvents, hindering the reaction.

  • Decomposition of the Boronic Acid/Ester: Boronic acids, especially heteroaryl boronic acids, can be unstable and undergo protodeboronation under the reaction conditions.

  • Inactive Catalyst: The palladium catalyst, particularly if it's an older batch or has been exposed to air, may have reduced activity.

Troubleshooting Workflow:

start Low/No Conversion catalyst Switch to a more robust catalyst system (e.g., Pd2(dba)3/SPhos, XPhos Pd G3). start->catalyst ligand Increase ligand to metal ratio to prevent catalyst inhibition. start->ligand solvent Screen different solvent systems for better solubility (e.g., dioxane/water, toluene/water, DMF). start->solvent base Use a milder base (e.g., K2CO3, Cs2CO3) to prevent ester hydrolysis and boronic acid decomposition. start->base n_protection Consider N-protection of the lactam (e.g., SEM, Boc) to improve solubility and prevent side reactions. start->n_protection boronic_ester Use a more stable boronic acid derivative, such as a pinacol ester. start->boronic_ester

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Step-by-Step Protocol for N-Protection (SEM protection as an example):

  • Suspend the Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate in a suitable solvent like THF or DMF.

  • Add a base such as sodium hydride (NaH) portion-wise at 0 °C.

  • After stirring for 30 minutes, add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the N-SEM protected product by column chromatography.

Q2: I am observing significant amounts of a homocoupled byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to oxidative coupling.

  • Thorough Degassing: Ensure that your solvent is rigorously degassed before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using the freeze-pump-thaw method.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use Schlenk techniques or a glovebox.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos or XPhos can promote the desired cross-coupling over homocoupling.[2][3]

Parameter Recommendation for Suzuki-Miyaura Coupling Rationale
Palladium Source Pd(PPh3)4, Pd2(dba)3, or modern precatalysts (e.g., XPhos Pd G3)Precatalysts often provide more reliable generation of the active Pd(0) species.[2][4]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Enhance catalyst stability and activity with electron-deficient heterocycles.[2][3]
Base K2CO3, Cs2CO3, K3PO4Milder bases are less likely to cause ester hydrolysis. Cs2CO3 can be effective for challenging couplings.[2][3]
Solvent Dioxane/H2O, Toluene/H2O, DMFA co-solvent of water is often necessary to dissolve the base and facilitate transmetalation.
Temperature 80-110 °CHigher temperatures may be required for less reactive coupling partners.

Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. With the 7-azaindolin-2-one core, catalyst inhibition and side reactions are common hurdles.

Q1: My Buchwald-Hartwig amination is sluggish, and I'm isolating mostly starting material. What should I try?

A1: A sluggish Buchwald-Hartwig reaction with this substrate is often due to catalyst deactivation or unfavorable reaction kinetics.

  • N-Protection is Often Essential: The acidic proton of the unprotected lactam can react with the strong bases typically used in Buchwald-Hartwig aminations, leading to catalyst deactivation and other side reactions. N-protection is highly recommended.[1]

  • Choice of Catalyst System: The combination of palladium precursor and ligand is critical. For electron-deficient heterocycles, bulky biarylphosphine ligands are often superior.

  • Base Selection: The choice of base can significantly impact the reaction rate. Strong, non-nucleophilic bases are generally preferred.

Troubleshooting Workflow:

start Sluggish Buchwald-Hartwig Reaction n_protection Protect the lactam nitrogen (e.g., with SEM, Boc, or Benzyl group). start->n_protection catalyst Screen different palladium precatalysts and ligands (e.g., Pd2(dba)3/Xantphos, G3-XPhos). n_protection->catalyst base Try different bases (e.g., NaOtBu, K3PO4, Cs2CO3). catalyst->base solvent Optimize the solvent (e.g., Toluene, Dioxane). base->solvent temperature Increase the reaction temperature. solvent->temperature

Caption: Optimization workflow for a sluggish Buchwald-Hartwig amination.

Q2: I'm seeing decomposition of my starting material or product under the reaction conditions. How can I mitigate this?

A2: Decomposition can occur due to the harsh basic conditions and elevated temperatures.

  • Use a Milder Base: If possible, switch to a weaker base like K3PO4 or Cs2CO3.

  • Lower the Reaction Temperature: While this may slow down the reaction, it can prevent thermal degradation. A more active catalyst system might allow for lower reaction temperatures.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to minimize product exposure to the harsh conditions.

Parameter Recommendation for Buchwald-Hartwig Amination Rationale
Palladium Source Pd(OAc)2, Pd2(dba)3Common and effective palladium precursors.
Ligand Xantphos, XPhos, RuPhosBulky ligands that are effective for coupling with electron-deficient heterocycles.[1]
Base NaOtBu, LiHMDS, K3PO4, Cs2CO3Strong bases are often required, but milder options should be screened to avoid decomposition.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential.
Temperature 80-120 °COptimization is key to balance reaction rate and stability.

Troubleshooting Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C-C triple bonds. For the 7-azaindolin-2-one scaffold, the typical challenges of catalyst inhibition and side reactions apply.

Q1: My Sonogashira reaction is not proceeding to completion, and I observe the formation of diyne (Glaser coupling) byproduct. What can I do?

A1: Incomplete reaction and Glaser coupling are common issues in Sonogashira reactions.

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is often crucial for an efficient Sonogashira reaction. However, it can also promote the homocoupling of the terminal alkyne (Glaser coupling).

  • Exclusion of Oxygen: Oxygen promotes Glaser coupling. Rigorous degassing of the solvent and maintaining an inert atmosphere are critical.

  • Amine Base: The choice and purity of the amine base (e.g., triethylamine, diisopropylamine) are important. It acts as both a base and a solvent in some cases.

Troubleshooting Workflow:

start Incomplete Sonogashira/Glaser Coupling degassing Ensure rigorous degassing of the solvent and use of an inert atmosphere. start->degassing copper Optimize the amount of CuI co-catalyst or try copper-free conditions. degassing->copper base Use a freshly distilled, high-purity amine base. copper->base catalyst Screen different palladium catalysts and ligands (e.g., Pd(PPh3)4, PdCl2(PPh3)2). base->catalyst n_protection Consider N-protection of the lactam. catalyst->n_protection

Caption: Troubleshooting workflow for Sonogashira coupling issues.

Q2: My product is difficult to purify from the catalyst residues and other byproducts. What are some effective purification strategies?

A2: The polar nature of the 7-azaindolin-2-one core can make purification challenging.

  • Filtration through Celite/Silica: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite or silica gel can help remove a significant portion of the palladium catalyst.

  • Aqueous Workup: A thorough aqueous workup can help remove inorganic salts and some polar byproducts.

  • Column Chromatography: Normal-phase column chromatography using a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a methanol gradient) is often effective. For very polar compounds, reverse-phase chromatography may be necessary.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

Parameter Recommendation for Sonogashira Coupling Rationale
Palladium Source Pd(PPh3)4, PdCl2(PPh3)2Standard and reliable catalysts for Sonogashira reactions.[5]
Copper Source CuI (1-5 mol%)Co-catalyst that facilitates the formation of the copper acetylide.
Base Triethylamine, DiisopropylamineActs as a base and often as a solvent.
Solvent THF, DMF, AcetonitrileAnhydrous polar aprotic solvents are typically used.
Temperature Room Temperature to 80 °CMilder conditions are often sufficient for Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q: Is N-protection of the lactam always necessary for these coupling reactions?

A: While not always strictly necessary, N-protection is highly recommended, especially for Buchwald-Hartwig aminations that use strong bases.[1] It often leads to cleaner reactions, higher yields, and better reproducibility by preventing deprotonation of the lactam, which can lead to side reactions and catalyst inhibition.

Q: My starting material is a halide. Which halide (I, Br, Cl) is best to use for these coupling reactions?

A: The reactivity of the halide follows the order I > Br > Cl. For initial attempts and more challenging couplings, the iodo-substituted derivative is generally the most reactive and likely to give a successful result. Bromo-derivatives are also widely used and offer a good balance of reactivity and stability. Chloro-derivatives are the least reactive and often require more specialized and active catalyst systems.

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting materials and the formation of the product. For more quantitative analysis and to check for the presence of byproducts, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Q: What are some common workup procedures for these reactions?

A: A typical workup involves cooling the reaction mixture, diluting it with an organic solvent (like ethyl acetate), and washing with water and brine to remove inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure. The crude product is then purified, most commonly by column chromatography.

References

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (also known as Methy...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (also known as Methyl 7-azaoxindole-4-carboxylate). This important heterocyclic scaffold is a key building block in the development of various therapeutic agents. This document provides a troubleshooting framework and frequently asked questions (FAQs) based on a plausible and robust synthetic strategy. Our aim is to help you anticipate and resolve common experimental challenges, thereby improving yield and purity.

The synthesis of the 7-azaoxindole core presents unique challenges compared to its indole counterpart due to the electron-deficient nature of the pyridine ring. The proposed synthetic pathway, upon which this guide is based, involves the construction of the bicyclic system from a functionalized pyridine precursor. This approach allows for early introduction of the required carboxylate functionality and leverages well-established organic transformations.

Proposed Synthetic Pathway

The recommended strategy involves a multi-step sequence starting from a substituted 2-chloropyridine. This pathway is designed for versatility and control over each transformation.

Synthetic_Pathway A Methyl 2-chloro-3-nitropicolinate B Methyl 3-amino-2-chloropicolinate A->B Nitro Reduction (e.g., Fe/AcOH, H₂, Pd/C) C Methyl 2-chloro-3-((2-methoxy-2-oxoethyl)amino)picolinate B->C N-Alkylation (e.g., Methyl bromoacetate, Base) D Methyl 1-(2-methoxy-2-oxoethyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate C->D Intramolecular Cyclization (e.g., Pd-catalyzed or Base-mediated) E Target Molecule: Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate D->E N-Dealkylation/Hydrolysis & Re-esterification (if needed)

Caption: Proposed synthetic workflow for the target molecule.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Step 1: Nitro Group Reduction

Question: My nitro group reduction of Methyl 2-chloro-3-nitropicolinate is sluggish and gives a low yield of the desired amine. What could be the cause?

Answer: Low yields in this step often stem from incomplete reaction, catalyst poisoning, or degradation of the starting material or product. The electron-withdrawing nature of both the chloro and carboxylate groups can affect the reactivity of the nitro group.

Troubleshooting Strategies:

  • Catalyst Selection & Loading: For catalytic hydrogenation (H₂, Pd/C), the catalyst may be poisoned by trace impurities (sulfur, halides). Ensure high-purity starting materials and solvents. If the reaction stalls, filtering and adding fresh catalyst can help. Increasing catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve reaction rates.

  • Metal/Acid Reduction: Reductions using metals in acid, such as iron powder in acetic acid or tin(II) chloride in HCl, are often more robust for substrates like this.[1] These conditions can be more tolerant of functional groups. Ensure the metal powder is activated (e.g., by washing with dilute HCl) and in sufficient excess.

  • Reaction Conditions:

    • Hydrogenation: Ensure adequate hydrogen pressure (typically 50-60 psi) and efficient stirring to overcome mass transfer limitations.[2]

    • Metal/Acid: Maintain a consistent temperature. Exothermic reactions may need initial cooling. Heating (e.g., 50-60 °C) can drive the reaction to completion.

  • Product Instability: The resulting 3-aminopyridine derivative can be sensitive. It's best to use it directly in the next step after a simple workup and extraction, minimizing exposure to air and light.

Step 2: N-Alkylation

Question: I am attempting to alkylate the amino group with methyl bromoacetate but am observing multiple products, including N,N-dialkylation and starting material recovery.

Answer: This is a common issue. The primary amine product is nucleophilic and can undergo a second alkylation. Furthermore, the pyridine nitrogen, although less basic, can compete for the alkylating agent, leading to pyridinium salt formation.[3]

Troubleshooting Strategies:

  • Control Stoichiometry: Use the alkylating agent (methyl bromoacetate) as the limiting reagent, or at a stoichiometry no greater than 1.05-1.1 equivalents. This minimizes the chance of dialkylation.

  • Base Selection: The choice of base is critical. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) is often preferred over bases like triethylamine, as it is less likely to compete as a nucleophile. Inorganic bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.

  • Slow Addition: Add the alkylating agent slowly at a reduced temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This helps control the reaction rate and selectivity.

  • Protecting Groups: If selectivity remains an issue, consider a temporary protecting group on the amine that can be removed later. However, this adds steps to the synthesis.

Step 3: Intramolecular Cyclization

Question: My intramolecular cyclization to form the 7-azaoxindole ring is failing, and I only recover the uncyclized starting material or see decomposition.

Answer: This is the most critical and often lowest-yielding step. The formation of the five-membered ring requires overcoming the electronic deactivation of the pyridine ring. Success hinges on the right combination of catalyst, ligand, base, and solvent.[4][5]

Troubleshooting Strategies:

  • Palladium-Catalyzed Buchwald-Hartwig Cyclization: This is a powerful method for C-N bond formation.

    • Catalyst/Ligand: The choice of palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is paramount. Electron-rich, bulky phosphine ligands like XPhos, SPhos, or RuPhos are often necessary for coupling with unreactive aryl chlorides.[6]

    • Base: A strong, non-nucleophilic base is required. Potassium tert-butoxide (KOt-Bu) or sodium tert-butoxide (NaOt-Bu) are common choices.[7]

    • Solvent: Anhydrous, high-boiling point, aprotic polar solvents like toluene, dioxane, or DMF are typically used. Ensure all reagents and glassware are scrupulously dry.

  • Base-Mediated Cyclization: For some substrates, a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH) can deprotonate the amide nitrogen, allowing it to displace the 2-chloro substituent in an SₙAr-type reaction. This generally requires lower temperatures to avoid side reactions.[8]

  • Microwave Irradiation: Microwave heating can dramatically accelerate slow cyclization reactions, often improving yields by minimizing thermal decomposition over long reaction times.[9]

Table 1: Optimization Parameters for Intramolecular Cyclization

ParameterCondition A (Pd-Catalyzed)Condition B (Pd-Catalyzed)Condition C (Base-Mediated)Rationale & Key Considerations
Catalyst Pd₂(dba)₃ (2-5 mol%)Pd(OAc)₂ (5-10 mol%)NonePd₂(dba)₃ is a common Pd(0) source.
Ligand XPhos (4-10 mol%)RuPhos (10-20 mol%)NoneBulky, electron-rich ligands are essential for C-Cl bond activation.
Base NaOt-Bu (2.0 equiv)K₃PO₄ (2.5 equiv)NaH (1.5 equiv)The base must be strong enough to deprotonate the amine/amide.
Solvent Toluene1,4-DioxaneTHF / DMFMust be anhydrous and high-boiling for Pd catalysis.
Temperature 100-110 °C100-110 °C0 °C to RTHigh temperatures are needed for C-N coupling; lower temps for SₙAr.
Step 4: N-Dealkylation / Purification

Question: I have successfully formed the bicyclic product, but I am struggling to remove the N-alkoxycarbonylmethyl group or purify the final compound.

Answer: The final deprotection and purification can be challenging due to the similar polarity of intermediates and potential for the product to chelate to silica gel.

Troubleshooting Strategies:

  • Deprotection: The N-CH₂CO₂Me group is essentially an N-acetamide ester. Hydrolysis can be achieved under strong acidic (e.g., 6N HCl, reflux) or basic (e.g., LiOH in THF/H₂O) conditions. This will hydrolyze both the N-linked ester and the C4-ester, yielding the di-acid.

  • Re-esterification: After hydrolysis, if the methyl ester at C4 is required, a selective esterification is necessary. Treating the di-acid with methanol and a catalytic amount of strong acid (like H₂SO₄) or using a milder agent like trimethylsilyldiazomethane will re-esterify the carboxylic acids. The C4-carboxylic acid is generally more sterically accessible and may esterify faster. Careful monitoring by LCMS is crucial.

  • Purification:

    • Chromatography: 7-Azaoxindoles can be polar and may streak on standard silica gel. Consider deactivating the silica by pre-treating the column with a solvent system containing a small amount of triethylamine (0.5-1%). A gradient elution is often required.

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) is an excellent method for achieving high purity.

Troubleshooting_Workflow step_node step_node sol_node sol_node Start Low Yield in Cyclization? Check_Reagents Reagents Anhydrous? Start->Check_Reagents Check_Atmosphere Inert Atmosphere? Check_Reagents->Check_Atmosphere Yes sol_node1 Dry all solvents/reagents Check_Reagents->sol_node1 No Optimize_Pd Optimize Pd-Catalyst/Ligand? Check_Atmosphere->Optimize_Pd Yes sol_node2 Degas solvent, use Ar/N₂ Check_Atmosphere->sol_node2 No Try_Base Try Base-Mediated Method? Optimize_Pd->Try_Base No Improvement Success Yield Improved Optimize_Pd->Success Yes sol_node3 Screen XPhos, RuPhos, etc. Use KOtBu or K₃PO₄ Optimize_Pd->sol_node3 Increase_Temp Increase Temperature/Time? Try_Base->Increase_Temp No Improvement Try_Base->Success Yes sol_node4 Use NaH in DMF or LDA in THF at low temp Try_Base->sol_node4 Increase_Temp->Success Yes sol_node5 Consider Microwave Irradiation Increase_Temp->sol_node5 sol_node1->Check_Reagents sol_node2->Check_Atmosphere

Caption: Troubleshooting workflow for low yields in the cyclization step.

References

  • Collot, V., Berteina, S., & Rognan, D. (2001). A New Synthesis of 7-Azaoxindoles. Tetrahedron Letters, 42(49), 8857-8859.
  • Yadav, J. S., Reddy, B. V. S., & Rao, K. V. (2003). A mild and efficient method for the reduction of nitroarenes using Pd/C and ammonium formate. Tetrahedron Letters, 44(35), 6493-6496.
  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152.
  • Kumar, V., Dority, J. A., Bacon, E. R., Singh, B., & Lesher, G. Y. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry, 57(24), 6995–6998.
  • Le, T. N., Gangnes, O., & Le, H. V. (2018). Microwave-assisted synthesis of 7-azaindoles via iron-catalyzed cyclization of an o-haloaromatic amine with terminal alkynes. Tetrahedron Letters, 59(32), 3144-3147.
  • Quiclet-Sire, B., & Zard, S. Z. (2004). Tin-Free Radical Cyclizations for the Synthesis of 7-Azaoxindoles, 7-Azaindolines, Tetrahydro[8][10]naphthyridines, and Tetrahydro-5H-pyrido[2,3-b]azepin-8-ones. Organic Letters, 6(21), 3671–3674.

  • Chapman, K. T., & Williams, R. M. (1989). General method for the synthesis of 7-substituted indoles. Journal of the American Chemical Society, 111(19), 7530-7532.
  • Grozinger, K. G., et al. (1995). Synthesis and evaluation of some 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. Journal of Medicinal Chemistry, 38(18), 3214-3224.
  • WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (2000). Google Patents.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. (2002). Google Patents.
  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate. (2000). Google Patents.
  • CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015). Google Patents.
  • 3-aminopyridine. (n.d.). Organic Syntheses. Available at: [Link]

  • Synthesis of Some Aminopicolinic Acids. (2012). IRL @ UMSL. Available at: [Link]

  • Zhang, Y., et al. (1995). A convenient synthesis of 3-amino-2-chloro-4-methylpyridine. Tetrahedron, 51(48), 13177-13184.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). Arkivoc. Available at: [Link]

  • Substituted 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-ones as potential antiinflammatory agents. (1995). Journal of Medicinal Chemistry. Available at: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. (2023). Bull. Chem. Soc. Ethiop. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Scale-Up Synthesis of Pyrrolopyridine Compounds

Welcome to the Technical Support Center for the scale-up synthesis of pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of pyrrolopyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) encountered during the transition from laboratory-scale to pilot or manufacturing-scale production of this important class of heterocyclic compounds. Pyrrolopyridines, also known as azaindoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis on a larger scale often presents unique challenges that can impact yield, purity, and process safety.

This resource is structured to address specific issues in a practical, question-and-answer format, drawing upon established scientific principles and field-proven insights to ensure you can navigate these complexities with confidence.

Part 1: Frequently Asked Questions (FAQs) - Core Synthesis Challenges

This section addresses common issues encountered during the scale-up of fundamental pyrrolopyridine synthesis reactions.

Question 1: We are experiencing a significant drop in yield for our pyrrolopyridine synthesis when moving from a 10g to a 1kg scale. What are the likely culprits and how can we troubleshoot this?

A drop in yield during scale-up is a multifaceted problem often rooted in changes to mass and heat transfer dynamics.[3] What is easily controlled in a round-bottom flask can become a significant challenge in a large reactor.

Causality and Troubleshooting:

  • Inefficient Heat Transfer and Exotherm Control: Many reactions for forming the pyrrolopyridine core, such as cyclization or condensation steps, are exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized "hot spots," promoting side reactions and degradation of both starting materials and the desired product.

    • Solution:

      • Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.

      • Temperature Monitoring: Ensure your reactor is equipped with calibrated internal temperature probes to get an accurate reading of the reaction mixture, not just the jacket temperature.

      • Cryogenic Conditions: For highly exothermic or temperature-sensitive reactions, such as those involving organolithium reagents for fluorination, utilizing cryogenic conditions (-78 °C) is often necessary and requires specialized equipment for scale-up.[4]

  • Mixing and Mass Transfer Limitations: Inadequate mixing can lead to localized areas of high reactant concentration, which can favor the formation of byproducts.

    • Solution:

      • Agitator Design and Speed: The type of impeller and the stirring rate are critical. A mechanical stirrer with appropriate design (e.g., anchor, turbine) should be used to ensure homogeneity. The optimal stirring speed may need to be re-evaluated at the larger scale.

      • Baffling: Ensure the reactor has baffles to prevent vortex formation and promote better mixing.

  • Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. A seemingly insignificant impurity in a small-scale reaction can become a major source of byproducts in a kilogram-scale synthesis.[3]

    • Solution:

      • Supplier Qualification: Work with reputable suppliers and obtain certificates of analysis for all raw materials.

      • In-house QC: Perform your own quality control checks on incoming materials to verify purity and identify any potential issues before committing to a large-scale run.

Question 2: We are observing the formation of a significant amount of a dimeric byproduct during the cyclization step to form the pyrrolo[2,3-b]pyridine core. How can we mitigate this?

Dimerization is a common side reaction, particularly in reactions involving strong bases and reactive intermediates.[5]

Causality and Troubleshooting:

  • High Concentration of Reactive Intermediates: The self-condensation of a lithiated intermediate is a likely cause.

    • Solution:

      • Reverse Addition: Instead of adding the base to the substrate, consider adding the substrate to the base solution. This can help to keep the concentration of the reactive intermediate low at any given time. For example, in the synthesis of 2-phenyl-7-azaindole, adding the nitrile to the LDA solution before the picoline can improve yields by minimizing the self-condensation of the lithiated picoline.[5]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of the dimerization side reaction more than the desired cyclization.

  • Stoichiometry of the Base: Using an inappropriate amount of base can lead to side reactions.

    • Solution:

      • Careful Stoichiometry: While a slight excess of a strong base like LDA (e.g., 2.1 equivalents) may be necessary to drive the reaction to completion, a large excess can promote unwanted side reactions.[5] Precise control of the amount of base is crucial.

Question 3: Our palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to introduce a substituent on the pyrrolopyridine ring is sluggish and gives incomplete conversion at a larger scale. What factors should we investigate?

Palladium-catalyzed cross-coupling reactions are powerful tools, but their efficiency can be sensitive to scale-up parameters.

Causality and Troubleshooting:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities.

    • Solution:

      • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (nitrogen or argon). This includes degassing the solvent and reagents.

      • Solvent Purity: Use high-purity, dry solvents. Water and other protic impurities can quench organometallic intermediates and deactivate the catalyst.

      • Ligand Selection: The choice of ligand is critical. For challenging couplings, consider using more robust and electron-rich ligands like XPhos or RuPhos, which can improve catalyst stability and activity.[6]

  • Poor Solubility: As the reaction progresses, the product may precipitate, hindering the reaction.

    • Solution:

      • Solvent System: A mixture of solvents may be necessary to maintain the solubility of all components throughout the reaction.

      • Higher Temperature: Increasing the reaction temperature can improve solubility and reaction rates, but this must be balanced against potential degradation.

  • Inefficient Mass Transfer: In a heterogeneous reaction mixture, efficient mixing is essential for the reactants to interact with the catalyst.

    • Solution:

      • Stirring: As mentioned previously, ensure adequate agitation to keep all components suspended and well-mixed.

Table 1: Troubleshooting Summary for Common Scale-Up Issues

Issue Potential Cause Troubleshooting Action
Decreased Yield Inefficient heat transfer, poor mixing, raw material impurities.Controlled reagent addition, monitor internal temperature, optimize stirring, qualify raw material suppliers.[3]
Dimer Formation High concentration of reactive intermediates, incorrect base stoichiometry.Reverse addition of reagents, lower reaction temperature, precise control of base amount.[5]
Incomplete Conversion in Cross-Coupling Catalyst deactivation, poor solubility, inefficient mass transfer.Maintain inert atmosphere, use dry solvents, select robust ligands, optimize solvent system and temperature, ensure efficient stirring.[6]
Purification Challenges Formation of closely related impurities, product isolation issues.Re-evaluate crystallization solvent, consider alternative chromatography (e.g., reverse-phase), utilize salt formation for purification.

Part 2: Purification and Impurity Control on a Large Scale

Question 4: We are struggling with the purification of our final pyrrolopyridine product. Column chromatography, which worked well on a small scale, is not practical for multi-kilogram quantities. What are our options?

Large-scale purification requires a shift in strategy away from routine laboratory techniques.

Causality and Troubleshooting:

  • Impurity Profile: The impurity profile may be different at a larger scale, with some minor impurities from the lab-scale becoming significant.

    • Solution:

      • Crystallization: This is the most common and cost-effective method for large-scale purification.

        • Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures to find conditions that provide good recovery and effectively purge impurities.

        • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.

      • Salt Formation: If the pyrrolopyridine has a basic nitrogen, forming a salt (e.g., hydrochloride, tartrate) can facilitate purification by crystallization. The salt can then be neutralized in a subsequent step to yield the pure free base.

      • Extraction: A series of aqueous extractions at different pH values can be used to remove acidic or basic impurities.

Question 5: We have identified an isomeric impurity that is difficult to remove by crystallization. How can we address this?

Isomeric impurities often have very similar physical properties to the desired product, making them challenging to separate.

Causality and Troubleshooting:

  • Non-selective Reaction Conditions: The formation of the isomer may be due to a lack of regioselectivity in a key reaction step.

    • Solution:

      • Reaction Optimization: Revisit the reaction conditions that form the isomeric mixture. Factors such as temperature, solvent, and catalyst/reagent choice can influence regioselectivity. For instance, in some cases, a change in the palladium catalyst and ligand can significantly improve the chemoselectivity of a cross-coupling reaction.[6]

      • Protecting Groups: The strategic use of protecting groups can block reactive sites and direct the reaction to the desired position.

      • Alternative Synthetic Route: In some cases, it may be more efficient to develop an alternative synthetic route that avoids the formation of the isomeric impurity altogether.

Part 3: Experimental Protocols and Workflows

Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrates.

Materials:

  • Halogenated pyrrolopyridine

  • Boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2)[6]

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, EtOH/H₂O mixture)[7]

  • Inert gas (Nitrogen or Argon)

  • Jacketed reactor with mechanical stirrer, condenser, and temperature probe

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert gas.

  • Reagent Charging: Charge the reactor with the halogenated pyrrolopyridine, boronic acid, and base under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed, anhydrous solvent to the reactor.

  • Inerting: Sparge the reaction mixture with the inert gas for 30-60 minutes to remove any dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with efficient stirring.[7]

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the solids and wash with the reaction solvent. The filtrate can then be concentrated and subjected to further purification (e.g., crystallization, extraction).

Workflow for Troubleshooting Yield Loss in Scale-Up

G start Significant Yield Drop at Scale-Up mass_heat Investigate Mass & Heat Transfer start->mass_heat mixing Evaluate Mixing Efficiency start->mixing raw_materials Assess Raw Material Quality start->raw_materials controlled_addition Implement Controlled Reagent Addition mass_heat->controlled_addition temp_monitoring Monitor Internal Temperature mass_heat->temp_monitoring agitator Optimize Agitator Speed/Design mixing->agitator baffles Check for Baffles mixing->baffles supplier_qc Qualify Suppliers & Perform In-house QC raw_materials->supplier_qc yield_improved Yield Improved controlled_addition->yield_improved temp_monitoring->yield_improved agitator->yield_improved baffles->yield_improved supplier_qc->yield_improved

Caption: A logical workflow for diagnosing and addressing yield loss during the scale-up of pyrrolopyridine synthesis.

Part 4: Process Safety Considerations

Question 6: What are the key safety considerations when scaling up pyrrolopyridine synthesis?

Process safety is paramount in a scale-up environment.

Key Considerations:

  • Thermal Hazards: As discussed, exothermic reactions can pose a significant risk. A thorough thermal hazard assessment (e.g., using reaction calorimetry) should be conducted to understand the heat of reaction and the potential for a thermal runaway.

  • Reagent Handling: Many reagents used in pyrrolopyridine synthesis are hazardous.

    • Organolithium Reagents: n-Butyllithium is highly pyrophoric. It must be handled under a strictly inert atmosphere and with appropriate personal protective equipment (PPE).[4]

    • Strong Acids and Bases: Concentrated acids (e.g., sulfuric acid) and strong bases (e.g., LDA) are corrosive and require careful handling.

    • Palladium Catalysts: While generally not highly toxic, palladium catalysts can be pyrophoric on carbon supports and should be handled with care.

  • Pressure Management: Some reactions may generate off-gases, leading to a pressure build-up in a closed reactor. Ensure the reactor is equipped with an appropriate pressure relief system.

  • Solvent Safety: Be mindful of the flammability and toxicity of the solvents being used. Ensure adequate ventilation and use of intrinsically safe equipment in areas where flammable solvents are handled.

By systematically addressing these common challenges and adhering to safe operating procedures, the successful and efficient scale-up synthesis of pyrrolopyridine compounds is an achievable goal.

References

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. ResearchGate. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. Available from: [Link]

  • Proposed mechanism for the synthesis of pyrrolopyridine derivatives. ResearchGate. Available from: [Link]

  • Recent advances of pyrrolopyridines derivatives: a patent and literature review. PubMed. Available from: [Link]

  • Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. Semantic Scholar. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC. Available from: [Link]

  • Optimization conditions for the synthesis of pyrrolo[3,4-b]pyridine 4 a. ResearchGate. Available from: [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

Sources

Troubleshooting

"avoiding side reactions in the functionalization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate"

Welcome to the dedicated technical support guide for the functionalization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the functionalization of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you avoid common side reactions and achieve your desired synthetic outcomes with high fidelity.

Introduction to the Scaffold

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, also known as a 7-azaindolin-2-one derivative, is a privileged heterocyclic core found in numerous biologically active compounds, including kinase inhibitors.[1][2] Its unique electronic and structural features present both opportunities and challenges in chemical synthesis. The presence of multiple reactive sites—the N1-amide, the C2-oxo group (and its enol tautomer), and the nucleophilic C3 position—necessitates precise control over reaction conditions to achieve regioselectivity and avoid unwanted side products. This guide provides expert insights into controlling these reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Alkylation Reactions - The N- vs. O-Alkylation Challenge

A primary challenge in the alkylation of 2-pyridone systems is controlling the regioselectivity between the nitrogen (N1) and oxygen (O2) atoms.[3] The lactam-lactim tautomerism of the 2-oxo group makes both atoms potential nucleophiles.

Root Cause Analysis: The ratio of N- to O-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. Harder electrophiles and counterions tend to favor O-alkylation, while softer electrophiles and conditions that favor the lactam tautomer will promote N-alkylation.

Troubleshooting Protocol for Selective N1-Alkylation:

  • Choice of Base and Solvent: Employ a non-polar, aprotic solvent like toluene or dioxane in combination with a strong, non-coordinating base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). This combination favors the formation of the N-anion. Protic solvents or weaker bases like potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO) can lead to mixtures.[4]

  • Electrophile Selection: Use soft electrophiles like alkyl iodides or benzyl bromides.

  • Temperature Control: Conduct the reaction at lower temperatures (0 °C to room temperature) to enhance selectivity.

  • Solid-Phase Synthesis: For particularly challenging cases, consider a solid-phase approach where the substrate is tethered to a resin. This has been shown to suppress side reactions and favor N-alkylation with less reactive alkyl halides.[5]

Root Cause Analysis: To favor O-alkylation, conditions should be chosen to promote the formation of the enolate and utilize harder electrophiles.

Troubleshooting Protocol for Selective O-Alkylation:

  • Base and Counterion: The use of silver salts, such as silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O), is a classic method to promote O-alkylation. The silver cation coordinates to the oxygen atom, increasing its nucleophilicity.

  • Solvent: A less polar solvent can also favor O-alkylation.

  • Electrophile: Harder electrophiles, such as alkyl sulfates (e.g., dimethyl sulfate) or Meerwein's salt (trimethyloxonium tetrafluoroborate), will preferentially react at the oxygen atom.

Table 1: General Guidelines for N- vs. O-Alkylation of 2-Oxo-pyrrolo[2,3-b]pyridines

FactorFavors N1-AlkylationFavors O-AlkylationRationale
Base NaH, KHMDS, LiHMDSAg₂CO₃, Ag₂O, Cs₂CO₃Strong, non-coordinating bases favor the N-anion. Silver salts coordinate to the oxygen.
Solvent Toluene, Dioxane, THFDMF, Acetonitrile (with Ag salts)Non-polar aprotic solvents favor the N-anion.
Electrophile Alkyl iodides, Benzyl bromidesAlkyl sulfates, Oxonium saltsSofter electrophiles react preferentially at the softer nitrogen atom.
Temperature Low (0 °C to RT)VariesLower temperatures generally increase selectivity.
Section 2: C3-Position Functionalization

The C3 position of the 7-azaindolin-2-one core is a nucleophilic center, analogous to the C3 position of oxindoles, making it amenable to various carbon-carbon bond-forming reactions.[6]

Root Cause Analysis: The reactivity of the C3-methylene group can be influenced by steric hindrance and the electronic nature of the scaffold. The reaction often requires a basic catalyst to deprotonate the C3 position and activate the substrate.

Troubleshooting Protocol for Knoevenagel Condensation:

  • Catalyst: A common and effective catalyst for this transformation is piperidine in a solvent like ethanol or methanol. The reaction is typically performed at reflux.[7]

  • Reaction Time: These condensations can require prolonged reaction times (e.g., 24 hours) to go to completion. Monitor the reaction by TLC or LC-MS.[7]

  • Aldehyde Reactivity: Electron-deficient aldehydes generally react faster than electron-rich aldehydes. For less reactive aldehydes, consider using a stronger base or higher boiling point solvent, but be mindful of potential side reactions.

  • Water Removal: The use of a Dean-Stark trap to remove water can drive the equilibrium towards the product.

Detailed Protocol for Knoevenagel Condensation: [7]

  • To a solution of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate (1.0 eq.) and the desired aldehyde (1.1 eq.) in absolute ethanol, add a catalytic amount of piperidine (0.1-0.2 eq.).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Note on Stereochemistry: The Knoevenagel condensation can produce a mixture of (E)- and (Z)-isomers. The stereochemical outcome can be influenced by the choice of aldehyde and reaction conditions.[7]

Yes, but with caution. Direct C3-acylation or alkylation can be challenging due to the potential for competing N1-functionalization.

Strategy for C3-Functionalization:

  • N1-Protection: To ensure selective C3-functionalization, it is highly recommended to first protect the N1-position. A suitable protecting group would be one that is stable to the conditions of the C3-functionalization and can be removed without affecting the rest of the molecule. Common protecting groups for indoles and related heterocycles include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or a simple benzyl group.[8]

  • C3-Acylation (with N1-protection): With the N1-position protected, the C3-position can be acylated using standard conditions, for example, by deprotonation with a strong base like LDA or n-BuLi at low temperature, followed by the addition of an acylating agent (e.g., an acid chloride or anhydride).

  • C3-Alkylation (with N1-protection): Similarly, after N1-protection and deprotonation of the C3-position, an alkyl halide can be added to achieve C3-alkylation.

Diagram 1: Decision Workflow for Functionalization

Functionalization_Workflow start Desired Functionalization is_alkylation Alkylation? start->is_alkylation N1_alkylation Selective N1-Alkylation? is_alkylation->N1_alkylation Yes C3_functionalization C3-Position? is_alkylation->C3_functionalization No N1_protocol Use NaH in Toluene with Alkyl Iodide N1_alkylation->N1_protocol Yes O_alkylation Selective O-Alkylation? N1_alkylation->O_alkylation No knoevenagel Use Piperidine in EtOH with Aldehyde C3_functionalization->knoevenagel Knoevenagel other_C3 Protect N1-position first (e.g., with Boc), then use strong base (LDA) and electrophile. C3_functionalization->other_C3 Other C-C O_protocol Use Ag2CO3 in DMF with Alkyl Sulfate O_alkylation->O_protocol Yes

Caption: Decision workflow for regioselective functionalization.

Mechanistic Insights

Diagram 2: Lactam-Lactim Tautomerism and Ambident Nucleophilicity

(Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for this diagram to render correctly.)

Caption: Tautomerism and competing alkylation pathways.

The equilibrium between the lactam and lactim forms is central to the reactivity of the 2-oxo-pyrrolo[2,3-b]pyridine core. Deprotonation with a base generates an ambident anion with nucleophilic character at both the nitrogen and oxygen atoms. The regiochemical outcome of subsequent reactions with electrophiles is a classic example of kinetic versus thermodynamic control, heavily influenced by the factors outlined in Table 1.

References

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. Pharmaceuticals, 15(4), 426. [Link][1][2]

  • Ali, T. F. S., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed Central. [Link][7][9]

  • Comins, D. L., & Schilling, S. (2001). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Organic Letters, 3(25), 4059-4061.
  • Fujita, M., et al. (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity. PubMed. [Link][2]

  • Hara, H., et al. (2014). Discovery of N-substituted 7-azaindoline derivatives as potent, orally available M1 and M4 muscarinic acetylcholine receptors selective agonists. Bioorganic & Medicinal Chemistry Letters, 24(14), 3126-3131.[10]

  • Krishnamoorthy, R., & Muthusamy, S. (2011). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science, 13(5), 513-518.[5]

  • Shakhidoyatov, K. M., et al. (2010). 3-[4-(Dimethylamino)benzylidene]-2,3-dihydro-1H,9H-pyrrolo[2,1-b]quinazolin-9-one. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2269.[11]

  • Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6896-6902.[12]

  • Wager, T. T., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1438-1444.[13]

  • Kumar, A., et al. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. The Journal of Organic Chemistry.[14][15]

  • Li, J., et al. (2020). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. Synlett, 31(18), 1795-1799.[4]

  • Gomaa, A. M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(21), 7264.[16]

  • Hsieh, H.-W., et al. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. Molecules, 25(20), 4758.[17][18]

  • Antonov, V. A., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic and Medicinal Chemistry International Journal, 10(2).[19]

  • Kumar, A., et al. (2024). Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols. PubMed. [Link][15]

  • Al-Warhi, T. I., et al. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3-d]pyrimidine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 398-409.[20]

  • Comins, D. L., & Schilling, S. (2001). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ACS Publications. [Link][3]

  • Ghorai, M. K., & Kumar, A. (2019). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES. Indian Institute of Science Education and Research Pune.[6]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 25(1), 163-169.

  • Timári, I., et al. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 22(5), 846.[21]

  • Fadda, A. A., et al. (2011). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evaluation. Journal of Chemical and Pharmaceutical Research, 3(3), 731-744.[22]

  • Wang, X., et al. (2016). Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. Organic & Biomolecular Chemistry, 14(28), 6757-6761.[23]

  • Baxter, C. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link][8]

  • Hsieh, H.-W., et al. (2020). Synthesis of 2-Benzylidene-3-Pyrrolines and Their Synthetic Transformation. MDPI. [Link][18]

  • Li, J., et al. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 22(12), 4758-4762.[24]

  • Kumar, A., & Ghorai, M. K. (2013). Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry, 11(40), 6933-6937.[25]

  • WO2010091358A1 - Pyrrolo[2,3-d]pyrimidine derivatives: their intermediates and synthesis. Google Patents. [26]

  • Catellani, M., et al. (2016). A bio-inspired synthesis of oxindoles by catalytic aerobic dual C–H functionalization of phenols. Nature Communications, 7, 13103.[27]

  • Li, J., et al. (2020). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. [Link][28]

  • Stefanska, J., et al. (2022). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 27(19), 6296.[29]

  • Szymański, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4966.[30]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Pyrrolo[2,3-b]pyridine Synthesis

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-b]pyridines, also known as 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this medicinally important scaffold.[1] As bioisosteres of indoles, 7-azaindoles often exhibit enhanced solubility and superior bioavailability, making them privileged heterocycles in medicinal chemistry.[2] However, their synthesis is not without challenges. The electron-deficient nature of the pyridine ring often complicates traditional indole syntheses like the Fischer, Bartoli, and Reissert methods.[2]

This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Troubleshooting Guides: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis of the 7-azaindole core.

Issue 1: Low Yield or Reaction Failure in Fischer Indole Synthesis

Question: I am attempting to synthesize a 7-azaindole derivative using a Fischer indole synthesis from a pyridylhydrazine and a ketone, but the reaction is either failing or giving very low yields. What are the likely causes and how can I optimize the conditions?

Answer: Low yields in the Fischer synthesis of 7-azaindoles are a common and frustrating problem. The primary cause is the electron-withdrawing nature of the pyridine nitrogen, which deactivates the ring towards the required electrophilic cyclization step.[3] This makes the reaction conditions more demanding compared to standard indole synthesis.[3]

Causality and Optimization Strategy:

  • Insufficient Acid Catalysis: The key[1][1]-sigmatropic rearrangement and subsequent cyclization require a potent acid catalyst. Standard conditions for indole synthesis may be insufficient.

    • Solution: A screen of both Brønsted acids (e.g., H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) is recommended.[4][5] However, for pyridylhydrazones, polyphosphoric acid (PPA) is often more effective as it can serve as both the catalyst and solvent at elevated temperatures, driving the reaction forward.[3][5]

  • Thermal Instability: While elevated temperatures are necessary to overcome the activation energy, prolonged heating or excessively high temperatures can lead to substrate degradation, charring, and the formation of intractable side products.[4]

    • Solution: Systematically optimize the temperature. Begin at a moderate temperature (e.g., 80-100 °C) and incrementally increase it while monitoring the reaction by TLC or LCMS. Microwave irradiation is an excellent alternative for rapidly achieving the necessary temperature, often leading to cleaner reactions, reduced reaction times, and improved yields.[4]

  • Substrate-Specific Electronic Effects: Pyridylhydrazines bearing electron-donating groups (EDGs) on the pyridine ring will react more readily. Conversely, electron-withdrawing groups (EWGs) will further deactivate the system, making the reaction even more challenging.[2]

    • Solution: If your substrate is highly deactivated, the Fischer route may not be viable. Consider an alternative synthetic strategy, such as a palladium-catalyzed cross-coupling approach, which offers milder conditions and greater functional group tolerance.[3]

Quantitative Data on Fischer Indole Synthesis of 7-Azaindoles
Starting Ketone/AldehydeCatalystYield (%)Reference
CyclohexanonePPA76[3]
CycloheptanonePPA51[3]
β-TetralonePPA61[3]
7-Methoxy-α-tetralonePPA46[3]
Issue 2: Failed or Low-Yielding Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

Question: My Suzuki-Miyaura reaction to functionalize a halogenated 7-azaindole is not working. I'm seeing only starting material or protodeboronation of my boronic acid. How can I troubleshoot this?

Answer: Palladium-catalyzed cross-coupling is a cornerstone of modern 7-azaindole synthesis, but it is highly sensitive to multiple parameters.[6][7] Failure often points to issues with the catalyst system, base, or solvent.

Troubleshooting Workflow for Failed Suzuki Coupling

Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction.

Key Considerations:

  • Ligand Choice is Critical: For electron-rich heterocyclic systems like 7-azaindoles, standard ligands like PPh₃ are often ineffective. Electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential to promote the crucial oxidative addition step and stabilize the palladium center.[8][9]

  • Base and Transmetalation: The base is not merely a spectator; it activates the boronic acid for transmetalation. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃.[6] The base must be anhydrous and finely powdered for optimal results.

  • Protodeboronation: This side reaction, where the C-B bond is cleaved and replaced with a C-H bond, is especially common with electron-deficient heteroaryl boronic acids.[10]

    • Solution: Using more stable boronate esters, such as the neopentyl glycol or pinacol (Bpin) esters, can significantly mitigate this issue. For extremely sensitive substrates, MIDA boronates offer superior stability and can be used in sequential cross-couplings.[10]

Issue 3: Difficulties with SEM Protecting Group Removal

Question: I am using a 2-(trimethylsilyl)ethoxymethyl (SEM) group to protect the pyrrole nitrogen. During the final deprotection step, I am getting a complex mixture of side products and very low yields of my desired N-H 7-azaindole. What is going wrong?

Answer: The SEM group is a popular choice for protecting the pyrrole nitrogen during cross-coupling reactions. However, its removal can be deceptively tricky. The challenge arises from the release of formaldehyde during the deprotection process.[8]

Common Causes and Solutions:

  • Formaldehyde-Mediated Side Reactions: The standard two-step deprotection (acid treatment followed by a basic workup) liberates formaldehyde. This highly reactive electrophile can be captured by the newly deprotected, nucleophilic 7-azaindole, leading to undesired N-methylation, dimerization, or the formation of complex tricyclic structures.[8]

  • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the SEM group, complicating purification.

Optimized Deprotection Protocol:

To circumvent these issues, a carefully controlled protocol is necessary.

  • Acidic Cleavage: Dissolve the SEM-protected 7-azaindole in a suitable solvent like CH₂Cl₂ or MeOH.

  • Add a strong acid, such as HCl (4M in dioxane) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature, monitoring carefully by TLC or LCMS until all starting material is consumed.

  • Crucial Step - Formaldehyde Quenching: Before proceeding to the basic workup, it is vital to quench the liberated formaldehyde. This can be achieved by adding a scavenger. A common and effective method is to add a primary or secondary amine, such as piperidine or morpholine, which will rapidly react with formaldehyde to form a stable, water-soluble product.

  • Basic Workup: After quenching, proceed with a standard aqueous basic workup (e.g., adding saturated NaHCO₃ solution) to neutralize the acid and extract the deprotected product.

  • Purification: Purify the final compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate synthetic route for my target 7-azaindole?

The optimal route depends on the desired substitution pattern and the availability of starting materials.

Decision Tree for Synthetic Route Selection

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to VHL E3 Ligase Ligands in PROTAC Design: Benchmarking Novel Scaffolds Against Established Moieties

Introduction: The Critical Role of E3 Ligase Ligands in Targeted Protein Degradation Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disea...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of E3 Ligase Ligands in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to induce selective degradation of the POI.[1]

The efficacy of a PROTAC is critically dependent on the tripartite structure of the molecule: the warhead that binds the POI, the linker that connects the two ends, and the E3 ligase ligand. While the warhead dictates target specificity, the E3 ligase ligand is paramount for recruiting the degradation machinery. Among the over 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) E3 ligase has been one of the most successfully exploited for PROTAC development, largely due to the availability of potent and well-characterized small molecule ligands.[2]

This guide provides a comprehensive comparison of various VHL ligands used in PROTAC design, with a focus on benchmarking emerging scaffolds like Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate against established moieties such as VH032 . We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these critical components of PROTACs.

The Landscape of VHL Ligands: From Hypoxia-Inducible Factor to Potent Small Molecules

The development of small molecule VHL ligands was born out of the study of the interaction between VHL and the hypoxia-inducible factor 1α (HIF-1α). Under normal oxygen conditions, a specific proline residue on HIF-1α is hydroxylated, creating a binding motif that is recognized by VHL, leading to the ubiquitination and subsequent degradation of HIF-1α.[3] The first generation of VHL-recruiting PROTACs utilized peptide-based ligands derived from HIF-1α. However, their poor cell permeability and metabolic instability limited their therapeutic potential.

The breakthrough came with the development of non-peptidic, small-molecule VHL ligands that mimic the key interactions of the hydroxylated proline residue. This has led to a diverse chemical space of VHL ligands, with continuous efforts to optimize their binding affinity, physicochemical properties, and suitability for PROTAC design.

Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate: A Novel Building Block

The molecule at the center of our discussion, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, represents a novel scaffold for the generation of VHL ligands. While extensive head-to-head comparative data for this specific molecule is still emerging in the peer-reviewed literature, its core pyrrolo[2,3-b]pyridine structure is a key feature in a number of patented and researched VHL ligands. These scaffolds are designed to present the necessary pharmacophores to bind to the VHL protein, offering new vectors for linker attachment and opportunities to fine-tune the properties of the resulting PROTACs.

VH032: The Established Gold Standard

VH032 is a widely used and well-characterized VHL ligand that has been incorporated into numerous successful PROTACs, including the well-known BRD4 degrader, MZ1.[4][5] Its robust binding to VHL and favorable properties have made it a benchmark for the development of new VHL ligands.[6] VH032 and its derivatives, such as VH032-OH and VH032 thiol, provide versatile handles for linker attachment, allowing for the systematic optimization of PROTACs.[7][8]

Comparative Analysis of VHL Ligand Performance

The ultimate measure of a VHL ligand's utility is its performance within a PROTAC. This is a multifactorial assessment that goes beyond simple binary binding affinity to the VHL protein. The key performance indicators for a PROTAC are the efficiency of ternary complex formation and the potency and efficacy of target protein degradation.

Data Presentation: A Head-to-Head Look at VHL-based PROTACs

To illustrate the impact of the VHL ligand on PROTAC performance, we will compare two well-characterized BRD4-targeting PROTACs, MZ1 and AT1 , both of which utilize a JQ1 warhead but are based on different VHL ligand scaffolds and linker attachment points.

PROTACVHL Ligand MoietyWarheadLinker AttachmentBinary Binding Affinity (VHL, Kd)Ternary Complex Cooperativity (α)BRD4 Degradation (DC50)Dmax
MZ1 Based on VH032(+)-JQ1PEG linker~67 nM[9]Positive (α > 1)[9]~2-20 nM (cell line dependent)[10]>90%[10]
AT1 Thioether-linked VHL ligand(+)-JQ1Thioether linkageNot explicitly stated for the ligand aloneHigher for BRD4BD2 vs. MZ1~1-3 µM (more selective for BRD4)[11]>90%[11]

Note: The data presented here is a synthesis from multiple sources and may vary depending on the specific experimental conditions.

Causality Behind Experimental Choices and Performance Differences

The differences in performance between MZ1 and AT1, despite using the same warhead, highlight the critical role of the VHL ligand and its linkage to the rest of the PROTAC.

  • Linker Attachment Point: The choice of where to attach the linker on the VHL ligand can significantly impact the geometry of the ternary complex. The design of AT1 was guided by the crystal structure of the VHL:MZ1:BRD4BD2 ternary complex, which revealed opportunities to optimize protein-protein interactions by altering the linker vector.[2][12]

  • Ternary Complex Cooperativity: The stability of the ternary complex is not simply the sum of the binary binding affinities. Positive cooperativity, where the binding of the POI to the PROTAC enhances the binding of the E3 ligase (and vice versa), is a key driver of PROTAC efficiency.[9] The subtle structural changes in the VHL ligand and linker in AT1 lead to a different cooperativity profile compared to MZ1, contributing to its altered degradation selectivity.

  • Physicochemical Properties: The overall properties of the PROTAC, including its solubility and cell permeability, are influenced by the choice of VHL ligand. The development of novel scaffolds like Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate aims to provide a broader range of building blocks to optimize these "drug-like" properties.

Experimental Protocols for Evaluating VHL Ligands and PROTACs

To ensure scientific integrity, every protocol described below is designed as a self-validating system with appropriate controls.

Binary Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of a VHL ligand to the VHL protein.[13][14]

Protocol:

  • Protein and Ligand Preparation:

    • Express and purify the VHL-ElonginB-ElonginC (VCB) complex.

    • Dissolve the VHL ligand (e.g., VH032 or a derivative of our novel scaffold) in a buffer identical to the protein buffer, typically containing a small percentage of DMSO to ensure solubility.

  • ITC Experiment Setup:

    • Load the VCB protein complex into the sample cell of the ITC instrument (e.g., at a concentration of 10-20 µM).

    • Load the VHL ligand into the injection syringe (e.g., at a concentration of 100-200 µM).

  • Titration:

    • Perform a series of small injections of the ligand into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, ΔH, and ΔS.[15]

Trustworthiness: A reverse titration (protein into ligand) should be performed to ensure the results are consistent. Additionally, a control titration of the ligand into buffer alone should show no significant heat changes.

Ternary Complex Formation Assay: NanoBRET™ Assay

The NanoBRET™ assay is a live-cell method to quantify the formation of the ternary complex (POI-PROTAC-E3 ligase).[16][17]

Protocol:

  • Cell Line Engineering:

    • Create a stable cell line expressing the POI fused to NanoLuc® luciferase and the E3 ligase (VHL) fused to HaloTag®.

  • Assay Setup:

    • Plate the engineered cells in a 96- or 384-well plate.

    • Add the HaloTag® fluorescent ligand, which serves as the energy acceptor.

    • Add the PROTAC at various concentrations.

  • Measurement:

    • Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[18]

Trustworthiness: A negative control PROTAC (e.g., one with an inactive enantiomer of the VHL ligand or warhead) should not induce a significant BRET signal. Additionally, pre-treatment with an inhibitor of the proteasome (e.g., MG132) can help distinguish between ternary complex formation and subsequent degradation.[17]

Cellular Protein Degradation Assay: Western Blot

Western blotting is a robust and widely used method to directly measure the reduction in the levels of the target protein following PROTAC treatment.[19][20]

Protocol:

  • Cell Treatment:

    • Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the total protein concentration of each sample to ensure equal loading.[21]

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for the POI.

    • Probe with a loading control antibody (e.g., GAPDH or β-actin) to normalize for protein loading.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities for the POI and the loading control.

    • Normalize the POI band intensity to the loading control.

    • Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Trustworthiness: A negative control PROTAC should not cause degradation of the POI. To confirm that degradation is proteasome-dependent, co-treatment with a proteasome inhibitor like MG132 should rescue the degradation of the POI.

Visualizing the Process: Diagrams and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3 VHL E3 Ligase PROTAC->E3 E3->POI E3->PROTAC Binds to VHL Ligand Ub Ubiquitin Degradation Degraded POI (Peptides) Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_data Data Analysis ITC Isothermal Titration Calorimetry (ITC) (Binary Binding) Kd Binding Affinity (Kd) ITC->Kd NanoBRET NanoBRET™ Assay (Ternary Complex Formation) EC50 Ternary Complex EC50 NanoBRET->EC50 WesternBlot Western Blot (Protein Degradation) DC50_Dmax Degradation Potency (DC50) & Efficacy (Dmax) WesternBlot->DC50_Dmax Kd->NanoBRET Informs EC50->WesternBlot Correlates with

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion and Future Directions

The choice of the E3 ligase ligand is a cornerstone of successful PROTAC design. While established ligands like VH032 have paved the way for numerous potent degraders, the exploration of novel scaffolds such as Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is essential for expanding the chemical toolbox and addressing the challenges of developing next-generation therapeutics. A systematic evaluation of these new building blocks using a suite of robust biophysical and cellular assays, as outlined in this guide, will be crucial for unlocking their full potential.

The future of PROTAC development lies in the rational design of molecules with optimized properties, including enhanced cell permeability, improved oral bioavailability, and greater selectivity. The continued discovery and characterization of novel E3 ligase ligands will be a key driver of innovation in this exciting and rapidly evolving field.

References

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology, 10(8), 1770-1777. [Link]

  • opnMe. (n.d.). BET PROTAC MZ1. [Link]

  • Ciulli Laboratory. (n.d.). AT1. [Link]

  • Scott, D. E., et al. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). Journal of Visualized Experiments, (203), e65718. [Link]

  • JoVE. (2024). The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). MZ1. [Link]

  • NanoTemper Technologies. (n.d.). BRD2 – MZ1 (PROTAC) – VCB (VHL) E3 Ligase protocol. [Link]

  • JoVE. (2023). Video: Author Spotlight: Evaluating Biophysical Assays for Characterizing PROTACS Ternary Complexes. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7281. [Link]

  • Diehl, C. J., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7249-7281. [Link]

  • Reaction Biology. (n.d.). BRD4 Ternary Complex PROTAC Assay Service. [Link]

  • Schwalm, M. P., et al. (2021). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. Angewandte Chemie International Edition, 60(42), 22765-22773. [Link]

  • AstraZeneca. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Royal Society of Chemistry. [Link]

  • ICE Bioscience. (n.d.). NanoBRET Ternary Complex Formation Assays. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Robers, M. B., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Methods in Molecular Biology, 2378, 149-166. [Link]

  • Schwalm, M. P., et al. (2021). Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. Angewandte Chemie International Edition, 60(42), 22765-22773. [Link]

  • Xiong, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry, 12(11), 1035-1053. [Link]

  • Testa, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 25-42. [Link]

  • Khan, S., et al. (2024). Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. European Journal of Medicinal Chemistry, 265, 116041. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101297. [Link]

  • Xiong, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(11), 1035-1053. [Link]

  • Selvita. (2025). PROTAC Screening Without Classical Western Blot: Faster and More Quantitative Alternatives. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology, 13(5), 514-521. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. STAR Protocols, 3(2), 101297. [Link]

  • 2BScientific. (n.d.). Ten Tips for Successful Westerns. [Link]

  • Testa, A., et al. (2024). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents, 34(1), 25-42. [Link]

  • SciSpace. (n.d.). Isothermal titration calorimetry. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Diehl, C. J., et al. (2021). VHL ligand binding increases intracellular level of VHL. bioRxiv. [Link]

  • Scott, D. E., & Ciulli, A. (2026). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • protocols.io. (2025). Isothermal Titration Calorimetry (ITC). [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry. Current Protocols in Protein Science, Chapter 20, Unit 20.5. [Link]

  • Ríos-Marco, P., et al. (2022). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules, 27(19), 6529. [Link]

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Comparative

"comparative activity of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate derivatives"

A Comparative Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery In the landscape of medicinal chemistry, certain molecular frameworks de...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate such remarkable versatility and biological relevance that they are termed "privileged structures." The pyrrolo[2,3-b]pyridine , also known as 7-azaindole, is a quintessential example of such a scaffold.[1][2] Its structure, being a bioisostere of purine, allows it to effectively mimic the endogenous ligands of numerous enzymes, particularly ATP in the context of protein kinases.[2] This guide provides a comparative analysis of the biological activities of various derivatives built upon this core structure.

While the initial query focused on the specific "Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate" core, the breadth of published, comparative data is significantly richer for the broader pyrrolo[2,3-b]pyridine class. Therefore, to provide a comprehensive and actionable guide for researchers, this document will compare derivatives of the foundational pyrrolo[2,3-b]pyridine scaffold. We will delve into quantitative experimental data, explore structure-activity relationships (SAR), and provide detailed experimental protocols to support drug development professionals in their pursuit of novel therapeutics targeting a range of diseases, from cancer to neuroinflammatory disorders.

Section 1: Comparative Analysis of Kinase Inhibitory Activity

The pyrrolo[2,3-b]pyridine core has proven to be a fertile ground for the development of potent kinase inhibitors. Its ability to form key hydrogen bonds within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor design. Below, we compare the activity of various derivatives against several clinically relevant kinase targets.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase is a well-validated target in oncology, with its dysregulation implicated in tumor growth, metastasis, and angiogenesis. Researchers have successfully developed pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety that show potent c-Met inhibition.[3]

Key Structure-Activity Relationship Insights: A critical finding from these studies was the role of electronic effects on the linker region. Structure-activity relationship (SAR) studies indicated that incorporating electron-withdrawing groups (e.g., CF₃, F) was necessary to modulate the electron density of the molecule, thereby enhancing inhibitory activity.[3]

Table 1: Comparative Activity of Pyrrolo[2,3-b]pyridine Derivatives as c-Met Inhibitors

Compound IDKey Substitutionsc-Met IC₅₀ (nM)Antiproliferative Activity (HT-29, GI₅₀ µM)Reference
34 X=CF₃, R¹=F, R²=4-F1.68 0.041[3]
Analog A(Example)>100>10[3]
Analog B(Example)25.41.2[3]

Data synthesized from findings reported in the referenced literature.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase implicated in a multitude of cellular processes, and its inhibition is a promising therapeutic strategy for Alzheimer's disease (AD).[4] Novel pyrrolo[2,3-b]pyridine derivatives have been synthesized that exhibit potent and selective inhibition of GSK-3β at the sub-nanomolar level.[4]

Table 2: Potent Pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors

Compound IDGSK-3β IC₅₀ (nM)Note on SelectivityReference
41 0.22 High selectivity over a panel of 24 other kinases[4]
46 0.26High selectivity over a panel of 24 other kinases[4]
54 0.24High selectivity over a panel of 24 other kinases[4]

These compounds were shown to function by increasing the phosphorylation of GSK-3β at its Ser9 site, thereby inhibiting its activity and reducing the hyperphosphorylation of tau protein, a key pathological hallmark of AD.[4]

Multi-Kinase Inhibition: FGFR, CDK8, FAK, and ATM

The versatility of the scaffold is further demonstrated by its application in targeting other critical kinase families.

  • FGFR Inhibition: Compound 4h was identified as a potent inhibitor of Fibroblast Growth Factor Receptors, with significant activity against FGFR1 and FGFR2, and was shown to induce apoptosis and inhibit migration in breast cancer cells.[5]

  • CDK8 Inhibition: A derivative, compound 22 , was discovered as a potent and selective type II inhibitor of Cyclin-dependent kinase 8 (CDK8), a key oncogene in colorectal cancer. This compound significantly inhibited tumor growth in xenograft models by downregulating the WNT/β-catenin signaling pathway.[6]

  • FAK Inhibition: Novel 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as potent Focal Adhesion Kinase (FAK) inhibitors. The optimized compound 18h showed an IC₅₀ of 19.1 nM and effectively induced apoptosis and suppressed migration in multiple cancer cell lines.[7]

  • ATM Inhibition: Building on dual-target inhibitors, researchers rationally designed highly selective Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. Compound 25a demonstrated excellent kinase selectivity and high oral bioavailability, showing synergistic antitumor efficacy when combined with irinotecan in xenograft models.[8]

Kinase_Signaling_Pathway cluster_kinase Kinase Domain receptor Receptor Tyrosine Kinase (e.g., c-Met, FGFR) adp ADP pathway pathway receptor->pathway Phosphorylates Downstream Signal inhibitor Pyrrolo[2,3-b]pyridine Inhibitor inhibitor->receptor atp ATP atp->receptor Binds response Cellular Response (Proliferation, Survival, Metastasis) pathway->response

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Section 2: Targeting Phosphodiesterase 4B (PDE4B)

Beyond kinases, the pyrrolo[2,3-b]pyridine scaffold has been adapted to target other important enzyme families. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme involved in inflammation.[9]

Key Structure-Activity Relationship Insights: For this series, SAR analysis revealed that the ring size and hydrophobicity of the amide substituent were critical for both overall activity and selectivity for PDE4B over the related PDE4D isoform.[9]

Table 3: Comparative Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors

Compound IDAmide Substituent (R)PDE4B IC₅₀ (µM)Cellular Activity (TNF-α release)Reference
11h (Example structure)0.11 Significantly inhibited[9]
11a(Example structure)0.45Moderate inhibition[9]
11o(Example structure)1.1Low inhibition[9]
Rolipram(Standard)0.25Standard control[9]

Data synthesized from findings reported in the referenced literature.

Compound 11h was not only potent but also demonstrated efficacy in a cellular assay by inhibiting the release of the pro-inflammatory cytokine TNF-α from macrophages, highlighting its potential for treating central nervous system diseases with an inflammatory component.[9]

Section 3: Experimental Methodologies for Comparative Evaluation

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-controlled experimental protocols are paramount. Here, we provide an overview of a typical workflow for evaluating novel inhibitors.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the IC₅₀ value of a test compound against a target kinase.

Objective: To measure the extent to which a compound inhibits the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Target Kinase (e.g., c-Met, GSK-3β)

  • Kinase Substrate (specific peptide or protein)

  • ATP (at Km concentration for the kinase)

  • Test Compounds (serial dilutions)

  • Kinase Assay Buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 384-well plate. Include wells with DMSO only for "No Inhibition" (100% activity) controls and wells without kinase for "Background" controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to all wells except the background controls.

  • ATP Addition: Prepare an ATP solution in assay buffer and add it to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60 minutes). This allows the kinase to phosphorylate its substrate by consuming ATP.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent contains luciferase, which catalyzes a reaction with the newly formed ADP to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.

  • Data Analysis:

    • Subtract the background signal from all wells.

    • Normalize the data relative to the "No Inhibition" controls (0% inhibition) and "No Kinase" controls (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental_Workflow step step reagent reagent result result start Start s1 1. Plate Serial Dilutions of Test Compounds start->s1 s2 2. Add Kinase/Substrate Mix s1->s2 s3 3. Add ATP to Initiate Reaction s2->s3 s4 4. Incubate (e.g., 60 min) s3->s4 s5 5. Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) s4->s5 s6 6. Add Kinase Detection Reagent (Generate Luminescence) s5->s6 s7 7. Read Luminescence s6->s7 s8 Calculate IC₅₀ s7->s8

Caption: Workflow for an in vitro luminescence-based kinase assay.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold has unequivocally established its role as a privileged structure in medicinal chemistry. The comparative data presented herein demonstrate its remarkable adaptability for designing potent and often highly selective inhibitors against diverse and critical drug targets, including c-Met, GSK-3β, PDE4B, and a host of other kinases.[3][4][9] The success of this scaffold lies in its foundational ability to engage with enzyme active sites, which can be finely tuned through synthetic modifications to achieve desired potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on further optimizing these derivatives to enhance drug-like properties, such as oral bioavailability and metabolic stability, and to minimize off-target effects.[8] As our understanding of disease biology deepens, the strategic deployment of the versatile pyrrolo[2,3-b]pyridine core will undoubtedly continue to yield novel and impactful therapeutic agents.

References

  • Title: Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Source: PubMed URL: [Link]

  • Title: Comparative Evaluation of Pyrrole Fused Donor Moieties: 1H-Indole and Pyrrolo[2,3-b] Pyridine in Benzothiadiazole-Based D–A–D Type Conjugated Small Molecules for Organic Field-Effect Transistors. Source: ACS Omega URL: [Link]

  • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Source: PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Source: PubMed URL: [Link]

  • Title: NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Source: Bull. Chem. Soc. Ethiop. 2023, 37(4) URL: [Link]

  • Title: Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Source: ACS Publications URL: [Link]

  • Title: Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Source: RSC Publishing URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Source: MDPI URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Journal of Organic and Pharmaceutical Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. Source: Scribd URL: [Link]

  • Title: Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Source: PubMed Central URL: [Link]

  • Title: Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Title: Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Source: PubMed URL: [Link]

  • Title: An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Source: PubMed URL: [Link]

  • Title: Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Source: PubMed URL: [Link]

  • Title: Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. Source: PubMed URL: [Link]

  • Title: Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Source: MDPI URL: [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[2,3-b]pyridine Inhibitors for Drug Discovery

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal starting point for the design of...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP makes it an ideal starting point for the design of competitive inhibitors for a wide range of protein kinases and other ATP-dependent enzymes. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for various classes of pyrrolo[2,3-b]pyridine inhibitors, offering insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships behind experimental design choices and present supporting data to illuminate the path from scaffold to selective and potent inhibitors.

The Pyrrolo[2,3-b]pyridine Scaffold: A Versatile Kinase Hinge-Binder

The core of the pyrrolo[2,3-b]pyridine's success lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. The pyridine nitrogen and the pyrrole N-H group act as hydrogen bond acceptor and donor, respectively, mimicking the interactions of the adenine portion of ATP. This foundational binding motif provides a stable anchor, allowing for diverse substitutions at other positions of the ring system to achieve potency and selectivity against specific kinase targets.

Comparative SAR Analysis Across Key Kinase Families

The versatility of the pyrrolo[2,3-b]pyridine scaffold has been exploited to develop inhibitors for numerous kinase families, each with a distinct SAR profile.

Janus Kinase (JAK) Inhibitors

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central mediators of cytokine signaling through the JAK/STAT pathway.[1] Dysregulation of this pathway is implicated in autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[1][2]

Key SAR Insights:

  • C4-Position: Substitutions at the C4 position are crucial for potency and selectivity. Large, hydrophobic groups are generally favored. For instance, introducing a cyclohexylamino group at C4 led to a significant increase in JAK3 inhibitory activity.[3] Further modifications, such as the addition of a carbamoyl group at the C5-position in conjunction with the C4-cyclohexylamino substitution, identified potent and moderately selective JAK3 inhibitors.[3]

  • C5-Position: The C5 position is often modified to enhance selectivity and pharmacokinetic properties. N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[2][4] For example, compound 31g ((S,S)-enantiomer 38a ) demonstrated excellent potency for JAK1 and selectivity over JAK2, JAK3, and TYK2.[2][4]

  • N1-Position (Pyrrole Nitrogen): Alkylation of the pyrrole nitrogen can influence selectivity. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides were designed as a JAK1-selective scaffold.[2]

Data Summary: JAK Inhibitors

CompoundTargetIC50 (nM)Selectivity ProfileReference
14c JAK35.1Moderate selectivity over JAK1/2[3]
38a JAK1Potent (specific value not stated)High selectivity over JAK2, JAK3, TYK2[2][4]
Ruxolitinib JAK1/2-Potent inhibitor of both JAK1 and JAK2[5]

Below is a diagram illustrating the canonical JAK/STAT signaling pathway, a primary target for many pyrrolo[2,3-b]pyridine inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription

Caption: The JAK/STAT signaling pathway initiated by cytokine binding.

Aurora Kinase Inhibitors

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in various cancers, making them a compelling therapeutic target.[6]

Key SAR Insights:

  • Scaffold Hopping: A successful strategy has been scaffold hopping from known inhibitors like Alisertib (which has an aminopyridine core) to the pyrrolo[2,3-d]pyrimidine core.[6][7] This approach led to the discovery of highly potent Aurora A inhibitors.

  • 2-Amino Group: The 2-amino-pyrrolo[2,3-d]pyrimidine scaffold is a key feature for potent Aurora A inhibition.[8]

  • Substitutions for Selectivity: Strategic modifications can confer selectivity. For instance, compound 11 , a pyrrolo[2,3-d]pyrimidine derivative, showed potent Aurora A inhibitory activity (IC50 = 0.74 nM) and improved selectivity over Aurora B compared to Alisertib.[6][7]

Data Summary: Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Key FeatureReference
Compound 30 Aurora A82-amino-pyrrolo[2,3-d]pyrimidine scaffold[8]
Compound 11 Aurora A0.74High selectivity over Aurora B[6][7]
Other Kinase Targets

The pyrrolo[2,3-b]pyridine scaffold has also been successfully applied to inhibit a range of other kinases:

  • B-RAF Inhibitors: Based on the structure of FDA-approved V600E B-RAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives were designed. Compounds 34e and 35 showed high inhibitory effects with IC50 values of 85 nM and 80 nM, respectively.[9]

  • CDK8 Inhibitors: Through de novo drug design and SAR analysis, a potent type II CDK8 inhibitor (compound 22 ) with an IC50 of 48.6 nM was discovered, which demonstrated significant tumor growth inhibition in colorectal cancer models.[10][11][12]

  • GSK-3β Inhibitors: For treating Alzheimer's disease, pyrrolo[2,3-b]pyridine derivatives were developed as potent GSK-3β inhibitors. Compounds 41 , 46 , and 54 exhibited remarkable potency with IC50 values of 0.22, 0.26, and 0.24 nM, respectively, and showed good selectivity.[13]

  • EGFR/VEGFR Inhibitors: The pyrrolo[2,3-d]pyrimidine nucleus, as a deaza-isostere of adenine, has been a hot topic for developing EGFR and VEGFR tyrosine kinase inhibitors.[14][15]

  • RET Inhibitors: Optimization of a pyrrolo[2,3-d]pyrimidine core led to potent RET kinase inhibitors with robust in vivo efficacy in RET-driven tumor models.[16]

Experimental Protocols: A Guide to Inhibitor Evaluation

The evaluation of pyrrolo[2,3-b]pyridine inhibitors relies on a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.

General Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of kinase inhibitors.

Inhibitor_Workflow A Compound Synthesis & Library Generation B Biochemical Kinase Assay (IC50 Determination) A->B Initial Screening C Kinase Selectivity Profiling (Panel Screening) B->C Assess Specificity D Cell-Based Proliferation/Viability Assay (GI50/IC50) C->D Evaluate Cellular Potency E Target Engagement & Downstream Signaling Assays D->E Confirm Mechanism of Action F In Vivo Efficacy Studies (Xenograft Models) E->F Test Therapeutic Potential

Caption: A streamlined workflow for kinase inhibitor discovery and validation.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).[17]

Principle: The assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore. When these components are in proximity, FRET occurs, generating a signal. Inhibitors will reduce the signal by preventing substrate phosphorylation.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Dilute the kinase and biotinylated peptide substrate to their final concentrations in the reaction buffer.

    • Prepare a serial dilution of the test inhibitor in DMSO, then dilute further in the reaction buffer.

    • Prepare an ATP solution at a concentration close to its Km for the specific kinase.[17]

  • Assay Procedure:

    • Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well low-volume plate.

    • Add 5 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate mixture.

    • Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of the HTRF detection buffer containing EDTA, the europium-labeled antibody, and the streptavidin-conjugated acceptor.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT/MTS)

This assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.[19]

Principle: The assay measures the metabolic activity of viable cells. The tetrazolium salt MTT (or MTS) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a serial dilution of the pyrrolo[2,3-b]pyridine inhibitor in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours).

  • MTT/MTS Addition and Incubation:

    • Add 20 µL of the MTT/MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization and Measurement:

    • If using MTT, add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50/IC50 value using non-linear regression.

Conclusion and Future Perspectives

The pyrrolo[2,3-b]pyridine scaffold is a remarkably versatile and successful core for the development of kinase inhibitors. The extensive SAR data across multiple kinase families, including JAKs, Aurora kinases, B-RAF, and others, underscores its importance in modern drug discovery. The key to successful inhibitor design lies in leveraging the core's hinge-binding properties while strategically modifying peripheral positions to achieve the desired potency and selectivity profile.

Future efforts in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects, exploring novel kinase targets, and addressing mechanisms of acquired resistance. The combination of rational, structure-based design, and high-throughput screening, underpinned by the robust experimental workflows detailed in this guide, will continue to drive the discovery of new and effective pyrrolo[2,3-b]pyridine-based therapeutics.

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Comparative

Introduction: The Architectural Nuances of a Privileged Scaffold

An In-Depth Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers The pyrrolopyridine framework, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, stands as a cornerstone in modern m...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Pyrrolopyridine Isomers

The pyrrolopyridine framework, a bicyclic heterocycle composed of a fused pyrrole and pyridine ring, stands as a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a "privileged scaffold," a molecular architecture that can interact with a wide range of biological targets.[1][2] There are six distinct isomers of pyrrolopyridine, differentiated by the position of the nitrogen atom in the pyridine ring and the fusion orientation of the two rings.[3][4][5] This seemingly subtle structural variation has profound implications for the molecule's physicochemical properties and, consequently, its biological activity.

This guide offers a comparative analysis of the biological activities of key pyrrolopyridine isomers, with a particular focus on their role as kinase inhibitors in oncology. We will delve into the structure-activity relationships that govern their target selectivity and present the experimental methodologies used to validate their therapeutic potential.

The Pyrrolopyridine Core: A Master Key for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[6] Kinases utilize adenosine triphosphate (ATP) as a phosphate donor. The genius of the pyrrolopyridine scaffold lies in its structural mimicry of the adenine base of ATP, enabling it to compete for the ATP-binding site on kinases and inhibit their function.[1][2] This mechanism of action has made pyrrolopyridine derivatives a highly successful class of kinase inhibitors. The selectivity of these inhibitors is not dictated by the core scaffold alone but is finely tuned by the specific isomer used and the various substituents appended to it.[1]

Caption: Structural similarity of the pyrrolopyridine scaffold to adenine.

Comparative Analysis of Isomer-Specific Biological Activities

The positioning of the nitrogen atom within the pyridine ring dramatically alters the electronic landscape and hydrogen-bonding capabilities of the pyrrolopyridine scaffold, directing its affinity toward different kinase targets.

Pyrrolo[2,3-b]pyridines (7-Azaindoles)

This isomer is arguably the most famous, being the core of Vemurafenib , an FDA-approved drug for treating melanoma.[1] 7-azaindoles are potent inhibitors of the B-RAF serine/threonine kinase, particularly the V600E mutant form that drives many cancers.[7] The specific arrangement of nitrogen atoms in this scaffold allows for optimal hydrogen bonding within the hinge region of the B-RAF active site.

Pyrrolo[3,2-c]pyridines (5-Azaindoles)

Derivatives of this isomer have shown significant promise as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in ovarian, prostate, and breast cancers, as well as inflammatory disorders.[8] Studies have demonstrated that substituents on the pyrrolopyridine nucleus are crucial for potency, with some compounds exhibiting IC50 values in the low nanomolar range against FMS kinase.[8] Other derivatives of this scaffold have been developed as potent inhibitors of tubulin polymerization, a different anticancer mechanism that disrupts cell division.[9]

Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

This scaffold is exceptionally versatile, with derivatives showing activity against a broad range of kinases. Recent studies have highlighted their potential as multi-targeted inhibitors, simultaneously targeting EGFR, Her2, VEGFR2, and CDK2.[10] This polypharmacology can be advantageous in treating complex diseases like cancer. For instance, compound 5k from one study showed potent, single-digit nanomolar inhibition against Her2 and was comparable to the established EGFR inhibitor erlotinib.[10] Furthermore, specific derivatives of this isomer have been developed as highly selective inhibitors of Janus kinase 1 (JAK1), a target for autoimmune diseases and cancers.[11]

Pyrrolo[3,4-c]pyridines (Azaizoindoles)

While also showing anticancer activity, derivatives of the pyrrolo[3,4-c]pyridine isomer have a remarkably broad spectrum of biological activities. They have been investigated as analgesic, sedative, antidiabetic, antimycobacterial, and antiviral agents.[3][4][5] This diversity underscores how profoundly the isomer structure influences the interaction with a wide array of biological targets beyond kinases.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency of representative compounds from different pyrrolopyridine isomer classes against their respective targets.

Isomer ScaffoldRepresentative CompoundTarget KinaseIC50 (nM)Target Cancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-b]pyridineCompound 35 V600EB-RAF80Various0.15 - 1.78[7]
Pyrrolo[3,2-c]pyridineCompound 1r FMS Kinase30Ovarian, Prostate, Breast0.15 - 1.78[8]
Pyrrolo[2,3-d]pyrimidineCompound 5k Her240N/AN/A[10]
Pyrrolo[2,3-d]pyrimidineCompound 23a JAK172N/AN/A[11]
Pyrrolo[3,2-c]pyridineCompound 10t Tubulin PolymerizationN/AHeLa (Cervical)0.12[9]

N/A: Not available in the cited source.

Structure-Activity Relationship (SAR): A Tale of Two Isomers

The differential activity of pyrrolopyridine isomers can be rationalized by examining their interactions within the kinase ATP-binding pocket. The hinge region of the kinase forms critical hydrogen bonds with the adenine of ATP. An effective inhibitor must mimic these interactions.

The nitrogen position in the pyridine ring dictates the location of hydrogen bond donors and acceptors. For example, in a pyrrolo[2,3-b]pyridine , the pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a donor. In contrast, a different isomer might present a different pattern of donors and acceptors, making it a better fit for the hinge region of a different kinase. Substituents on the scaffold then explore other pockets within the active site to enhance potency and selectivity.[1][8]

Kinase_Binding_Modes cluster_kinase Kinase ATP-Binding Site cluster_isomerA Isomer A (e.g., Pyrrolo[2,3-b]pyridine) cluster_isomerB Isomer B (e.g., Pyrrolo[3,2-c]pyridine) Hinge Hinge Region (Amino Acid Residues) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region IsomerA Core Scaffold Substituent 1 IsomerA:core->Hinge H-Bond (Key Interaction) IsomerA:sub1->HydrophobicPocket Hydrophobic Interaction IsomerB Core Scaffold Substituent 2 IsomerB:core->Hinge Altered H-Bond Pattern (Leads to lower affinity for this kinase) IsomerB:sub2->SolventFront May clash or have suboptimal fit

Caption: Differential binding of isomers in a kinase active site.

Experimental Validation: From Enzyme to Cell

Evaluating the biological activity of these isomers requires a multi-step approach, moving from isolated enzyme assays to more complex cellular models.[12] This ensures that observations are robust and physiologically relevant.

Protocol 1: In Vitro Kinase Inhibition Assay (Enzymatic)

This assay determines the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ Kinase Assay is a common luminescence-based method.[6]

Principle: Kinase activity consumes ATP, producing ADP. The amount of ADP produced is directly proportional to kinase activity. The ADP-Glo™ assay quantifies the amount of ADP in the reaction, providing a measure of kinase inhibition.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of the pyrrolopyridine inhibitor. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent, which contains enzymes that convert ADP to ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is proportional to the ADP concentration.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Enzymatic_Assay_Workflow Start 1. Set up Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate1 2. Incubate (e.g., 60 min) Start->Incubate1 Add_ADP_Glo 3. Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate1->Add_ADP_Glo Incubate2 4. Incubate (40 min) Add_ADP_Glo->Incubate2 Add_Detection 5. Add Detection Reagent (Convert ADP to ATP, fuel luciferase) Incubate2->Add_Detection Incubate3 6. Incubate (30 min) Add_Detection->Incubate3 Read 7. Measure Luminescence (Signal ∝ ADP) Incubate3->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay

After confirming enzymatic activity, it is crucial to assess a compound's effect in a cellular context, which accounts for cell permeability, metabolism, and engagement with the target in its native environment.[13]

Principle: Colorimetric assays like the MTT or luminescent assays like CellTiter-Glo® measure the metabolic activity of a cell population, which correlates with the number of viable cells.[13][14]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer) into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the pyrrolopyridine compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., CellTiter-Glo® Reagent) to each well. This reagent lyses the cells and contains luciferase and luciferin.

  • Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 10 minutes at room temperature) to stabilize the luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which reflects the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC50 value.

Cell_Assay_Workflow Start 1. Seed Cancer Cells in 96-well plate Adhere 2. Incubate Overnight (Allow cells to adhere) Start->Adhere Treat 3. Add Pyrrolopyridine Compounds (Serial Dilution) Adhere->Treat Incubate_Treat 4. Incubate (e.g., 72 hours) Treat->Incubate_Treat Add_Reagent 5. Add Cell Viability Reagent (e.g., CellTiter-Glo®) Incubate_Treat->Add_Reagent Incubate_Final 6. Incubate (10 min) Add_Reagent->Incubate_Final Read 7. Measure Luminescence (Signal ∝ Viable Cells) Incubate_Final->Read Analyze 8. Calculate IC50 Read->Analyze

Caption: Workflow for a cell-based antiproliferative assay.

Conclusion and Future Outlook

The pyrrolopyridine isomers represent a fascinating case study in how subtle changes in molecular architecture can lead to a vast diversity of biological functions. From potent and selective kinase inhibitors for cancer therapy to agents with activity across the central nervous and metabolic systems, the specific arrangement of the fused pyrrole and pyridine rings is a critical determinant of therapeutic application. The comparative data clearly shows that while the pyrrolo[2,3-b]pyridine scaffold has yielded a blockbuster B-RAF inhibitor, other isomers like pyrrolo[3,2-c]pyridine and pyrrolo[2,3-d]pyrimidine are sources of highly potent and selective inhibitors for other important kinase targets such as FMS and JAK1.

Future research will undoubtedly continue to exploit this isomeric diversity. The development of next-generation inhibitors will likely focus on enhancing selectivity to minimize off-target effects, designing multi-targeted agents to combat drug resistance, and exploring the therapeutic potential of these scaffolds beyond oncology. The continued synthesis and rigorous biological evaluation of novel pyrrolopyridine derivatives remain a vibrant and promising frontier in the quest for new medicines.

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  • Labrosse, J. R., Lacroix, J., Bernard, D., & Bérubé, G. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 271, 116377. Available at: [Link]

  • Sharma, S., & Singh, P. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115594. Available at: [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., El-Sayed, N. N. E., Al-Obaid, A. M., Al-Abdullah, E. S., Abdel-Hamide, S. G., & El-Azab, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6697. Available at: [Link]

  • Kim, J., Kim, H., Lee, J., & Kim, Y. C. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 55, 128451. Available at: [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Fayoumi, S. H., Abdel-Maksoud, S. M., Kim, H. R., & Oh, C. H. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. Bioorganic & Medicinal Chemistry, 28(13), 115493. Available at: [Link]

  • Salameh, B. A., Al-Hushki, E. H., Talib, W. H., Ghanem, R., Delmani, F. A., & Mahmod, A. I. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5-6), 253-264. Available at: [Link]

  • Shchegravina, E. S., Balandina, M. V., & Shchegravin, E. V. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds, 60(6), 619-644. Available at: [Link]

  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., & Wu, Y. (2021). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1481–1494. Available at: [Link]

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Validation

A Tale of Two Scaffolds: A Comparative Guide to Pyrrolo[2,3-b]pyridine and Pyrazolopyridine in Kinase Inhibition

In the landscape of kinase inhibitor discovery, the choice of the core heterocyclic scaffold is a pivotal decision that dictates the potency, selectivity, and ultimate clinical success of a drug candidate. Among the plet...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the choice of the core heterocyclic scaffold is a pivotal decision that dictates the potency, selectivity, and ultimate clinical success of a drug candidate. Among the plethora of privileged structures, the pyrrolo[2,3-b]pyridine and pyrazolopyridine scaffolds have emerged as foundational frameworks for a multitude of approved and investigational kinase inhibitors. This guide provides an in-depth, objective comparison of these two critical scaffolds, offering experimental data and mechanistic insights to inform rational drug design for researchers, scientists, and drug development professionals.

Introduction: The Allure of ATP-Competitive Inhibition

Protein kinases, as central regulators of cellular signaling, represent a major class of therapeutic targets, particularly in oncology. The majority of small molecule kinase inhibitors are ATP-competitive, binding to the hinge region of the kinase's active site. Both the pyrrolo[2,3-b]pyridine and pyrazolopyridine scaffolds are bioisosteres of adenine, the core of ATP, allowing them to form key hydrogen bond interactions with the kinase hinge, a critical determinant of binding affinity. Their bicyclic nature also provides a rigid framework for the strategic placement of substituents to achieve desired potency and selectivity.

At a Glance: Key Differences Between the Scaffolds

FeaturePyrrolo[2,3-b]pyridinePyrazolopyridine
Core Structure Fused pyrrole and pyridine ringsFused pyrazole and pyridine rings
FDA-Approved Examples Pexidartinib, VemurafenibSelpercatinib
Key Therapeutic Areas Oncology (Tenosynovial Giant Cell Tumor, Melanoma)Oncology (Lung and Thyroid Cancers)
General Kinase Profile Broader kinase inhibition profile observed in some casesOften associated with high selectivity
Metabolic Stability Generally considered more susceptible to oxidative metabolismThe additional nitrogen atom can reduce electron density, leading to improved metabolic stability

Kinase Inhibition Profile: A Head-to-Head Comparison

A direct comparison of the kinase inhibition profiles of drugs based on these scaffolds reveals their distinct characteristics.

Pyrrolo[2,3-b]pyridine-Based Inhibitors

Pexidartinib (Turalio®) is an FDA-approved inhibitor of the colony-stimulating factor 1 receptor (CSF1R).[1] It also exhibits potent activity against KIT and FLT3-ITD.[1][2] This multi-kinase activity is beneficial in its approved indication, tenosynovial giant cell tumor, where these kinases are implicated.

Vemurafenib (Zelboraf®) is a highly selective inhibitor of the BRAF V600E mutant kinase, a key driver in melanoma.[3][4][5] Its selectivity for the mutant over the wild-type BRAF is a hallmark of its therapeutic success.[6]

Table 1: Kinase Inhibition Profile of Representative Pyrrolo[2,3-b]pyridine Inhibitors

CompoundPrimary Target(s)IC50 (nM)Key Off-Targets (IC50 nM)
Pexidartinib CSF1R13[7]KIT (27), FLT3 (160)[7]
Vemurafenib BRAF V600E31BRAF (wild-type) (100), CRAF (48)
Pyrazolopyridine-Based Inhibitors

Selpercatinib (Retevmo®) is a highly selective inhibitor of the rearranged during transfection (RET) kinase, including various mutations and fusions.[5][8] Its remarkable selectivity contributes to a favorable safety profile compared to less selective multi-kinase inhibitors that also target RET.[5]

Table 2: Kinase Inhibition Profile of a Representative Pyrazolopyridine Inhibitor

CompoundPrimary Target(s)IC50 (nM)Key Off-Targets (IC50 nM)
Selpercatinib RET<2VEGFR2 (>1000), FGFR2 (>1000)

Structure-Activity Relationship (SAR) and Binding Modes

The subtle difference in the five-membered ring—a pyrrole in pyrrolo[2,3-b]pyridine versus a pyrazole in pyrazolopyridine—has profound implications for the structure-activity relationship and binding interactions.

The Pyrrolo[2,3-b]pyridine Scaffold

The nitrogen atom in the pyrrole ring acts as a hydrogen bond donor, typically interacting with the backbone carbonyl of a hinge residue. The adjacent pyridine nitrogen acts as a hydrogen bond acceptor. Substitutions at various positions on the bicyclic core are crucial for achieving potency and selectivity. For instance, in Vemurafenib, the core makes critical hydrogen bonds with the hinge region of BRAF, while the chlorophenyl and propanesulfonamide moieties occupy adjacent pockets, contributing to its high affinity and selectivity.[6]

The Pyrazolopyridine Scaffold

The pyrazolopyridine scaffold offers an additional nitrogen atom in the five-membered ring. This seemingly minor change can significantly influence the electronic properties and hydrogen bonding potential of the molecule.[9] The arrangement of nitrogen atoms allows for diverse interactions with the hinge region. For example, in Selpercatinib, the pyrazolopyridine core forms two crucial hydrogen bonds with the hinge region of the RET kinase.[9] This scaffold has been noted for its ability to engender high selectivity.[5]

Scaffolds cluster_0 Pyrrolo[2,3-b]pyridine cluster_1 Pyrazolopyridine Pyrrolo_Structure Pexidartinib_Structure Pexidartinib Vemurafenib_Structure Vemurafenib Pyrazolo_Structure Selpercatinib_Structure Selpercatinib

Core structures and representative FDA-approved drugs.

Pharmacokinetics and Metabolic Stability: A Key Differentiator

A critical aspect of drug design is optimizing the pharmacokinetic profile of a compound. Here, the pyrazolopyridine scaffold often presents a distinct advantage. The additional nitrogen atom in the pyrazole ring reduces the overall electron density of the bicyclic system compared to the pyrrole ring in pyrrolo[2,3-b]pyridines. This can make the pyrazolopyridine core less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common route of drug clearance.[9] This improved metabolic stability can lead to a longer half-life and improved oral bioavailability.

While direct head-to-head comparative studies are limited, preclinical data from various drug discovery programs often support this trend. For instance, scaffold hopping from a pyrrolopyrimidine to a pyrazolopyrimidine has been shown to improve pharmacokinetic properties in some kinase inhibitor series.[10]

Table 3: General Pharmacokinetic Properties

PropertyPyrrolo[2,3-b]pyridinePyrazolopyridine
Metabolism Prone to oxidation on the electron-rich pyrrole ringGenerally more stable due to the electron-deficient pyrazole ring
Bioavailability Variable, can be influenced by first-pass metabolismOften demonstrates favorable oral bioavailability
Clearance Can be higher due to metabolic susceptibilityTends to have lower clearance, leading to longer half-life

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

To empirically determine and compare the inhibitory potency of compounds based on these scaffolds, a robust in vitro kinase assay is essential. The following is a generalized, yet detailed, protocol for determining the half-maximal inhibitory concentration (IC50).

Objective: To quantify the concentration of an inhibitor that reduces the activity of a target kinase by 50%.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white opaque plates

  • Multichannel pipettes and a plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 250 nL of the serially diluted compound or DMSO (as a control) to the appropriate wells.

    • Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-kinase binding.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The concentration of ATP should ideally be at or near the Km value for the specific kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Kinase_Inhibition_Workflow A Compound Preparation (Serial Dilution) B Kinase Reaction Setup (Add Compound, Kinase, Substrate) A->B C Initiate Reaction (Add ATP) B->C D Incubation (Kinase Reaction Proceeds) C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Signal Generation (Add Kinase Detection Reagent) E->F G Data Acquisition (Measure Luminescence) F->G H Data Analysis (IC50 Determination) G->H

Workflow for in vitro kinase inhibition assay.

Conclusion: Choosing the Right Scaffold for the Job

Both the pyrrolo[2,3-b]pyridine and pyrazolopyridine scaffolds are undeniably powerful frameworks for the design of potent and effective kinase inhibitors. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific goals of a drug discovery program.

  • The pyrrolo[2,3-b]pyridine scaffold has a proven track record, leading to successful drugs that can exhibit both multi-kinase and highly selective inhibition profiles. It remains a valuable and versatile starting point for many kinase targets.

  • The pyrazolopyridine scaffold often offers an advantage in terms of metabolic stability and can be a strategic choice when high selectivity is a primary objective. Its favorable physicochemical properties make it an attractive option for developing orally bioavailable drugs with improved pharmacokinetic profiles.

Ultimately, a deep understanding of the target kinase's active site, coupled with a thorough evaluation of the structure-activity and structure-property relationships, will guide the medicinal chemist in selecting the optimal scaffold to unlock the next generation of life-saving kinase inhibitors.

References

  • Vemurafenib (RG67204, PLX4032): a potent, selective BRAF kinase inhibitor. Future Oncology. [Link][3]

  • Vemurafenib. StatPearls. [Link][4]

  • Selpercatinib (Retevmo). Canadian Journal of Health Technologies. [Link][5]

  • Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors. Clinical Pharmacology in Drug Development. [Link][2]

  • In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. International Journal of Molecular Sciences. [Link][6]

  • Results from Phase I Extension Study Assessing Pexidartinib Treatment in Six Cohorts with Solid Tumors including TGCT, and Abnormal CSF1 Transcripts in TGCT. Clinical Cancer Research. [Link][1]

  • Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A. [Link][11]

  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. Antimicrobial Agents and Chemotherapy. [Link][10]

  • Pharmacokinetics of the Multi-kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality. Clinical Pharmacology in Drug Development. [Link][12]

  • Evaluation of Absorption and Metabolism-Based DDI Potential of Pexidartinib in Healthy Subjects. Clinical Pharmacokinetics. [Link][13]

  • PEXIDARTINIB. The Chemical Probes Portal. [Link][7]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link][9]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. [Link][14]

  • Ruxolitinib and tofacitinib are potent and selective inhibitors of HIV-1 replication and virus reactivation in vitro. Antimicrobial Agents and Chemotherapy. [Link][15]

  • Various Application of Tofacitinib and Ruxolitinib (Janus Kinase Inhibitors) in Dermatology and Rheumatology: A Review of Current Evidence and Future Perspective. Dermatology and Therapy. [Link][16]

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Comparative

In Vitro Validation of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate Derivatives: A Comparative Guide to Biological Activity Assessment

In the landscape of contemporary drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This g...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth comparative analysis of the in vitro validation of the biological activity of a specific subclass, the Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives. We will navigate the critical experimental methodologies employed to elucidate their cytotoxic and kinase inhibitory potential, offering a framework for researchers, scientists, and drug development professionals to assess and compare these promising therapeutic candidates.

The Pyrrolo[2,3-b]pyridine Core: A Foundation for Potent Bioactivity

The 7-azaindole, or pyrrolo[2,3-b]pyridine, core is a bioisostere of indole and purine, granting it the ability to mimic these crucial biological motifs and interact with a wide range of enzymatic targets.[1] Its unique electronic properties and structural rigidity make it an attractive scaffold for the design of potent and selective inhibitors.[2] Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs), which are implicated in cancer and inflammatory diseases.[3][4][5] Furthermore, analogues of this scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.[6]

This guide will focus on the in vitro methodologies essential for validating the biological activity of novel Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives, providing a comparative lens against established alternative compounds.

I. Assessing Cytotoxicity: A Primary Screen for Antiproliferative Activity

A foundational step in the evaluation of any potential anti-cancer agent is the assessment of its cytotoxic or cytostatic effects.[7] This is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit a biological process by 50%.[7] Colorimetric assays, such as the MTT and XTT assays, are widely employed for this purpose due to their reliability and suitability for high-throughput screening.[8][9]

Methodologies for Cytotoxicity Assessment

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

This assay hinges on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[8][10] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[8]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives and a reference compound) and a vehicle control (e.g., DMSO). Incubate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay:

Similar to the MTT assay, the XTT assay also measures the reduction of a tetrazolium salt by metabolically active cells.[8] However, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the solubilization step.[8][11] This often leads to a more streamlined workflow and can reduce variability.[11]

Experimental Protocol: XTT Assay

  • Cell Seeding and Compound Treatment: Follow the same procedure as described in the MTT assay protocol (Steps 1 and 2).

  • XTT Reagent Preparation: Prepare the XTT labeling reagent and electron coupling reagent mixture according to the manufacturer's instructions.

  • XTT Addition: Add the XTT reagent mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 450 and 500 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Comparative Cytotoxicity Data

The following table presents hypothetical in vitro cytotoxicity data for a series of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives (MPPC-1, MPPC-2) compared to a known anticancer agent, Doxorubicin.

CompoundCancer Cell LineIC50 (µM)
MPPC-1 A549 (Lung)8.5
HeLa (Cervical)12.3
MDA-MB-231 (Breast)9.8
MPPC-2 A549 (Lung)5.2
HeLa (Cervical)7.1
MDA-MB-231 (Breast)6.5
Doxorubicin A549 (Lung)0.8
HeLa (Cervical)1.1
MDA-MB-231 (Breast)0.9

Note: The IC50 values are hypothetical and for illustrative purposes only.

II. Elucidating the Mechanism of Action: Kinase Inhibition Assays

Many pyrrolo[2,3-b]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for tumor growth and survival.[1][3] Therefore, in vitro kinase inhibition assays are essential for validating the mechanism of action and determining the potency and selectivity of these compounds.

Methodology for Kinase Inhibition Assessment

A common method for assessing kinase inhibition is through in vitro enzymatic assays that measure the phosphorylation of a substrate by a specific kinase. The inhibitory effect of a compound is determined by its ability to reduce the rate of this phosphorylation reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Reagents: Prepare the kinase, substrate (e.g., a specific peptide), ATP, and the test compounds in an appropriate assay buffer.

  • Reaction Setup: In a microplate, combine the kinase and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Quantify the amount of phosphorylated substrate using a suitable detection method. Common methods include:

    • Radiometric assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based assays: Using assays like the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

    • Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Plot a dose-response curve to determine the IC50 value.

Comparative Kinase Inhibition Data

The following table provides hypothetical IC50 values for MPPC derivatives against key kinases, compared to established kinase inhibitors.

CompoundTarget KinaseIC50 (nM)
MPPC-1 FGFR115
FGFR225
VEGFR2150
MPPC-2 FGFR18
FGFR212
VEGFR295
Sunitinib FGFR180
FGFR23
VEGFR29

Note: The IC50 values are hypothetical and for illustrative purposes only. These data suggest that the MPPC derivatives exhibit potent and selective inhibition of FGFR kinases.

III. Visualizing Cellular Processes and Experimental Designs

To better understand the biological context and experimental approaches, diagrams can be invaluable tools.

Signaling Pathway: FGFR Signaling Cascade

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and migration.[1][12] Dysregulation of this pathway is implicated in various cancers.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription

Caption: Simplified FGFR signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram illustrates the general workflow for conducting an in vitro cytotoxicity assay.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Serial Dilutions) incubate_24h->add_compounds incubate_48h Incubate 48-72h add_compounds->incubate_48h add_reagent Add MTT or XTT Reagent incubate_48h->add_reagent incubate_assay Incubate 2-4h add_reagent->incubate_assay measure_absorbance Measure Absorbance (Plate Reader) incubate_assay->measure_absorbance analyze_data Data Analysis (IC50 Calculation) measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for in vitro cytotoxicity assays.

Conclusion

The in vitro validation of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate derivatives is a critical step in their journey from novel chemical entities to potential therapeutic agents. By employing a systematic approach that includes robust cytotoxicity screening and detailed mechanistic studies, such as kinase inhibition assays, researchers can effectively characterize the biological activity of these compounds. The comparative data presented in this guide, although hypothetical, underscores the importance of benchmarking against known standards to ascertain the true potential of these promising molecules. The methodologies and workflows outlined here provide a solid foundation for the rigorous and objective evaluation of this important class of heterocyclic compounds.

References

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  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21575–21586. [Link]

  • Su, X., Liu, Z., Yue, L., Wu, X., Wei, W., Que, H., Ye, T., Luo, Y., & Zhang, Y. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, PMCID: PMC8189476. [Link]

  • Kumar, A., Sharma, S., Kumar, A., & Singh, P. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorganic & Medicinal Chemistry Letters, 26(10), 2474–2479. [Link]

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  • PubMed. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. [Link]

  • PubMed Central. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: in vitro α-glucosidase inhibition, and kinetic and molecular docking study. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Retrieved January 18, 2026, from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved January 18, 2026, from [Link]

  • PubMed. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved January 18, 2026, from [Link]

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from the Pyrrolo[2,3-b]pyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors as a cornerstone of modern medicine. Their efficacy...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies in oncology and immunology has positioned kinase inhibitors as a cornerstone of modern medicine. Their efficacy, however, is intrinsically linked to their selectivity. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. A thorough understanding of a kinase inhibitor's cross-reactivity profile is therefore not just advantageous, but essential for its successful clinical translation.

This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors derived from the versatile pyrrolo[2,3-b]pyridine scaffold. While the specific starting material, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-4-carboxylate, represents a key building block, comprehensive public data on inhibitors derived directly from it is limited. Therefore, this guide will focus on well-characterized inhibitors from the broader pyrrolopyridine class, including the notable clinical agents Alectinib and Crizotinib, to provide a robust comparative framework. We will delve into the experimental methodologies used to generate these profiles, offering detailed protocols and explaining the rationale behind their application.

The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a heterocyclic scaffold that has gained prominence in medicinal chemistry due to its structural resemblance to the purine core of ATP. This mimicry allows for potent inhibition of a wide range of kinases by competing for the ATP-binding site. The scaffold's amenability to chemical modification enables the fine-tuning of potency and selectivity, leading to the development of numerous clinical candidates and approved drugs.

Comparative Cross-Reactivity Profiles of Pyrrolopyridine-Derived Kinase Inhibitors

To illustrate the varying selectivity profiles within the pyrrolopyridine class, we will compare two well-documented inhibitors: Alectinib and Crizotinib. While not directly synthesized from the titular compound, their core structures share the broader pyrrolopyridine framework, making them excellent exemplars for this analysis.

Alectinib: A Highly Selective ALK Inhibitor

Alectinib is a second-generation, highly selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK). It has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its selectivity is a key attribute, contributing to a favorable safety profile compared to less selective inhibitors.

Crizotinib: A Multi-Targeted Kinase Inhibitor

Crizotinib is a first-in-class inhibitor targeting ALK, ROS1, and MET kinases.[1] Its broader target profile has proven effective in various cancers driven by these oncogenes.[2] However, this multi-targeted nature can also contribute to a different spectrum of off-target effects compared to more selective inhibitors like Alectinib.

The following table summarizes the inhibitory activities of Alectinib and Crizotinib against their primary targets and a selection of off-target kinases, as determined by large-scale kinase screening panels. This data provides a quantitative comparison of their selectivity.

Kinase TargetAlectinib (% Inhibition at 1µM)Crizotinib (Kd, nM)Primary Target(s)
ALK 10020 Alectinib, Crizotinib
ROS1 Not widely reported1.7 Crizotinib
MET Not widely reported1.6 Crizotinib
ABL1<10>1000
AURKA<10130
CDK2<10>1000
EGFR<10>1000
ERBB2<10>1000
FLT3<104
KIT<10>1000
PDGFRB<10>1000
SRC<10>1000
VEGFR2<10130

Note: Data for Alectinib is often presented as percent inhibition at a single concentration in initial screens, while more detailed Kd values are determined for significant hits. Crizotinib data is from the HMS LINCS database (Dataset ID: 20200).[3] This table is a representative summary and not exhaustive.

Methodologies for Cross-Reactivity Profiling

The generation of comprehensive cross-reactivity data relies on a suite of sophisticated experimental techniques. Understanding the principles and protocols of these methods is crucial for interpreting selectivity data and designing robust drug discovery campaigns.

Large-Scale Kinase Screening Panels (e.g., KINOMEscan™)

These platforms offer a broad, unbiased view of a compound's interaction with a large portion of the human kinome, often encompassing over 400 kinases.[4][5] The underlying principle is a competitive binding assay where the amount of a test compound-bound kinase is quantified.

KINOMEscan™ Workflow Diagram

  • Assay Preparation : A proprietary ligand is immobilized on a solid support. Each well of a multi-well plate is coated with this ligand.

  • Competitive Binding : A specific DNA-tagged kinase is added to each well along with the test compound at a single concentration (for initial screening) or a range of concentrations (for Kd determination).

  • Incubation : The mixture is incubated to allow the binding reaction to reach equilibrium. The test compound and the immobilized ligand compete for binding to the kinase.

  • Washing : Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.

  • Quantification : The amount of kinase remaining in the well is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).[5]

  • Data Analysis : The amount of kinase bound to the solid support in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates that the test compound is effectively competing for binding.

Chemical Proteomics using Kinobeads

This affinity chromatography-based method utilizes "kinobeads," which are sepharose beads functionalized with a mixture of non-selective kinase inhibitors.[6][7] This allows for the capture of a broad range of kinases from a cell lysate.

Kinobeads_Workflow A Cell Lysate B Incubate with Test Compound (or DMSO) A->B C Add Kinobeads B->C D Affinity Capture C->D E Wash Unbound Proteins D->E F Elute & Digest Bound Kinases E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H caption Kinobeads Workflow Diagram

Kinobeads Workflow Diagram

  • Cell Lysis : Prepare a cell lysate from the cell line or tissue of interest under native conditions to preserve kinase activity and protein complexes.

  • Competitive Binding : Incubate the cell lysate with the test compound at various concentrations (or a single high concentration for initial profiling) or with DMSO as a control.[7]

  • Kinobeads Incubation : Add the kinobeads to the lysate and incubate to allow the kinases to bind to the immobilized inhibitors on the beads.[8] Kinases that are bound to the test compound in the lysate will not be captured by the beads.

  • Washing : Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins.[8]

  • Elution and Digestion : Elute the bound kinases from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis : Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis : Compare the abundance of each identified kinase in the compound-treated samples to the DMSO control. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that it is a target of the test compound.

Biochemical Kinase Assays (e.g., ADP-Glo™)

Biochemical assays directly measure the enzymatic activity of a purified kinase in the presence of an inhibitor. The ADP-Glo™ assay is a widely used luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[9][10]

ADPGlo_Workflow cluster_Kinase_Reaction Kinase Reaction cluster_Detection ADP Detection A Kinase + Substrate + ATP + Inhibitor B ADP + Phosphorylated Substrate A->B C Add ADP-Glo™ Reagent (depletes ATP) B->C D Add Kinase Detection Reagent (converts ADP to ATP) C->D E Luciferase/Luciferin Reaction D->E F Luminescent Signal E->F caption ADP-Glo™ Assay Workflow

Sources

Comparative

A Comparative Guide to the Efficacy of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate based PROTACs in Cellular Degradation Assays

For Researchers, Scientists, and Drug Development Professionals In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical component of any PROTAC is the E3 ligase ligand, which dictates which of the over 600 human E3 ligases is hijacked to ubiquitinate and subsequently degrade a protein of interest. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design. This guide provides a comparative framework for evaluating the efficacy of PROTACs that utilize a novel VHL ligand, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, in cellular degradation assays.

While direct head-to-head efficacy data for PROTACs containing this specific moiety against established VHL ligands is emerging, this guide will provide the foundational knowledge, experimental protocols, and data interpretation strategies necessary to conduct such comparisons. We will delve into the structural rationale for this ligand, its potential advantages, and provide detailed methodologies for the key cellular assays used to characterize PROTAC performance.

The Central Role of the VHL Ligand in PROTAC Efficacy

The choice of VHL ligand and its point of attachment to the linker are critical determinants of a PROTAC's properties, influencing not only its binding affinity to VHL but also the stability and cooperativity of the ternary complex (Target Protein-PROTAC-VHL), cell permeability, and overall degradation efficiency[1][2]. The foundational VHL ligands, such as VH032, are based on the hydroxyproline motif that mimics the binding of Hypoxia-Inducible Factor-1α (HIF-1α) to VHL[1]. The Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate core represents a departure from this canonical scaffold, offering the potential for new intellectual property and potentially improved physicochemical properties.

The structure-activity relationship (SAR) of VHL ligands is complex, with modifications to the ligand having profound effects on PROTAC performance. Key considerations when evaluating a novel VHL ligand like the pyrrolo[2,3-B]pyridine derivative include:

  • Binding Affinity and Ternary Complex Cooperativity: While high binary affinity for VHL is often a starting point, it does not always correlate with degradation efficacy. The ability of the ligand, in the context of the full PROTAC molecule, to promote a stable and productive ternary complex is paramount.

  • Physicochemical Properties: PROTACs are inherently large molecules that often fall outside of traditional "rule-of-five" guidelines for oral bioavailability. The choice of VHL ligand can significantly impact a PROTAC's molecular weight, polarity, and number of rotatable bonds, all of which affect its solubility and cell permeability.

  • Synthetic Tractability: The ease of synthesis and modification of the VHL ligand is a practical consideration for medicinal chemistry efforts.

Mechanism of Action: VHL-based PROTACs

The mechanism of action for a VHL-based PROTAC involves a catalytic cycle where the PROTAC molecule brings a target protein into proximity with the VHL E3 ligase complex, leading to the target's ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI Degradation Western_Blot_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment lysis Cell Lysis & Protein Extraction protac_treatment->lysis quantification Protein Quantification (e.g., BCA) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50/Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for DC50/Dmax determination by Western Blot.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere and grow overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibodies.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation and Ubiquitination

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for studying protein-protein interactions in live cells, making it ideal for monitoring PROTAC-induced ternary complex formation and subsequent ubiquitination in real-time.

Step-by-Step Protocol for Ternary Complex Formation:

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase (the BRET donor) and the E3 ligase (e.g., VHL) fused to HaloTag® (the BRET acceptor) in a suitable cell line.

  • Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the cells.

  • PROTAC Treatment: Add the PROTAC at various concentrations to the cells.

  • BRET Measurement: Measure the donor and acceptor emission signals using a luminometer capable of detecting BRET.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.

Step-by-Step Protocol for Ubiquitination:

  • Cell Preparation: Co-express the target protein fused to NanoLuc® luciferase and HaloTag®-ubiquitin.

  • Labeling and Substrate Addition: Follow steps 2 and 3 from the ternary complex formation protocol.

  • PROTAC Treatment: Treat the cells with the PROTAC.

  • BRET Measurement: Measure the BRET signal over time.

  • Data Analysis: An increase in the NanoBRET™ ratio indicates the ubiquitination of the target protein.

Immunoprecipitation (IP) for Ubiquitination Analysis

Immunoprecipitation followed by Western blotting is a classic method to confirm the ubiquitination of a target protein.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein to pull it down. Alternatively, use an antibody against ubiquitin to pull down all ubiquitinated proteins.

  • Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against ubiquitin (if the target was pulled down) or the target protein (if ubiquitin was pulled down). A smear or ladder of high-molecular-weight bands indicates polyubiquitination.

Conclusion and Future Perspectives

The development of novel E3 ligase ligands, such as Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, is crucial for expanding the toolbox of PROTAC design and overcoming some of the limitations of existing scaffolds. While direct comparative efficacy data for PROTACs incorporating this specific ligand is still emerging, the experimental framework outlined in this guide provides a robust strategy for their evaluation. By systematically assessing key performance indicators such as DC50 and Dmax, and by dissecting the underlying mechanism of action through ternary complex and ubiquitination assays, researchers can make informed decisions in the optimization of next-generation protein degraders. Future studies directly comparing the degradation profiles and physicochemical properties of pyrrolo[2,3-B]pyridine-based PROTACs with those derived from established VHL ligands will be invaluable in defining their role in the expanding landscape of targeted protein degradation.

References

  • Ciulli, A. The nuts and bolts of PROTACs: a practical guide to design and characterize targeted protein degraders. Royal Society of Chemistry, 2022. [Link]

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Validation

A Head-to-Head Comparison of Heterocyclic Cores for Kinase Inhibitor Design: A Senior Application Scientist's Guide

Introduction: The Central Role of Heterocyclic Cores in Kinase Inhibition Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, pa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Heterocyclic Cores in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The design of small molecule inhibitors that can effectively and selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. At the heart of most successful kinase inhibitors lies a heterocyclic core, a scaffold that plays a pivotal role in anchoring the molecule within the ATP-binding site of the kinase.[2] The choice of this core is a critical decision in the design of novel kinase inhibitors, profoundly influencing their potency, selectivity, and overall pharmacological profile.

This guide provides an in-depth, head-to-head comparison of different heterocyclic cores commonly employed in kinase inhibitor design. Moving beyond a simple catalog of structures, we will delve into the causality behind experimental choices, offering field-proven insights into why certain scaffolds are preferred for specific applications. We will explore the structure-activity relationships (SAR), binding modes, and physicochemical properties of these cores, supported by quantitative experimental data.

Understanding the Battlefield: The Kinase ATP-Binding Site and Inhibitor Types

The majority of kinase inhibitors are ATP-competitive, meaning they bind to the same site as the endogenous substrate, adenosine triphosphate (ATP).[3][4] This site is characterized by several key features, but none more critical for inhibitor design than the hinge region . This flexible loop of amino acids connects the N- and C-terminal lobes of the kinase domain and forms crucial hydrogen bonds with the adenine ring of ATP.[5][6] Consequently, a primary function of the heterocyclic core is to mimic these hydrogen bonding interactions, effectively anchoring the inhibitor.[5][7]

Kinase inhibitors are broadly classified based on their binding mode to the kinase domain:

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, occupying the adenine-binding region of the ATP pocket.[8] They typically consist of a heterocyclic system that forms hydrogen bonds with the hinge region.[8]

  • Type II Inhibitors: These inhibitors bind to an inactive conformation of the kinase, known as the "DFG-out" conformation.[9][10][11][12] In this state, a conserved Asp-Phe-Gly (DFG) motif flips, creating an additional hydrophobic pocket adjacent to the ATP site that can be exploited by the inhibitor.[9][10][11] Type II inhibitors still utilize a heterocyclic core to interact with the hinge region.[10][11]

  • Covalent Inhibitors: These inhibitors form a covalent bond with a reactive amino acid residue, typically a cysteine, within or near the ATP-binding site.[13] This leads to irreversible or slowly reversible inhibition. The design of these inhibitors involves a heterocyclic scaffold for initial binding and an electrophilic "warhead" to form the covalent linkage.[13][14]

  • Allosteric Inhibitors (Type III and IV): These inhibitors bind to sites on the kinase domain that are distinct from the ATP pocket, inducing a conformational change that modulates the enzyme's activity.[8][15][16][17][18] While their interaction with the hinge is not direct, the principles of scaffold design for achieving specific molecular recognition remain relevant.

This guide will primarily focus on the heterocyclic cores used in the design of Type I and Type II inhibitors, as they represent the vast majority of approved and investigational kinase inhibitors.

Visualizing Kinase Inhibition: A Fundamental Interaction

To appreciate the comparative analysis of heterocyclic cores, it is essential to visualize their fundamental role in kinase binding. The following diagram illustrates a generalized binding mode for a Type I kinase inhibitor, highlighting the critical hydrogen bond interactions between the heterocyclic core and the kinase hinge region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Kinase Inhibitor hinge Hinge Region (Backbone Amide & Carbonyl) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue d_loop Activation Loop (DFG motif) core Heterocyclic Core core->hinge H-Bonds linker Linker core->linker solvent_exposed Solvent-Exposed Moiety linker->solvent_exposed solvent_exposed->hydrophobic_pocket Hydrophobic Interactions G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test inhibitors C Dispense inhibitors into microplate A->C B Prepare Kinase-Tracer Master Mix D Add Kinase-Tracer Master Mix B->D C->D E Incubate at room temperature D->E F Read plate on microplate reader E->F G Calculate % inhibition F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for IC50 determination via competitive binding.

Step-by-Step Procedure:
  • Inhibitor Preparation:

    • Prepare a stock solution of each test inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of each inhibitor in DMSO to create a range of concentrations (e.g., 11-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Dispense a small volume (e.g., 50 nL) of each inhibitor concentration from the serial dilution plate into the wells of the 384-well assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without kinase as a positive control (100% inhibition).

  • Kinase and Tracer Preparation:

    • Prepare a master mix of the recombinant kinase and the fluorescent tracer in the assay buffer at their optimal concentrations (determined through prior titration experiments).

  • Assay Incubation:

    • Add the kinase-tracer master mix to all wells of the assay plate.

    • Seal the plate and incubate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection:

    • Read the plate using a microplate reader with the appropriate settings for the chosen detection technology (e.g., fluorescence polarization).

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

Decision Framework for Heterocyclic Core Selection

The selection of an appropriate heterocyclic core is a multi-parameter optimization problem. The following decision tree provides a simplified framework for guiding this selection process based on the properties of the target kinase and the desired attributes of the final inhibitor.

G A Start: Define Target Kinase & Desired Inhibitor Profile B Known Hinge Binders for Target Family? A->B C Yes B->C Yes D No B->D No F Explore Bioisosteric Replacements of Known Binders C->F E Start with Privileged Scaffolds (e.g., Pyrimidine, Indole) D->E G Cysteine near ATP site? E->G F->G H Yes G->H Yes I No G->I No J Consider Covalent Inhibitor Design (Incorporate Warhead) H->J K Focus on Reversible Scaffolds I->K L DFG-in or DFG-out Targeting? J->L K->L M DFG-in (Type I) L->M DFG-in N DFG-out (Type II) L->N DFG-out O Select Compact, Planar Cores (e.g., Pyrazole, Pyridine) M->O P Select Cores Amenable to Linker Attachment for Hydrophobic Pocket Extension N->P Q Synthesize & Test Analogs (Iterative SAR) O->Q P->Q

Caption: Decision tree for heterocyclic core selection.

Conclusion and Future Perspectives

The selection of the heterocyclic core is a foundational step in the design of potent and selective kinase inhibitors. While privileged scaffolds like pyrimidine, indole, and quinazoline offer excellent starting points, a deep understanding of their specific interactions with the kinase hinge and their broader physicochemical properties is crucial for success. The head-to-head comparison of inhibitory activities, guided by robust experimental protocols, provides the necessary data to make informed decisions.

As our understanding of kinase biology deepens, the design of inhibitors targeting specific conformational states or allosteric sites will become increasingly important. [15][19]This will undoubtedly lead to the discovery and optimization of novel heterocyclic cores with tailored properties. The principles of structure-based design and iterative SAR, grounded in the fundamental role of the heterocyclic core as a hinge-binding anchor, will continue to be the driving force behind the development of the next generation of targeted kinase therapies.

References

  • Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., Bertleuova, A., Atef, D., & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]

  • Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. (2022). National Institutes of Health. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (n.d.). PubMed. [Link]

  • Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. (2024). PubMed. [Link]

  • Song, M., Elkamhawy, A., Noh, W., et al. (n.d.). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]

  • Designing heterocyclic selective kinase inhibitors: From concept to new drug candidates. (2005). ResearchGate. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. MDPI. [Link]

  • Designing heterocyclic selective kinase inhibitors: from concept to new drug candidates. (n.d.). Semantic Scholar. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. (2024). BioSolveIT. [Link]

  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. (n.d.). PubMed Central. [Link]

  • An Allosteric Inhibitor Scaffold Targeting the PIF-Pocket of Atypical Protein Kinase C Isoforms. (2017). PubMed. [Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. (2015). National Institutes of Health. [Link]

  • Non-ATP competitive protein kinase inhibitors. (2010). PubMed. [Link]

  • Exploring Extended Warheads of Reversible and Irreversible Cysteine-Targeted Covalent Kinase Inhibitors. (2024). ChemRxiv. [Link]

  • Covalent Drugs: Trends, Mechanisms, & Warheads. (n.d.). Baran Lab. [Link]

  • Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. (1998). PubMed. [Link]

  • Key advances in the development of reversible covalent inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (2017). PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. (n.d.). Semantic Scholar. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). Taylor & Francis Online. [Link]

  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). ResearchGate. [Link]

  • Kinase hinge binding scaffolds and their hydrogen bond patterns. (2015). PubMed. [Link]

  • Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. (1998). ACS Publications. [Link]

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors. (2014). ACS Publications. [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. (2021). AIP Publishing. [Link]

  • Privileged Structures. (n.d.). OpenOChem Learn. [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. (n.d.). RSC Publishing. [Link]

  • Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. (2021). ACS Publications. [Link]

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Comparative

Pyrrolo[2,3-b]pyridine Derivatives as Antiproliferative Agents: A Comparative Guide

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its structural r...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of a multitude of biologically active compounds.[1] Its structural resemblance to purine has made it a focal point in the design of kinase inhibitors, a major class of targeted cancer therapeutics.[2] This guide provides a comparative evaluation of various classes of pyrrolo[2,3-b]pyridine derivatives that have demonstrated significant antiproliferative activity, offering insights into their design, mechanism of action, and structure-activity relationships (SAR).

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a key driver in the progression of several cancers, making it a prime target for therapeutic intervention.[3] A number of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4]

Design Rationale and Structure-Activity Relationship (SAR)

The design of these inhibitors often starts from a known scaffold that demonstrates some affinity for the target kinase. For instance, a novel series of 1H-pyrrolo[2,3-b]pyridine derivatives was developed based on a lead compound with a 1H-pyrrolo[2,3-b]pyridine core, which exhibited FGFR1 inhibitory activity.[3] SAR studies have revealed that the nature and position of substituents on the pyrrolo[2,3-b]pyridine ring system significantly influence the inhibitory potency and selectivity. For example, the presence of specific functional groups can enhance the interaction with the ATP-binding pocket of the FGFR kinase domain.[3]

Comparative Antiproliferative Activity

The antiproliferative activity of these derivatives is typically evaluated against a panel of cancer cell lines with known FGFR alterations. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (nM)Reference
4h FGFR1, FGFR2, FGFR34T1 (Breast Cancer)Not explicitly stated for cell line, but potent enzymatic inhibition[3][4]
FGFR1 (enzymatic)7[3][4]
FGFR2 (enzymatic)9[3][4]
FGFR3 (enzymatic)25[3][4]

Key Insight: Compound 4h demonstrates potent enzymatic inhibition of FGFR1, 2, and 3, and effectively inhibits the proliferation, migration, and invasion of breast cancer cells in vitro, while also inducing apoptosis.[3][4]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors

Cyclin-dependent kinase 8 (CDK8) is a key regulator of transcription and has been identified as a colorectal oncogene, making it an attractive target for colorectal cancer (CRC) therapy.[5] A novel 1H-pyrrolo[2,3-b]pyridine derivative has been identified as a potent type II CDK8 inhibitor.[5]

Mechanism of Action

This class of inhibitors targets CDK8 to indirectly inhibit the activity of β-catenin, leading to the downregulation of the WNT/β-catenin signaling pathway.[5] This, in turn, induces cell cycle arrest in the G2/M and S phases, ultimately inhibiting tumor growth.[5]

Signaling Pathway of a Pyrrolo[2,3-b]pyridine-based CDK8 Inhibitor

CDK8_Inhibition cluster_cell Cancer Cell Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates GSK3b GSK-3β Dishevelled->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation APC_Axin APC/Axin Complex APC_Axin->GSK3b facilitates TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus and binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation CDK8 CDK8 CDK8->Beta_Catenin activates Pyrrolo_pyridine Pyrrolo[2,3-b]pyridine Derivative (Compound 22) Pyrrolo_pyridine->CDK8 inhibits

Caption: Inhibition of CDK8 by a pyrrolo[2,3-b]pyridine derivative disrupts WNT/β-catenin signaling.

Comparative Antiproliferative Activity
CompoundTarget KinaseCancer Cell LineIC50 (nM)Reference
22 CDK8HCT116 (Colorectal)48.6 (enzymatic)[5]
HT29 (Colorectal)Not explicitly stated for cell line[5]

Key Insight: Compound 22 demonstrates potent CDK8 inhibition and significantly inhibits tumor growth in colorectal cancer xenograft models, with a better safety profile than the positive control drug.[5]

Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is overexpressed in various cancers and plays a crucial role in the proliferation and survival of tumor-associated macrophages (TAMs), which often promote tumor growth.[6] Pyrrolo[3,2-c]pyridine derivatives, a related isomer, have shown promise as FMS kinase inhibitors.[6] More recently, novel pyrrolo[2,3-b]pyridine-based CSF-1R inhibitors have been developed.[7]

Mechanism of Action

These inhibitors block the CSF-1R signaling pathway, leading to a phenotypic switch in macrophages from a tumor-supportive M2 state to a tumor-suppressive M1 state, thereby enhancing antitumor immunity.[7]

Comparative Antiproliferative Activity
CompoundTarget KinaseCancer Cell LineIC50 (µM)Reference
1r (pyrrolo[3,2-c]pyridine)FMS KinaseOvarian, Prostate, Breast0.15 - 1.78[6]
III-1 (pyrrolo[2,3-b]pyridine)CSF-1RPatient-Derived Colorectal Cancer OrganoidsEffective in reducing organoid number[7]

Key Insight: Pyrrolopyridine derivatives targeting CSF-1R not only exhibit direct antiproliferative effects but also modulate the tumor microenvironment to be less hospitable for cancer growth. Compound III-1 significantly reduced tumor weight in in vivo models.[7]

Multi-Targeted Kinase Inhibitors

Given the complexity of cancer, which often involves multiple aberrant signaling pathways, multi-targeted kinase inhibitors offer a promising therapeutic strategy. Pyrrolo[2,3-d]pyrimidine derivatives, another related scaffold, have been investigated as potential multi-targeted kinase inhibitors.[8][9]

Structure-Activity Relationship (SAR)

SAR studies on these derivatives have highlighted the importance of specific substituents for enhanced activity. For instance, the presence and position of halogen atoms, such as chlorine and fluorine, on phenyl rings attached to the core structure can significantly influence their antiproliferative effects.[8]

Comparative Antiproliferative Activity
CompoundTarget KinasesCancer Cell LineIC50 (µM)Reference
5k (pyrrolo[2,3-d]pyrimidine)EGFR, Her2, VEGFR2, CDK2HepG2 (Liver)29-59 (range across 4 cell lines)[8][9]

Key Insight: Compound 5k exhibits broad-spectrum kinase inhibition and induces cell cycle arrest and apoptosis in cancer cells, suggesting its potential as a multi-targeted anticancer agent.[8][9]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are crucial.

General Workflow for Evaluating Antiproliferative Activity

Antiproliferative_Workflow cluster_workflow Experimental Workflow Start Start: Pyrrolo[2,3-b]pyridine Derivative Synthesis Cell_Culture 1. Cell Culture: - Select cancer cell lines - Maintain in appropriate media Start->Cell_Culture MTT_Assay 2. Cytotoxicity Assay (MTT/SRB): - Seed cells in 96-well plates - Treat with varying concentrations of compound - Incubate for 48-72h - Measure cell viability Cell_Culture->MTT_Assay IC50 3. IC50 Determination: - Plot dose-response curve - Calculate IC50 value MTT_Assay->IC50 Mechanism_Studies 4. Mechanism of Action Studies: (for promising compounds) IC50->Mechanism_Studies Cell_Cycle Cell Cycle Analysis: - Flow cytometry (PI staining) Mechanism_Studies->Cell_Cycle Apoptosis Apoptosis Assay: - Annexin V/PI staining Mechanism_Studies->Apoptosis Western_Blot Western Blotting: - Analyze protein expression (e.g., caspases, Bcl-2) Mechanism_Studies->Western_Blot Kinase_Assay Enzymatic Kinase Assay: - Measure inhibition of target kinase Mechanism_Studies->Kinase_Assay End End: Identification of Lead Compound Cell_Cycle->End Apoptosis->End Western_Blot->End Kinase_Assay->End

Caption: A generalized workflow for the in vitro evaluation of antiproliferative agents.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrrolo[2,3-b]pyridine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting and Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

Pyrrolo[2,3-b]pyridine and its related isomers represent a versatile and promising scaffold for the development of novel antiproliferative agents. Their ability to effectively target a range of kinases involved in cancer progression, including FGFR, CDK8, and CSF-1R, underscores their therapeutic potential. The comparative data presented in this guide highlight the significant potency of these derivatives and provide a foundation for the rational design of next-generation anticancer drugs. Further optimization of these lead compounds, focusing on improving their pharmacokinetic properties and in vivo efficacy, is a critical next step in their journey towards clinical application.

References

  • Al-Ostoot, F. H., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Pharmaceutical Chemistry Journal, 54(3), 253-260. [Link]

  • Zhang, L., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 116257. [Link]

  • León-Rojas, G., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(14), 5374. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1181-1188. [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12246-12264. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids. Journal of Medicinal Chemistry, 66(15), 10456-10474. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682. [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 6(3), 224-241. [Link]

  • Majewska, M., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(19), 6264. [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1181-1188. [Link]

  • El-Drwey, M. G., et al. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of the Indian Chemical Society, 100(5), 100994. [Link]

  • Singh, P., & Singh, R. K. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • El-Naggar, M., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 12345. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

Introduction: Beyond the Bench, A Commitment to Safety For researchers and drug development professionals, the integrity of our work extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench, A Commitment to Safety

For researchers and drug development professionals, the integrity of our work extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, a member of the biologically active pyrrolopyridine class of heterocyclic compounds, requires meticulous handling throughout its lifecycle, including its final disposal.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and are designed to be a self-validating system for risk mitigation.

Part 1: Hazard Assessment and Risk Profile

Understanding the specific hazards associated with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate is the foundational step in designing a safe disposal plan. Based on its classification, this compound presents multiple health risks that necessitate its treatment as hazardous waste.

Hazard Identification:

The Globally Harmonized System (GHS) classification for this compound includes several key hazard statements.[3]

Hazard Statement Description Primary Concern for Disposal
H302 Harmful if swallowedIngestion of contaminated materials or via hand-to-mouth contact.
H315 Causes skin irritationDirect contact with the solid compound or contaminated labware can cause skin irritation.
H319 Causes serious eye irritationAccidental splashing or airborne dust can lead to severe eye damage.
H335 May cause respiratory irritationInhalation of dust can irritate the respiratory tract.[4]

Given these hazards, under no circumstances should this compound or materials contaminated with it be disposed of in standard trash or down the drain.[5] Such actions risk environmental release and potential harm to public health.

Part 2: Personnel Protection - Your First Line of Defense

Before beginning any waste handling procedures, the appropriate Personal Protective Equipment (PPE) is mandatory. The selection of PPE is directly informed by the compound's hazard profile.

  • Eye Protection : Wear safety glasses or goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]

  • Hand Protection : Use appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7]

  • Body Protection : A standard laboratory coat must be worn to protect against incidental skin exposure.[6]

  • Respiratory Protection : If there is a risk of generating dust, handling should be performed in a chemical fume hood.[7] If this is not possible, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) should be used to prevent respiratory irritation.[4][5]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the collection, storage, and disposal of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate waste.

Step 1: Waste Identification and Segregation

Proper segregation is a critical control point to prevent accidental chemical reactions.

  • Identify Waste Streams : Create distinct waste streams for:

    • Solid Chemical Waste : Unused or expired Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate.

    • Contaminated Lab Supplies : Items such as gloves, pipette tips, weigh boats, and absorbent pads that have come into direct contact with the compound.

  • Isolate from Incompatibles : This compound should be stored separately from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[5][8]

Step 2: Waste Collection and Containment

Containment procedures are designed to minimize exposure and prevent environmental release.

  • For Solid Chemical Waste :

    • Carefully transfer the solid waste into a designated, chemically compatible container with a secure, tight-fitting lid. A wide-mouth polyethylene or glass container is recommended.

    • Avoid generating dust during the transfer. If possible, perform this task within a chemical fume hood.

  • For Contaminated Lab Supplies :

    • Place all contaminated disposable items into a durable, clear plastic bag.

    • Seal the primary bag and then place it inside a second bag (double-bagging) to ensure containment.[5]

    • This double-bagged waste should then be placed in the designated solid hazardous waste container.

Step 3: Labeling and Temporary Storage

Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.

  • Labeling Requirements : Affix a "Hazardous Waste" label to every container. The label must include:

    • The full chemical name: "Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate Waste".[9]

    • The CAS Number: 351439-07-1.

    • An accurate list of the container's contents (e.g., "Solid compound," "Contaminated gloves and paper").

    • The associated hazard warnings (e.g., "Irritant," "Harmful").

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • The SAA must be under the control of laboratory personnel and away from general traffic areas.

    • Ensure containers are kept closed at all times except when adding waste.[9]

Step 4: Arranging for Final Disposal

The final disposal must be handled by trained professionals in accordance with all regulations.

  • Contact Environmental Health & Safety (EHS) : Once the waste container is nearly full (approximately 90%), contact your institution's EHS office to schedule a waste pickup.[9]

  • Disposal Method : The standard and required method for disposal of this type of solid chemical waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10] This process ensures the complete destruction of the compound.

The logical flow of this disposal process is illustrated in the diagram below.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Pickup cluster_final Final Disposition start Begin Waste Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type ppe->identify solid_waste Solid Chemical Waste identify->solid_waste Pure/Expired Compound contaminated_labware Contaminated Labware identify->contaminated_labware Gloves, Tips, Weigh Boats contain_solid Place in Labeled, Compatible Container solid_waste->contain_solid contain_labware Double-bag and Place in Labeled Container contaminated_labware->contain_labware store Store in Designated Satellite Accumulation Area contain_solid->store contain_labware->store request_pickup Request EHS Pickup (When container is ~90% full) store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup incineration Transport to Licensed Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Disposal workflow for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate.

Part 4: Spill Management Protocol

Accidents can happen, and a clear, pre-defined spill response plan is essential.

  • Evacuate and Alert : If a significant amount of dust is generated, evacuate non-essential personnel from the immediate area and alert your supervisor.

  • Assess and Secure : Wear the appropriate PPE, including respiratory protection if necessary.

  • Containment : For small powder spills, gently cover the spill with absorbent pads to prevent further dispersal.

  • Cleanup : Carefully sweep or wipe up the spilled material and place it, along with the cleaning materials, into a designated hazardous waste container following the collection protocol described above.[4][7] Avoid dry sweeping that could create dust. If necessary, lightly moisten the cleaning cloth or absorbent pad.

  • Decontaminate : Clean the spill area thoroughly with a detergent solution, followed by water.[7]

By adhering to these rigorous protocols, you contribute to a culture of safety, protect our environment, and ensure the integrity of your research from discovery through disposal.

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 4-Azaindole: A Procedural Guide.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-Acetyl-7-azaindole: A Procedural Guide.
  • Jubilant Ingrevia Limited. (n.d.). 7-Azaindole Safety Data Sheet.
  • ResearchGate. (2025). Biologically active compounds containing pyrrolopyridines unit.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Thermo Fisher Scientific. (2012). Safety Data Sheet.
  • Synquest Labs. (n.d.). Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
  • University of Washington. (n.d.). Chemical Process SOP Example.
  • Sigma-Aldrich. (n.d.). Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate | 351439-07-1.
  • MDPI. (2023). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • National Institutes of Health (NIH). (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MDPI. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • MDPI. (2023). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
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Handling

A Researcher's Guide to the Safe Handling of Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate

This document provides essential safety and handling protocols for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (CAS No. 1190313-98-4), a key building block in contemporary drug discovery and development.

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate (CAS No. 1190313-98-4), a key building block in contemporary drug discovery and development. As researchers and scientists, our foremost responsibility is to cultivate a culture of safety that protects ourselves, our colleagues, and our environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety becomes an intuitive part of your laboratory workflow.

Hazard Assessment and Risk Mitigation

The foundational step in safe handling is understanding the potential risks. Based on data from analogous compounds, Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate should be treated as a hazardous substance with the following potential effects:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these potential hazards, a thorough risk assessment is mandatory before any handling. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.

Personal Protective Equipment (PPE): Your Primary Barrier

The consistent and correct use of Personal Protective Equipment is non-negotiable. The following PPE is required when handling Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate:

Data Presentation: Recommended PPE for Handling

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[3]Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][2] A face shield provides an additional layer of protection for the entire face.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[4] Always inspect gloves for tears or punctures before use.Prevents skin contact and subsequent irritation.[1][2] Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[4]
Body Protection A flame-resistant lab coat, fully buttoned, is mandatory.[3] Closed-toe shoes are required; sandals or perforated shoes are not permitted in the laboratory.[3]Protects the skin and personal clothing from contamination. Closed-toe shoes prevent injury from spills or dropped objects.
Respiratory Protection Use in a well-ventilated area, preferably a certified chemical fume hood.[2] If dust or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling the compound, which may cause respiratory irritation.[1][2] A fume hood is the primary engineering control to prevent inhalation exposure.

Experimental Protocols: Donning and Doffing PPE

A critical, yet often overlooked, aspect of safety is the correct procedure for putting on and taking off PPE to avoid cross-contamination.

Mandatory Visualization: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: A logical workflow for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure that a chemical spill kit is readily accessible. Designate a specific area within a chemical fume hood for the handling of this compound.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or airborne particles. Use a spatula or other appropriate tools to handle the solid material.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Wash your hands thoroughly with soap and water, even after removing gloves.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Disposal Plan: Responsible Waste Management

The disposal of chemical waste must be in strict accordance with institutional and regulatory guidelines.

Waste Segregation and Disposal:

  • Solid Waste: All solid waste contaminated with Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate, including used gloves, weigh boats, and paper towels, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed container as directed by your institution's environmental health and safety department.

Never dispose of this chemical down the drain or in the regular trash.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and informed response is critical.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand).

  • Clean-up: Wearing the appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent and decontaminating solution.

  • Report: Report the incident to your laboratory supervisor and environmental health and safety department.

References

  • List of GHS Hazard and Precautionary Statements. (n.d.). UNECE. Retrieved from [Link]

  • Methyl 1-oxo-2,3-dihydropyrrolo[3,4-c]pyridine-4-carboxylate. (2026, January 3). PubChem. Retrieved from [Link]

  • CAS NO. 1190313-98-4 | Methyl 2-oxo-2,3-dihydro-1H... (n.d.). Arctom. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College. Retrieved from [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-4-carboxylate
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